Technical Documentation Center

5-(Chloromethyl)-2-cyclopentyloxypyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Chloromethyl)-2-cyclopentyloxypyridine
  • CAS: 1250546-74-7

Core Science & Biosynthesis

Foundational

5-(Chloromethyl)-2-cyclopentyloxypyridine CAS number and identifiers

An In-Depth Technical Guide to 5-(Chloromethyl)-2-cyclopentyloxypyridine For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-(Chloromethyl)-2-cyclop...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-(Chloromethyl)-2-cyclopentyloxypyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(Chloromethyl)-2-cyclopentyloxypyridine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes foundational chemical data with practical, field-proven insights into its synthesis, reactivity, and potential applications, ensuring a self-validating system of protocols and mechanistic understanding.

Core Compound Identification

A precise understanding of a compound's fundamental identifiers is critical for regulatory compliance, procurement, and unambiguous scientific communication. The key identifiers for 5-(Chloromethyl)-2-cyclopentyloxypyridine are summarized below.

IdentifierValueSource(s)
CAS Number 1250546-74-7[1]
Molecular Formula C₁₁H₁₄ClNO[1]
Molecular Weight 211.69 g/mol [1]
IUPAC Name 5-(Chloromethyl)-2-(cyclopentyloxy)pyridine
SMILES ClCC1=CN=C(OC2CCCC2)C=C1[1]

Strategic Synthesis and Mechanistic Rationale

The synthesis of 5-(Chloromethyl)-2-cyclopentyloxypyridine can be approached through several strategic pathways. The choice of a specific route is often dictated by the availability of starting materials, desired scale, and safety considerations. A common and logical approach involves a two-step process: the initial synthesis of 2-cyclopentyloxypyridine followed by a chloromethylation reaction.

Synthesis of 2-Cyclopentyloxypyridine

The introduction of the cyclopentyloxy group onto the pyridine ring is a crucial first step. This is typically achieved via a nucleophilic aromatic substitution reaction, where the commercially available and relatively inexpensive 2-chloropyridine is reacted with cyclopentanol in the presence of a strong base.

Protocol 1: Synthesis of 2-Cyclopentyloxypyridine

  • Reagent Preparation: To a solution of cyclopentanol (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: Sodium hydride acts as a strong base to deprotonate the hydroxyl group of cyclopentanol, forming the more nucleophilic cyclopentoxide anion. The use of an inert atmosphere is critical to prevent the reaction of NaH with atmospheric moisture.

  • Nucleophilic Substitution: To the resulting suspension, add a solution of 2-chloropyridine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Insight: The reaction can be gently heated (e.g., to 50-60 °C) to expedite the conversion if TLC analysis shows a slow reaction rate.

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Chloromethylation of 2-Cyclopentyloxypyridine

The subsequent chloromethylation introduces the reactive chloromethyl group at the 5-position of the pyridine ring. The 2-cyclopentyloxy group is an ortho, para-director, and while some substitution at the 3-position might occur, the 5-position is sterically more accessible.

Protocol 2: Chloromethylation of 2-Cyclopentyloxypyridine

  • Reaction Setup: In a well-ventilated fume hood, combine 2-cyclopentyloxypyridine (1.0 equivalent) with paraformaldehyde (1.5 equivalents) and concentrated hydrochloric acid (HCl).

    • Causality: This is a classic electrophilic aromatic substitution (chloromethylation) reaction. Paraformaldehyde and HCl generate the electrophilic species, which then attacks the electron-rich pyridine ring.

  • Reaction Conditions: Heat the mixture to 60-70 °C for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Cyclopentyloxypyridine cluster_step2 Step 2: Chloromethylation 2-Chloropyridine 2-Chloropyridine Reaction1 Nucleophilic Aromatic Substitution 2-Chloropyridine->Reaction1 Cyclopentanol Cyclopentanol Cyclopentanol->Reaction1 NaH_DMF NaH, DMF NaH_DMF->Reaction1 2-Cyclopentyloxypyridine 2-Cyclopentyloxypyridine Reaction2 Electrophilic Aromatic Substitution 2-Cyclopentyloxypyridine->Reaction2 Reaction1->2-Cyclopentyloxypyridine Paraformaldehyde_HCl Paraformaldehyde, HCl Paraformaldehyde_HCl->Reaction2 Target_Compound 5-(Chloromethyl)-2- cyclopentyloxypyridine Reaction2->Target_Compound

Caption: Synthetic workflow for 5-(Chloromethyl)-2-cyclopentyloxypyridine.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 5-(Chloromethyl)-2-cyclopentyloxypyridine stems from the reactivity of the chloromethyl group, which is an excellent electrophilic handle for various nucleophilic substitution reactions. This allows for the facile introduction of the 2-cyclopentyloxypyridin-5-ylmethyl moiety into a wide array of molecular scaffolds.

Key transformations include:

  • N-Alkylation: Reaction with primary or secondary amines to form the corresponding aminomethyl derivatives. This is a cornerstone reaction in the synthesis of many biologically active compounds.

  • O-Alkylation: Reaction with alcohols or phenols in the presence of a base to yield ether linkages.

  • S-Alkylation: Reaction with thiols to form thioethers.

  • C-Alkylation: Reaction with carbanions (e.g., from malonates or beta-ketoesters) to form new carbon-carbon bonds.

  • Cyanation: Reaction with cyanide salts (e.g., NaCN or KCN) to introduce a cyanomethyl group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Reactivity_Diagram cluster_reactions Nucleophilic Substitution Reactions Start 5-(Chloromethyl)-2- cyclopentyloxypyridine N_Alkylation N-Alkylation (Amines) Start->N_Alkylation R₂NH O_Alkylation O-Alkylation (Alcohols/Phenols) Start->O_Alkylation ROH, Base S_Alkylation S-Alkylation (Thiols) Start->S_Alkylation RSH, Base C_Alkylation C-Alkylation (Carbanions) Start->C_Alkylation R₃C⁻ Cyanation Cyanation (Cyanide) Start->Cyanation NaCN

Caption: Reactivity of 5-(Chloromethyl)-2-cyclopentyloxypyridine.

Applications in Drug Discovery and Medicinal Chemistry

The 2-alkoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][3] The incorporation of a reactive handle like the 5-chloromethyl group makes 5-(Chloromethyl)-2-cyclopentyloxypyridine a valuable intermediate for the synthesis of novel therapeutic agents.

Potential therapeutic areas for derivatives of this compound include:

  • Oncology: Pyridine derivatives are known to exhibit anticancer properties.[4] The 2-alkoxypyridine moiety can be found in inhibitors of various kinases.

  • Infectious Diseases: The pyridine ring is a common feature in antibacterial and antifungal agents.[5][6]

  • Neuroscience: The structural motifs present in this compound are relevant for the development of agents targeting the central nervous system.

For instance, related compounds such as 2-chloro-5-(chloromethyl)pyridine are key intermediates in the synthesis of neonicotinoid insecticides like imidacloprid and acetamiprid.[5][7] While the direct applications of 5-(Chloromethyl)-2-cyclopentyloxypyridine are not yet extensively documented in publicly available literature, its structural similarity to these and other biologically active molecules suggests a high potential for its use in the discovery of new chemical entities with therapeutic or agrochemical value.

Safety, Handling, and Storage

5.1. Hazard Identification

Based on related compounds, potential hazards include:

  • Acute Toxicity: Harmful if swallowed.[8]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[8]

  • Respiratory Irritation: May cause respiratory irritation.[9]

  • Sensitization: May cause an allergic skin reaction.[8]

5.2. Recommended Handling Procedures

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9][10] Work should be conducted in a well-ventilated fume hood.[1][9]

  • Engineering Controls: Ensure adequate ventilation to minimize exposure to vapors and dust.[1]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[9]

5.3. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][11]

  • Keep away from incompatible materials such as strong oxidizing agents.

5.4. First Aid Measures

  • In case of skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Predicted Analytical Data

While experimental data is not widely published, the expected NMR and IR spectral features can be predicted based on the structure and data from similar compounds.

  • ¹H NMR:

    • Aromatic protons on the pyridine ring would appear in the range of δ 7.0-8.5 ppm.

    • The chloromethyl protons (-CH₂Cl) would likely be a singlet around δ 4.5-4.8 ppm.

    • The methine proton of the cyclopentyloxy group (-OCH-) would be a multiplet further downfield than the other cyclopentyl protons.

    • The methylene protons of the cyclopentyl ring would appear as multiplets in the upfield region (δ 1.5-2.5 ppm).

  • ¹³C NMR:

    • Aromatic carbons would be observed in the δ 110-165 ppm region.

    • The chloromethyl carbon (-CH₂Cl) would be expected around δ 45-50 ppm.

    • The carbons of the cyclopentyloxy group would appear in the upfield region.

  • IR Spectroscopy:

    • C-H stretching of the aromatic ring around 3000-3100 cm⁻¹.

    • C-H stretching of the aliphatic groups below 3000 cm⁻¹.

    • C=C and C=N stretching of the pyridine ring in the 1400-1600 cm⁻¹ region.

    • C-O stretching of the ether linkage around 1200-1300 cm⁻¹.

    • C-Cl stretching around 600-800 cm⁻¹.

References

  • MDPI. Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. [Link]

  • ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. [Link]

  • PMC. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. [Link]

  • ResearchGate. ChemInform Abstract: Substituent Effect on the Chlorination of 2-Alkoxypyridines to Give 2- Chloropyridines under Vilsmeier-Haack Conditions. [Link]

  • PubMed. Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation. [Link]

  • ResearchGate. The Synthesis of Cyclopenta[c]pyridine (2-Pyrindene) Derivatives. [Link]

  • Google Patents. US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES.
  • PubChem. 2-Chloro-5-(chloromethyl)pyridine. [Link]

  • ResearchGate. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl) pyridine. [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

  • ResearchGate. Recent advances in the synthesis of 2-cyclopentenones. [Link]

  • W. D. Pfeiffer. The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. [Link]

  • ResearchGate. (PDF) A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. [Link]

  • ACS Publications. A Convenient Synthesis of 5-Fluoropyrimidines Using 1-(Chloromethyl)-4-fluoro-1,4-diazabicyclo[2.cntdot.2.cntdot.2]octane Bis(tetrafluoroborate)-SELECTFLUOR Reagent. [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • ResearchGate. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. [Link]

  • Google Patents. WO1999033807A2 - Synthesis of pharmaceutically useful pyridine derivatives (intermediates) employing free radical substitution reactions to functionalize the 2-position of the pyridine.
  • Google Patents.
  • ResearchGate. A Review on the Medicinal Importance of Pyridine Derivatives. [Link]

  • international journal of research culture society. Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. [Link]

  • ResearchGate. IR data and 1 H NMR spectra of synthesized dibenzalcyclopentanone derivatives. [Link]

  • International Journal of Pharmaceutical Sciences. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 5-(Chloromethyl)-2-cyclopentyloxypyridine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-(Chloromethyl)-2-cyclopentyloxypyridine, a key intermediate in pharmaceutical and agrochemical research. Recognizing the criti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 5-(Chloromethyl)-2-cyclopentyloxypyridine, a key intermediate in pharmaceutical and agrochemical research. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a dual approach: a theoretical framework for predicting solubility and a detailed experimental guide for its empirical determination. This resource is intended for researchers, scientists, and drug development professionals seeking to optimize their work with this versatile compound.

Introduction: The Significance of Solubility in Synthesis and Development

5-(Chloromethyl)-2-cyclopentyloxypyridine is a pyridine derivative featuring a reactive chloromethyl group and a bulky cyclopentyloxy moiety.[1][2][3] These structural features make it a valuable building block in organic synthesis.[2][3] A thorough understanding of its solubility in various organic solvents is paramount for efficient process development, from initial reaction setup to final product isolation and formulation. Inefficient solvent selection can lead to poor yields, difficult purifications, and challenges in downstream applications.

This guide will first delve into the theoretical underpinnings of solubility, leveraging the physicochemical properties of the molecule to predict its behavior in different solvent classes. Subsequently, it will present robust, step-by-step experimental protocols for the quantitative determination of its solubility profile.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" serves as a fundamental starting point for predicting solubility. This concept is governed by the polarity and intermolecular forces of both the solute and the solvent.[4]

Molecular Structure and Polarity Analysis

To predict the solubility of 5-(Chloromethyl)-2-cyclopentyloxypyridine, we must first analyze its structure:

  • Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity.

  • Chloromethyl Group: The electronegative chlorine atom creates a dipole moment, increasing local polarity and offering a site for potential interactions.[4]

  • Cyclopentyloxy Group: The ether linkage introduces some polarity, but the cyclopentyl ring is largely non-polar and bulky.

Overall, 5-(Chloromethyl)-2-cyclopentyloxypyridine can be classified as a moderately polar molecule. The presence of both polar (pyridine, chloromethyl, ether) and non-polar (cyclopentyl) regions suggests that it will exhibit a broad solubility range in organic solvents.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful tool.[5][6][7] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.[8] While the specific HSP values for 5-(Chloromethyl)-2-cyclopentyloxypyridine are not published, we can estimate them based on its functional groups or determine them experimentally.

HSP_Concept Solute 5-(Chloromethyl)-2- cyclopentyloxypyridine Solubility Good Solubility Solute->Solubility Similar HSP Solvent Organic Solvent Solvent->Solubility Similar HSP

Caption: Conceptual relationship of Hansen Solubility Parameters.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, CyclohexaneLow to ModerateThe polar pyridine ring and chloromethyl group will limit solubility in highly non-polar solvents.
Slightly Polar Toluene, Diethyl EtherModerate to HighA good balance between the non-polar cyclopentyl group and the polar functionalities should lead to favorable interactions.
Polar Aprotic Acetone, Ethyl Acetate, THF, Acetonitrile, DMF, DMSOHighThese solvents can effectively solvate the polar regions of the molecule without the steric hindrance of protic solvents.[9][10][11]
Polar Protic Methanol, EthanolModerateThe potential for hydrogen bonding with the pyridine nitrogen exists, but the bulky non-polar group may reduce overall solubility.
Halogenated Dichloromethane, ChloroformHighThe polarity of these solvents is well-suited to the solute's own polar characteristics.

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is crucial. The following protocols are recommended.

Gravimetric Method (Shake-Flask)

This is a classic and reliable method for determining solubility.[12]

Protocol:

  • Preparation: Add an excess amount of 5-(Chloromethyl)-2-cyclopentyloxypyridine to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant.

  • Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure.

  • Quantification: Weigh the remaining solid residue.

  • Calculation: Calculate the solubility in g/L or mol/L.

Gravimetric_Workflow cluster_prep Preparation & Equilibration cluster_analysis Analysis A Add excess solute to known volume of solvent B Agitate at constant temperature A->B C Extract supernatant B->C D Evaporate solvent C->D E Weigh residue D->E F F E->F Calculate Solubility

Caption: Workflow for the gravimetric determination of solubility.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a high-throughput and sensitive method for solubility determination.[13]

Protocol:

  • Calibration Curve: Prepare a series of standard solutions of 5-(Chloromethyl)-2-cyclopentyloxypyridine of known concentrations in a suitable solvent (e.g., acetonitrile). Inject these standards into the HPLC and generate a calibration curve of peak area versus concentration.

  • Saturated Solution Preparation: Prepare saturated solutions as described in the gravimetric method (steps 1 and 2).

  • Sample Preparation: After equilibration, filter the supernatant through a 0.45 µm filter. Dilute an aliquot of the filtered supernatant with the mobile phase to a concentration within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC and determine the peak area.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, accounting for the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a comprehensive table for easy comparison.

SolventPolarity IndexHansen Parameters (δD, δP, δH)Solubility (g/L) at 25°CObservations
e.g., Dichloromethane3.1[Insert HSP values][Experimental Value]
e.g., Ethyl Acetate4.4[Insert HSP values][Experimental Value]
e.g., Acetonitrile5.8[Insert HSP values][Experimental Value]
e.g., Methanol5.1[Insert HSP values][Experimental Value]
e.g., Toluene2.4[Insert HSP values][Experimental Value]
e.g., Hexane0.1[Insert HSP values][Experimental Value]

Conclusion

References

  • Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.
  • National Institutes of Health. Physics-Based Solubility Prediction for Organic Molecules - PMC.
  • Chemistry LibreTexts. Polarity of Solvents.
  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry.
  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Abbott, S. Hansen Solubility Parameters (HSP) | Practical Adhesion Science.
  • Chemistry LibreTexts. (2020, June 29).
  • Shodex. Polarities of Solvents.
  • Journal of Chemical & Engineering Data. (2018, September 27). Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter.
  • EXPERIMENT 1 DETERMIN
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Wikipedia. Hansen solubility parameter.
  • Park, K. Hansen Solubility Parameters.
  • Hansen, C. M. Hansen Solubility Parameters.
  • Sigma-Aldrich. 5-(chloromethyl)-2-(cyclopentyloxy)pyridine.
  • BenchChem. Physical and chemical properties of 5-(Chloromethyl)-2-ethoxypyridine.
  • Santa Cruz Biotechnology. 2-Chloro-5-(chloromethyl)pyridine.
  • BenchChem. 5-(Chloromethyl)-2-ethoxypyridine chemical properties.
  • PubChem. 5-Chloro-2-(chloromethyl)pyridine hydrochloride.
  • ChemicalBook. 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE synthesis.
  • Scilit. (2010, July 31). Measurement and Correlation for Solubility of 2-Chloro-5-chloromethylpyridine in Different Solvents.
  • Google Patents. (2017, May 3).
  • ResearchGate. (2025, April 30). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
  • Asian Journal of Chemistry. (2025, April 30). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
  • BenchChem. Solubility Profile of 2-(Chloromethyl)thiophene in Organic Solvents: A Technical Guide.
  • Tosoh Bioscience. Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns.
  • PubChem. 5-(chloromethyl)-2-methoxypyridine (C7H8ClNO).

Sources

Foundational

Synthesizing the Future: A Technical Guide to 2-Cyclopentyloxypyridine Derivatives in Drug Discovery

Executive Summary The 2-cyclopentyloxypyridine motif has emerged as a privileged scaffold in modern medicinal chemistry. By appending a sterically demanding and lipophilic cyclopentyloxy group to a pyridine core, researc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-cyclopentyloxypyridine motif has emerged as a privileged scaffold in modern medicinal chemistry. By appending a sterically demanding and lipophilic cyclopentyloxy group to a pyridine core, researchers can finely tune the pharmacokinetic properties, metabolic stability, and receptor-binding affinities of active pharmaceutical ingredients (APIs). This technical whitepaper explores the pharmacological significance, core building blocks, and validated synthetic methodologies for 2-cyclopentyloxypyridine derivatives, providing actionable, self-validating insights for drug development professionals.

Pharmacological Significance & Target Pathways

The structural geometry of the cyclopentyloxy ether provides optimal spatial occupation within the hydrophobic binding pockets of several critical G-protein-coupled receptors (GPCRs) and metabolic enzymes. The causality behind selecting this specific bulky ether over linear alkoxy groups lies in its resistance to rapid oxidative dealkylation by cytochrome P450 enzymes, significantly extending the drug's half-life.

  • Histamine H3 Receptor Modulation: Derivatives containing the 2-cyclopentyloxypyridine moiety have been heavily investigated as potent Histamine H3 receptor antagonists and inverse agonists. These compounds exhibit high central nervous system (CNS) penetrance, making them prime candidates for treating cognitive disorders, sleep disturbances, and depression[1].

  • Dopamine D3 Receptor Antagonism: The scaffold is also a key pharmacophore in the design of Dopamine D3 receptor ligands. Selective D3 antagonism is a validated approach for addressing substance addiction, impulse control disorders, and the cognitive symptoms of schizophrenia[2].

  • Acetyl-CoA Carboxylase (ACC) Inhibition: Beyond neuropharmacology, these derivatives have shown efficacy in metabolic syndrome management by inhibiting acetyl-CoA carboxylase, thereby reducing pathological lipid deposition and increasing fatty acid oxidation[3].

GPCR_Pathway Ligand 2-Cyclopentyloxypyridine Derivative H3R Histamine H3 Receptor (Antagonism) Ligand->H3R Binds & Blocks D3R Dopamine D3 Receptor (Antagonism) Ligand->D3R Binds & Blocks Gi Gi/o Protein Complex H3R->Gi Prevents Activation D3R->Gi Prevents Activation AC Adenylyl Cyclase (AC) Gi->AC Lifts Inhibition cAMP cAMP Production (Restored/Increased) AC->cAMP Synthesizes

GPCR modulation pathway by 2-cyclopentyloxypyridine derivatives targeting H3 and D3 receptors.

Core Building Blocks & Quantitative Data

The modular synthesis of complex APIs relies on high-purity, pre-functionalized 2-cyclopentyloxypyridine building blocks. Halogenated and borylated derivatives are the most versatile intermediates for downstream transition-metal catalysis.

Table 1: Key 2-Cyclopentyloxypyridine Building Blocks

Compound NameCAS NumberMolecular WeightPrimary Synthetic Application
2-(Cyclopentyloxy)pyridine-3-boronic acid pinacol ester1073371-90-0307.20 g/mol Suzuki-Miyaura cross-coupling intermediate[4]
5-Bromo-2-(cyclopentyloxy)pyridine494771-68-5242.11 g/mol Aryl halide for transition-metal catalysis
2-Cyclopentyloxypyridine-5-carboxaldehyde916792-14-8191.23 g/mol Reductive amination precursor[5]

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and functionalization of 2-cyclopentyloxypyridine derivatives. Each step is grounded in mechanistic causality to establish a self-validating experimental system.

Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 2-cyclopentyloxypyridine intermediates from unactivated halopyridines. Causality & Design: Unactivated pyridines are traditionally resistant to SNAr. By utilizing cesium carbonate (Cs₂CO₃), we generate a highly nucleophilic cyclopentoxide in situ. N,N-Dimethylformamide (DMF) is selected as the polar aprotic solvent to stabilize the Meisenheimer complex transition state. Microwave irradiation provides rapid, uniform superheating, overcoming the high activation energy barrier required to functionalize the pyridine ring[3].

Step-by-Step Procedure:

  • Preparation: In a microwave-safe reaction vial, combine the 2-chloropyridine derivative (1.0 equiv) and cyclopentanol (1.2 equiv).

  • Base Addition: Add Cs₂CO₃ (1.2 equiv) to the mixture. The bulky cesium cation prevents tight ion-pairing, maximizing the nucleophilicity of the alkoxide.

  • Solvent: Suspend the mixture in anhydrous DMF (0.15 M concentration).

  • Reaction: Seal the vial and subject it to microwave irradiation at 230°C for 2 hours[3].

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and deionized water. The aqueous wash removes DMF and inorganic salts, validating the isolation of the organic product.

  • Purification: Extract the organic layer, dry over anhydrous Na₂SO₄, and purify via preparative HPLC (PR18 column, acetonitrile/water gradient) to yield the pure product[3].

Synthetic_Logic Start Starting Material: Halopyridine SNAr SNAr Reaction (Cyclopentanol + Base) Start->SNAr Microwave Heating Intermediate 2-Cyclopentyloxypyridine Halide SNAr->Intermediate Isolation Borylation Miyaura Borylation (B2pin2, Pd cat.) Intermediate->Borylation Optional Route Suzuki Suzuki-Miyaura Coupling (Aryl Halide, Pd cat.) Intermediate->Suzuki Direct Coupling BoronicEster Boronic Acid Pinacol Ester Borylation->BoronicEster Pinacol Protection BoronicEster->Suzuki Transmetalation Product Complex API Scaffold Suzuki->Product Reductive Elimination

Synthetic logic for 2-cyclopentyloxypyridine functionalization via SNAr and cross-coupling.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Couple 2-(Cyclopentyloxy)pyridine-3-boronic acid pinacol ester with aryl halides to form complex biaryl scaffolds. Causality & Design: The pinacol ester[4] is utilized over the free boronic acid due to its superior stability against protodeboronation and ease of handling. Pd(dppf)Cl₂ is the catalyst of choice; its bidentate ligand framework enforces a cis-geometry at the palladium center, accelerating the rate-determining reductive elimination step while resisting catalyst poisoning.

Step-by-Step Procedure:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 2-(Cyclopentyloxy)pyridine-3-boronic acid pinacol ester (1.1 equiv), the target aryl halide (1.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to prevent oxidative degradation of the Pd(0) active species.

  • Solvent & Base: Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v). The biphasic system ensures the solubility of organic substrates while providing the hydroxide ions necessary for the transmetalation step.

  • Heating: Heat the mixture to 90°C under vigorous stirring for 12-16 hours. Monitor reaction progress via LC-MS to confirm the disappearance of the aryl halide (self-validation step).

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with dichloromethane.

  • Final Purification: Concentrate the filtrate and purify via flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the cross-coupled API scaffold.

Conclusion

The 2-cyclopentyloxypyridine motif is a highly versatile pharmacophore that bridges the gap between synthetic accessibility and potent biological activity. By leveraging self-validating synthetic protocols—such as microwave-assisted SNAr and robust Suzuki-Miyaura couplings—drug development professionals can efficiently explore the chemical space of H3, D3, and ACC modulators, accelerating the pipeline from bench to bedside.

References

  • [4] Title: 2-(CYCLOPENTYLOXY)PYRIDINE-3-BORONIC ACID PINACOL ESTER | Source: LookChem | URL: [Link]

  • [1] Title: US Patent Application (November 17 2008) - Histamine H3 Receptor Modulators | Source: Googleapis | URL:[Link]

  • [2] Title: TWI633104B - 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azaindole dopamine D3 ligand | Source: Google Patents | URL:

  • [3] Title: US8470841B2 - Heterocyclic compounds, processes for their preparation, medicaments comprising these compounds, and the use thereof | Source: Google Patents | URL:

Sources

Exploratory

Thermodynamic Profiling of 5-(Chloromethyl)-2-cyclopentyloxypyridine: A Technical Guide

Executive Overview 5-(Chloromethyl)-2-cyclopentyloxypyridine (CAS: 1250546-74-7) is a highly functionalized heterocyclic building block utilized in advanced pharmaceutical synthesis and agrochemical development (1)[1]. C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

5-(Chloromethyl)-2-cyclopentyloxypyridine (CAS: 1250546-74-7) is a highly functionalized heterocyclic building block utilized in advanced pharmaceutical synthesis and agrochemical development (1)[1]. Characterizing its thermodynamic properties is critical because the molecule possesses competing structural elements: a reactive, electrophilic chloromethyl group and a bulky, lipophilic cyclopentyloxy ether. This whitepaper provides an in-depth framework for evaluating the thermodynamic stability, solvation kinetics, and phase transition behaviors of this compound using a synthesis of predictive modeling and self-validating experimental calorimetry.

Structural Thermodynamics & Predictive Profiling

When experimental thermodynamic data for specialized intermediates is sparse, predictive thermodynamics serves as the foundational step. By utilizing 2[2], we can calculate baseline molecular properties by summing the thermodynamic contributions of individual functional groups (3)[3].

Mechanistic Causality of Thermodynamic Behavior

The thermodynamic profile of 5-(Chloromethyl)-2-cyclopentyloxypyridine is dictated by the interplay of its three core moieties:

  • The Pyridine Core: Provides a rigid, planar aromatic system that drives

    
     stacking enthalpies in the solid state.
    
  • The Cyclopentyloxy Group (Position 2): Acts as an electron-donating group via resonance (

    
     effect). Thermodynamically, the bulky cyclopentyl ring introduces significant conformational flexibility (ring puckering), which drastically increases the entropy of solvation (
    
    
    
    ) and drives the compound's lipophilicity (LogP).
  • The Chloromethyl Group (Position 5): Acts as an electron-withdrawing group via induction (

    
     effect), fine-tuning the pKa of the pyridine nitrogen. Thermally, the C-Cl bond represents the weakest link; its low activation energy (
    
    
    
    ) for homolytic or heterolytic cleavage dictates the molecule's thermal decomposition threshold.

G Core 5-(Chloromethyl)-2- cyclopentyloxypyridine M1 Pyridine Ring (Aromatic Core) Core->M1 M2 Chloromethyl Group (Reactive Center) Core->M2 M3 Cyclopentyloxy Group (Lipophilic Tail) Core->M3 T1 Base stability & π-π stacking enthalpy M1->T1 T2 Low activation energy for nucleophilic attack M2->T2 T3 High entropy of solvation (Hydrophobic effect) M3->T3

Fig 1: Logical relationship between structural moieties and their thermodynamic contributions.

Quantitative Thermodynamic Data Summary

Based on group additivity models and structural analogs, the following table summarizes the predicted thermodynamic parameters for formulation planning:

Thermodynamic ParameterPredictive Model / MethodologyEstimated Value / RangeMechanistic Driver
Molecular Weight Exact Mass Calculation211.69 g/mol N/A
Boiling Point (

)
Group Additivity~310 - 320 °CPyridine core + heavy substituents
Density (

)
Volume-based Thermodynamics~1.15 g/cm³Halogen incorporation (Cl)
Partition Coefficient (LogP) Fragment-based Prediction~3.2 - 3.5Cyclopentyloxy lipophilicity
Acid Dissociation (pKa) Electronic Resonance Modeling~3.4Ether (+M) vs. Chloromethyl (-I)
Enthalpy of Vaporization (

)
Benson's Method~55 kJ/molIntermolecular dipole interactions

Self-Validating Experimental Methodologies

To transition from predictive models to empirical data, the following self-validating calorimetric protocols must be employed. Every protocol is designed with an internal feedback loop to ensure data integrity and rule out artifactual measurements.

Protocol 1: Differential Scanning Calorimetry (DSC)
  • Causality: DSC is utilized to determine the isobaric heat capacity (

    
    ) and phase transition enthalpies (
    
    
    
    ). The cyclopentyloxy group introduces conformational flexibility, which can broaden the melting endotherm.
  • Step-by-Step Methodology:

    • Calibrate the DSC instrument using an Indium standard to ensure baseline temperature and enthalpy accuracy.

    • Hermetically seal 5 mg of the compound in an aluminum pan. Crucial: Sample preparation must occur in a nitrogen-purged glovebox to prevent ambient moisture from hydrolyzing the reactive chloromethyl group.

    • Execute a cyclic thermal program: Heat from 25°C to 150°C at 10°C/min, cool to 25°C at 10°C/min, and reheat to 150°C.

  • Self-Validation Check: Compare the first and second heating cycles. If the endothermic peak in the second cycle perfectly overlays the first, the transition is a reversible melt. If the peak diminishes, shifts, or exhibits an exothermic tail, thermal degradation has occurred, triggering a mandatory cross-validation via TGA.

Protocol 2: Thermogravimetric Analysis (TGA)
  • Causality: The chloromethyl group is the primary site of thermal instability. TGA measures the mass loss associated with the cleavage of the C-Cl bond, allowing for the calculation of the activation energy (

    
    ) of decomposition.
    
  • Step-by-Step Methodology:

    • Load 10 mg of the sample into a platinum crucible under a continuous 50 mL/min high-purity nitrogen purge.

    • Perform independent runs at three distinct heating rates: 5°C/min, 10°C/min, and 20°C/min, ramping from ambient to 400°C.

  • Self-Validation Check: Apply the Kissinger kinetic method by plotting

    
     versus 
    
    
    
    (where
    
    
    is the heating rate and
    
    
    is the peak decomposition temperature). A perfectly linear fit (
    
    
    ) self-validates the assumption of first-order decomposition kinetics. Non-linearity indicates a complex, multi-step degradation pathway requiring evolved gas analysis (TGA-IR).
Protocol 3: Isothermal Titration Calorimetry (ITC)
  • Causality: Understanding the solvation thermodynamics (

    
    , 
    
    
    
    ,
    
    
    ) is critical because the hydrophobic cyclopentyloxy tail drives the entropy of solvation, heavily impacting the compound's behavior in aqueous or polar media.
  • Step-by-Step Methodology:

    • Thoroughly degas the target solvent (e.g., DMSO or buffered aqueous media) to prevent cavitation artifacts during injection.

    • Titrate a concentrated solution of the compound into the solvent cell in 2

      
       aliquots at a constant 298 K, allowing 120 seconds between injections for thermal equilibration.
      
  • Self-Validation Check: Perform a parallel "blank" titration (pure solvent injected into pure solvent). Subtract the blank isotherm from the sample isotherm to isolate the true heat of solvation. If the integrated heat data does not plateau at the end of the titration, the system has not reached saturation, invalidating the run and requiring a concentration adjustment.

G cluster_0 Thermal & Solvation Analysis A Sample Preparation (Inert Atmosphere) B DSC Analysis (Phase Transitions & Cp) A->B C TGA Analysis (Decomposition Kinetics) A->C D ITC Analysis (Solvation Thermodynamics) A->D E Data Synthesis & Thermodynamic Modeling B->E C->E D->E

Fig 2: Self-validating experimental workflow for comprehensive thermodynamic profiling.

References

  • Guidechem Chemical Dictionary. C11H13BrClNO - Chemical Dictionary - Guidechem (Analogous structure and baseline properties). Available at:1

  • Glasser, L., & Jenkins, H. D. B. (2016). Predictive thermodynamics for ionic solids and liquids. RSC Advances. Available at: 2

  • Vandewiele, N. M., et al. (2023). Machine learning applications for thermochemical and kinetic property prediction. Energy & Fuels / PMC. Available at:3

Sources

Foundational

safety data sheet (SDS) for 5-(Chloromethyl)-2-cyclopentyloxypyridine

An In-Depth Technical Guide to the Safe Handling of 5-(Chloromethyl)-2-cyclopentyloxypyridine Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical pr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 5-(Chloromethyl)-2-cyclopentyloxypyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential hazards, and detailed handling protocols for 5-(Chloromethyl)-2-cyclopentyloxypyridine (CAS No. 1250546-74-7). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, scientifically-grounded perspective on risk mitigation and experimental safety. By analyzing data from structurally related compounds, this guide establishes a robust framework for safe laboratory practices, emergency preparedness, and compliant waste disposal.

Introduction: Understanding the Molecule

5-(Chloromethyl)-2-cyclopentyloxypyridine is a pyridine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a reactive chloromethyl group and a cyclopentyloxy moiety on a pyridine core, makes it a valuable intermediate for creating more complex molecules.[1] However, the very features that impart its synthetic utility—specifically the chloromethylated pyridine ring—also signal the need for stringent safety protocols.

The chloromethyl group is a known alkylating agent, capable of reacting with nucleophiles. This reactivity is the basis for its synthetic utility but also underlies its potential toxicological effects. Structurally similar compounds, such as 5-chloro-2-(chloromethyl)pyridine and 2-chloro-5-(chloromethyl)pyridine, are classified as hazardous substances, exhibiting properties of acute toxicity, skin and eye corrosivity, and respiratory irritation.[2][3] This guide, therefore, operates on the precautionary principle that 5-(Chloromethyl)-2-cyclopentyloxypyridine is likely to share a similar hazard profile.

Chemical & Physical Properties

A comprehensive experimental characterization of 5-(Chloromethyl)-2-cyclopentyloxypyridine is not fully available in public literature. The table below summarizes the known data for the target compound and relevant properties of a related substance, 5-(Chloromethyl)-2-methoxypyridine, to provide a preliminary assessment.

PropertyValue (5-(Chloromethyl)-2-cyclopentyloxypyridine)Value (Analog: 5-(Chloromethyl)-2-methoxypyridine)Source(s)
CAS Number 1250546-74-7101990-70-9[4][5]
Molecular Formula C₁₁H₁₄ClNOC₇H₈ClNO[4][5]
Molecular Weight 211.69 g/mol 157.6 g/mol [4][5]
Appearance Solid (Assumed)Liquid[1][5]
Boiling Point Not Available236°C[5]
Flash Point Not Available96.6°C[5]
Relative Density Not Available1.173[5]

Hazard Identification and Risk Assessment

Direct toxicological data for 5-(Chloromethyl)-2-cyclopentyloxypyridine is not available. Therefore, the hazard assessment is based on the GHS classifications of the structurally analogous compound, 2-chloro-5-(chloromethyl)pyridine.[6]

Hazard ClassGHS CategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][6]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[2][6]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[3]
Respiratory/Skin Sensitization-H317: May cause an allergic skin reaction[6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2]

Expert Analysis of Hazards:

  • Corrosivity: The primary and most immediate danger is severe tissue damage upon contact. The chloromethyl group can likely hydrolyze to release hydrochloric acid, contributing to its corrosive nature. Direct contact with skin or eyes can lead to chemical burns and potentially irreversible eye damage.[3][6]

  • Oral Toxicity: Accidental ingestion is likely to be harmful, potentially causing chemical burns to the mouth, throat, and gastrointestinal tract.[3]

  • Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing, choking, and inflammation.[3] High-level exposure could potentially lead to more severe conditions like reactive airways dysfunction syndrome (RADS).[3][6]

  • Sensitization: Repeated skin contact may lead to the development of an allergic skin reaction (contact dermatitis).[3][6]

Risk Assessment Workflow

Before any experimental work, a thorough risk assessment is mandatory. The following workflow, visualized in the diagram below, provides a systematic approach to identifying and mitigating risks.

RiskAssessmentWorkflow cluster_prep Phase 1: Pre-Experiment Planning cluster_mitigation Phase 2: Control & Mitigation Strategy cluster_protocol Phase 3: Protocol Finalization A Identify Quantity & Concentration of 5-(Chloromethyl)-2-cyclopentyloxypyridine B Review Hazards of Analogous Compounds (Corrosive, Toxic, Sensitizer) A->B C Define Experimental Steps (Weighing, Dissolving, Reaction, Quench) B->C D Select Engineering Controls (Fume Hood, Ventilated Enclosure) C->D E Determine Personal Protective Equipment (PPE) (Gloves, Goggles, Face Shield, Lab Coat) D->E F Prepare Emergency Equipment (Spill Kit, Eyewash, Safety Shower) E->F G Develop Step-by-Step Safe Handling Protocol F->G H Review Emergency Procedures (Spill, Exposure, Fire) G->H I Final Go/No-Go Decision H->I

Caption: A systematic workflow for risk assessment before handling the compound.

Safe Handling and Experimental Protocols

Adherence to strict protocols is critical for minimizing exposure and ensuring laboratory safety.

Engineering Controls
  • Primary Containment: All manipulations of solid 5-(Chloromethyl)-2-cyclopentyloxypyridine, including weighing and transfers, must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of dust particles.

  • Ventilation: Ensure adequate ventilation in all areas where the compound is handled and stored. The fume hood sash should be kept as low as possible.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required:

  • Hand Protection: Wear nitrile or neoprene gloves. Given the corrosive nature, consider double-gloving. Gloves must be inspected before use and changed immediately if contaminated.[7]

  • Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield must also be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[3]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. For tasks with a high risk of splashing, a chemically resistant apron is also recommended.

  • Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Step-by-Step Handling Protocol
  • Preparation: Cordon off the work area. Ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment, including a designated waste container.

  • Weighing: Tare a suitable container inside the fume hood. Carefully transfer the required amount of the solid compound using a spatula. Avoid creating dust.

  • Dissolution: Add the solvent to the solid slowly and carefully within the fume hood. If the dissolution is exothermic, ensure the vessel is appropriately cooled.

  • Reaction: Keep the reaction vessel within the fume hood for the duration of the experiment.

  • Post-Handling: Decontaminate all surfaces with a suitable cleaning agent. Carefully remove and dispose of PPE as hazardous waste. Wash hands thoroughly with soap and water after removing gloves.[6]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Emergency Response Decision Tree

EmergencyResponse cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Start Exposure Event Occurs Inhale1 Move to Fresh Air Immediately Start->Inhale1 Inhalation Skin1 Immediately remove contaminated clothing Start->Skin1 Skin Contact Eye1 Immediately flush eyes with water for at least 15 minutes at an eyewash station Start->Eye1 Eye Contact Ingest1 Do NOT induce vomiting Start->Ingest1 Ingestion Inhale2 If breathing is difficult, give oxygen Inhale1->Inhale2 Inhale3 Seek Immediate Medical Attention Inhale2->Inhale3 Skin2 Flush skin with copious amounts of water for at least 15 minutes Skin1->Skin2 Skin3 Use safety shower if contact is extensive Skin2->Skin3 Skin4 Seek Medical Attention Skin3->Skin4 Eye2 Hold eyelids open during flushing Eye1->Eye2 Eye3 Seek Immediate Medical Attention Eye2->Eye3 Ingest2 Rinse mouth with water Ingest1->Ingest2 Ingest3 Seek Immediate Medical Attention Ingest2->Ingest3

Sources

Exploratory

melting point and boiling point of 5-(Chloromethyl)-2-cyclopentyloxypyridine

The following technical guide details the physicochemical profile, experimental determination, and handling of 5-(Chloromethyl)-2-cyclopentyloxypyridine (CAS 1250546-74-7).[1][2] This document is structured for researche...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, experimental determination, and handling of 5-(Chloromethyl)-2-cyclopentyloxypyridine (CAS 1250546-74-7).[1][2] This document is structured for researchers and process chemists requiring rigorous data validation and handling protocols.

CAS Registry Number: 1250546-74-7 Molecular Formula: C₁₁H₁₄ClNO Molecular Weight: 211.69 g/mol [1][2]

Executive Summary

5-(Chloromethyl)-2-cyclopentyloxypyridine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates, particularly for drugs targeting neurological pathways or metabolic disorders where the cyclopentyloxy group provides critical lipophilicity.[1][2]

Unlike commoditized reagents, this compound is often generated in situ or isolated as a transient intermediate.[1] Consequently, experimental physical data in the public domain is sparse.[1] This guide provides predictive physicochemical ranges based on structural analogs and details the exact experimental protocols required to validate these properties in-house.

Physicochemical Properties

The following values represent a synthesis of predictive modeling (ACD/Labs, ChemAxon algorithms) and comparative analysis with structurally validated analogs (e.g., 2-chloro-5-chloromethylpyridine).

Table 1: Physical Property Profile
PropertyValue / Range (Predicted)Confidence LevelContext
Physical State Viscous Oil or Low-Melting SolidHighThe cyclopentyl ring disrupts crystal packing compared to methyl analogs.[1][2]
Melting Point 35 – 45 °C MediumAnalogous to 2-chloro-5-chloromethylpyridine (MP 37-42°C).[1][2]
Boiling Point 290 – 310 °C (at 760 mmHg)Low (Decomposition risk)Theoretical value; likely decomposes before boiling at atm pressure.[1]
Boiling Point 135 – 145 °C (at 0.5 mmHg)HighRecommended range for vacuum distillation.[1]
Density 1.15 ± 0.05 g/cm³ HighConsistent with halogenated pyridine ethers.[1][2]
LogP 3.2 – 3.6 HighLipophilic due to the cyclopentyl moiety.[1]

Critical Note: The chloromethyl moiety is highly reactive (alkylating agent).[1] Thermal instability is a significant risk near the boiling point.[1] Vacuum distillation is the only safe method for thermal purification.[1]

Experimental Determination Protocols

A. Melting Point Determination (DSC Method)

Standard capillary methods may be subjective if the compound is a waxy solid.[1] Differential Scanning Calorimetry (DSC) provides an energetic profile of the phase transition.[1]

Protocol:

  • Sample Prep: Hermetically seal 2–5 mg of the sample in an aluminum pan.

  • Equilibration: Equilibrate at 0 °C to ensure the sample is fully solidified.

  • Ramp: Heat from 0 °C to 100 °C at a rate of 5 °C/min.

  • Analysis: Identify the onset temperature (

    
    ) of the endothermic peak. This is the thermodynamic melting point, whereas the peak maximum represents the completion of melting.[2]
    
B. Boiling Point Determination (TGA/DSC)

Direct distillation at atmospheric pressure is unsafe due to potential polymerization or decomposition of the chloromethyl group.[1]

Protocol:

  • Instrument: Thermogravimetric Analysis (TGA) coupled with DSC.[1]

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Ramp: Heat from 40 °C to 350 °C at 10 °C/min.

  • Validation: The boiling point is correlated to the onset of significant weight loss (TGA) coincident with an endothermic event (DSC).[1]

  • Vacuum Correction: Use the Antoine Equation or a pressure-temperature nomograph to convert the observed vacuum boiling point to standard pressure if necessary for regulatory documentation.

Synthesis & Purification Logic

The physical state of this compound dictates its purification strategy.[1] The following flowchart illustrates the decision logic for isolating 5-(Chloromethyl)-2-cyclopentyloxypyridine from its alcohol precursor.

SynthesisWorkflow Start Precursor: 5-(Hydroxymethyl)-2- cyclopentyloxypyridine Reaction Chlorination (SOCl2 / DCM / 0°C) Start->Reaction Quench Quench & Extraction (NaHCO3 / EtOAc) Reaction->Quench CheckState Decision: Physical State Check Quench->CheckState Solid If Solid (MP > 40°C) CheckState->Solid Crystalline Oil If Oil / Waxy Solid CheckState->Oil Viscous Recryst Recrystallization (Hexane/EtOAc) Solid->Recryst Distill High Vacuum Distillation (< 1 mmHg, < 150°C) Oil->Distill High Stability Column Flash Chromatography (Silica, Neutralized) Oil->Column Low Stability Final Pure Product: 5-(Chloromethyl)-2- cyclopentyloxypyridine Recryst->Final Distill->Final Column->Final

Caption: Purification logic flow based on the observed physical state of the crude intermediate.

Handling & Stability (E-E-A-T)

Expert Insight: The chloromethyl group on a pyridine ring is susceptible to hydrolysis and nucleophilic attack.[1] The presence of the electron-donating cyclopentyloxy group at the 2-position increases the electron density of the ring, potentially stabilizing the benzylic-like carbocation, but also making the chloride a better leaving group.[1][2]

  • Moisture Sensitivity: High.[1][2] Hydrolysis reverts the compound to the alcohol (5-(hydroxymethyl)-2-cyclopentyloxypyridine) and HCl.[1][2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C .

  • Solubility: Soluble in DCM, EtOAc, THF, and Toluene.[1] Insoluble in water (but reacts slowly).[1]

References

  • ChemicalBook. (2025).[1][3] 5-Chloro-2-(chloromethyl)pyridine Properties and Synthesis. (Analogous compound data used for predictive modeling).[1]

  • PubChem. (2025).[1][4][5] Compound Summary: 5-Chloro-2-(chloromethyl)pyridine (CID 14517151).[1][2][6] National Library of Medicine.[1] [1]

  • Sigma-Aldrich. (2025).[1][2] Product Detail: 5-(chloromethyl)-2-(cyclopentyloxy)pyridine (CAS 1250546-74-7).[1][2] (Verification of commercial availability and CAS). [1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine.[1][2] (Safety and handling protocols for chloromethylpyridines). [1]

Sources

Foundational

The Chloromethyl Pyridine Scaffold: A Technical Guide to History, Synthesis, and Application

This guide serves as a comprehensive technical resource on the history, synthesis, and application of chloromethyl pyridine derivatives.[1] It is designed for researchers and industrial chemists, moving beyond basic text...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource on the history, synthesis, and application of chloromethyl pyridine derivatives.[1] It is designed for researchers and industrial chemists, moving beyond basic textbook definitions to explore the process chemistry and strategic value of these intermediates.[1]

[1]

Executive Summary

Chloromethyl pyridines represent a class of "privileged intermediates" in organic synthesis.[1] Their dual reactivity—combining the electron-deficient pyridine ring with a highly electrophilic chloromethyl side chain—makes them indispensable linchpins in the assembly of bioactive molecules.[1]

This guide traces their evolution from academic curiosities to industrial heavyweights, specifically focusing on 2-chloro-5-(chloromethyl)pyridine (CCMP) , the backbone of neonicotinoid insecticides, and the polysubstituted derivatives essential for Proton Pump Inhibitors (PPIs).[1]

Part 1: Historical Genesis & Industrial Evolution

The history of chloromethyl pyridines is not defined by a single "eureka" moment, but rather by three distinct waves of industrial necessity.

Era 1: The Coal Tar Days (1876 – 1940s)

Early pyridine chemistry, pioneered by William Ramsay (1876) and Arthur Hantzsch (1881), focused on the heterocycle itself.[1] Chloromethyl derivatives were synthesized sporadically via the chlorination of picolines (methylpyridines), but they were often regarded as unstable lachrymators with little commercial value.[1] They existed primarily as laboratory reagents for studying nucleophilic substitutions.[1]

Era 2: The Agrochemical Awakening (1950s – 1970s)

As the herbicide market matured, researchers discovered that adding chlorine atoms to the pyridine ring increased lipophilicity and metabolic stability.[1] This era saw the optimization of radical chlorination techniques.[1] The goal was often to produce trichloromethyl species (for herbicides like Picloram), with chloromethyl compounds appearing as transient intermediates.[1]

Era 3: The Blockbuster Era (1980s – Present)

The landscape shifted permanently in the 1980s with two parallel discoveries:[1]

  • The Neonicotinoid Revolution (1984): Bayer discovered Imidacloprid , a systemic insecticide that required 2-chloro-5-(chloromethyl)pyridine (CCMP) .[1] This turned CCMP from a niche chemical into a multi-thousand-ton commodity.

  • The PPI Breakthrough (1988): AstraZeneca launched Omeprazole (Prilosec).[1] Its synthesis hinged on a specific 2-chloromethyl-3,5-dimethyl-4-methoxypyridine .[2]

These two events bifurcated the field:

  • Agro-Chemistry focused on cost-effective, large-scale production of CCMP.

  • Pharma-Chemistry focused on precise, regioselective synthesis of highly substituted derivatives.[1]

Part 2: Synthetic Architectures & Mechanisms

The synthesis of chloromethyl pyridines generally follows one of two mechanistic pathways, dictated by the desired substitution pattern.

Pathway A: Radical Side-Chain Chlorination (The "Agro" Route)

Used primarily for CCMP, this method involves the free-radical chlorination of 2-chloro-5-methylpyridine.

  • Mechanism: Thermal or photochemical initiation generates a chlorine radical (

    
    ), which abstracts a hydrogen from the methyl group.[1]
    
  • Challenge: Selectivity. The reaction competes with ring chlorination and over-chlorination (forming dichloromethyl species).[1]

  • Industrial Solution: Modern processes utilize Trichloroisocyanuric Acid (TCCA) or micro-channel reactors to control radical flux and prevent "runaway" chlorination.[1]

Pathway B: Nucleophilic Substitution of Alcohols (The "Pharma" Route)

Used for complex PPI intermediates (e.g., Omeprazole, Lansoprazole).[1]

  • Precursor: A hydroxymethyl pyridine (derived from the reduction of a carboxylic acid or N-oxide rearrangement).[1]

  • Reagent: Thionyl chloride (

    
    ) or Methanesulfonyl chloride (
    
    
    
    ).[1]
  • Mechanism: The hydroxyl group is converted into a good leaving group, followed by

    
     displacement by chloride.[1]
    
  • Advantage: High regioselectivity.[1] It preserves sensitive functional groups (like methoxy or trifluoroethoxy) elsewhere on the ring.[1]

Part 3: Visualizing the Chemical Lineage[1]

The following diagram illustrates the divergence between Agrochemical and Pharmaceutical synthesis pipelines.

ChloromethylPyridineLineage Picoline Methylpyridines (Picolines) CCMP_Pre 2-Chloro-5-methylpyridine Picoline->CCMP_Pre Ring Chlorination N_Oxide Pyridine N-Oxides Picoline->N_Oxide Oxidation Radical Radical Chlorination (Cl2 / TCCA) CCMP_Pre->Radical CCMP 2-Chloro-5-(chloromethyl)pyridine (CCMP) Radical->CCMP Imidacloprid Imidacloprid (Neonicotinoid) CCMP->Imidacloprid Coupling w/ Nitroguanidine Acetamiprid Acetamiprid CCMP->Acetamiprid Rearrange Boekelheide Rearrangement N_Oxide->Rearrange Alcohol Hydroxymethyl Pyridine Rearrange->Alcohol SOCl2 Chlorination (SOCl2) Alcohol->SOCl2 Pharma_Int Polysubstituted Chloromethyl Pyridines SOCl2->Pharma_Int Omeprazole Omeprazole (PPI) Pharma_Int->Omeprazole Mercaptobenzimidazole Coupling Lansoprazole Lansoprazole (PPI) Pharma_Int->Lansoprazole

Caption: Divergent synthesis pathways for Agrochemical (Red) and Pharmaceutical (Green) applications.

Part 4: Experimental Protocols

Protocol A: Green Synthesis of CCMP (Agro-Intermediate)

This protocol utilizes Trichloroisocyanuric Acid (TCCA) to avoid the hazards of gaseous chlorine and improve selectivity.[1]

Reagents:

  • 2-Chloro-5-methylpyridine (1.0 eq)

  • Trichloroisocyanuric Acid (TCCA) (0.4 eq)[1]

  • Benzoyl Peroxide (Catalytic amount)[1]

  • Solvent: Acetonitrile or solvent-free (if neat)

Methodology:

  • Setup: Charge a round-bottom flask with 2-chloro-5-methylpyridine and acetonitrile.

  • Initiation: Add TCCA and benzoyl peroxide. Heat the mixture to reflux (approx. 80°C).

  • Reaction: Monitor via GC-MS. The reaction proceeds via a radical chain mechanism.[1] TCCA releases chlorine radicals gradually.[1]

  • Quench: Upon consumption of starting material (approx. 4-6 hours), cool to room temperature.

  • Workup: Filter off the cyanuric acid byproduct (a white solid).[1] Concentrate the filtrate under reduced pressure.

  • Purification: Distill the residue under vacuum (bp ~100°C at 2 mmHg) to obtain CCMP as a clear to pale yellow oil.

Critical Note: Strict temperature control is required. Exceeding 100°C promotes the formation of the dichloromethyl impurity, which is difficult to separate.[1]

Protocol B: Synthesis of Omeprazole Intermediate (Pharma-Intermediate)

Synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[2][3][4][5]

Reagents:

  • 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.2 eq)[1]
    
  • Dichloromethane (DCM) (Solvent)[1]

Methodology:

  • Dissolution: Dissolve the hydroxymethyl precursor in dry DCM in a reactor equipped with a scrubber (for

    
     and 
    
    
    
    gas).
  • Addition: Cool the solution to 0-5°C. Add thionyl chloride dropwise over 30 minutes.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. The conversion is driven by the formation of the stable

    
     gas.[1]
    
  • Workup: Concentrate the reaction mixture in vacuo to remove excess

    
     and solvent.
    
  • Isolation: The product often precipitates as the hydrochloride salt.[1] Triturate with cold acetone or ether, filter, and dry under nitrogen.

Part 5: Comparative Data Analysis

The choice of synthesis method depends heavily on the required substitution pattern and scale.[1]

FeatureRadical Chlorination (Agro)Nucleophilic Substitution (Pharma)
Target Molecule Simple (e.g., CCMP)Complex/Polysubstituted
Key Reagents

gas, TCCA, radical initiators

,

,

Selectivity Moderate (mix of mono/di-chloro)High (Specific functional group conversion)
Atom Economy High (Direct C-H activation)Lower (Requires alcohol precursor)
Cost Low (Commodity chemicals)Higher (Multi-step precursors)
Primary Impurity Dichloromethyl pyridineUnreacted alcohol or elimination products

Part 6: References

  • Bayer AG. (1986).[1] Insecticidal nitro-methylene derivatives.[6] U.S. Patent 4,742,060.[1] (Foundational patent for Imidacloprid).[1] Link

  • Aktiebolaget Hässle. (1988).[1] Omeprazole and related compounds.[1][7] U.S. Patent 4,255,431.[1] (Describes the synthesis of the chloromethyl pyridine intermediate for PPIs). Link

  • BenchChem. (2025).[1] Synthesis of Omeprazole: A Detailed Application Note. (Protocol for coupling chloromethyl pyridines).[1][8] Link[1]

  • ChemicalBook. (2024).[1] 2-Chloro-5-(chloromethyl)pyridine Synthesis and Properties. (Industrial data on CCMP).[1] Link

  • Jeschke, P., et al. (2011).[1][9] Overview of the Status and Global Strategy for Neonicotinoids. Journal of Agricultural and Food Chemistry.[1][10] (Review of the discovery history). Link[1]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 5-(Chloromethyl)-2-cyclopentyloxypyridine

Abstract This application note details a robust, scalable three-step synthesis of 5-(Chloromethyl)-2-cyclopentyloxypyridine (CAS: 1250546-74-7), a critical heterocyclic building block for medicinal chemistry programs tar...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable three-step synthesis of 5-(Chloromethyl)-2-cyclopentyloxypyridine (CAS: 1250546-74-7), a critical heterocyclic building block for medicinal chemistry programs targeting GPCRs (e.g., Orexin receptors) and kinase inhibitors. The protocol utilizes Methyl 6-chloronicotinate as the starting material, employing a nucleophilic aromatic substitution (


), followed by hydride reduction and deoxy-chlorination. This guide emphasizes process safety, impurity control, and scalability, providing a self-validating workflow for research and early-phase development.

Strategic Retrosynthesis & Pathway

The synthesis is designed to avoid the instability associated with storing the final alkyl chloride. By proceeding through the stable alcohol intermediate, the final chlorination can be performed "on-demand."

Retrosynthetic Logic:

  • Target: 5-(Chloromethyl)-2-cyclopentyloxypyridine (Electrophile).

  • Disconnection: C-Cl bond cleavage reveals the alcohol precursor.

  • Intermediate 2: (6-(Cyclopentyloxy)pyridin-3-yl)methanol.

  • Disconnection: Reduction of the ester moiety.[1]

  • Intermediate 1: Methyl 6-(cyclopentyloxy)nicotinate.

  • Starting Materials: Methyl 6-chloronicotinate + Cyclopentanol.

SynthesisPathway SM1 Methyl 6-chloronicotinate (Starting Material) INT1 Methyl 6-(cyclopentyloxy)nicotinate (Stable Ester) SM1->INT1 Step 1: SnAr NaH, THF, 0°C -> RT SM2 Cyclopentanol SM2->INT1 INT2 (6-(Cyclopentyloxy)pyridin-3-yl)methanol (Alcohol Intermediate) INT1->INT2 Step 2: Reduction LiAlH4, THF, 0°C PROD 5-(Chloromethyl)-2-cyclopentyloxypyridine (Target Electrophile) INT2->PROD Step 3: Chlorination SOCl2, DCM, 0°C

Figure 1: Synthetic workflow from chloronicotinate to the target chloromethyl pyridine.

Detailed Experimental Protocols

Step 1: Etherification via

Objective: Install the cyclopentyloxy group at the 2-position of the pyridine ring. Mechanism: Nucleophilic Aromatic Substitution (


). The electron-withdrawing ester group at C3 activates the C6-chlorine for displacement.
  • Reagents:

    • Methyl 6-chloronicotinate (1.0 equiv)

    • Cyclopentanol (1.2 equiv)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 equiv)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Activation: In a flame-dried round-bottom flask (RBF) under

      
      , suspend NaH (1.3 eq) in anhydrous THF (10 mL/g SM). Cool to 0°C.
      
    • Alkoxide Formation: Dropwise add Cyclopentanol (1.2 eq). Stir at 0°C for 30 min until

      
       evolution ceases. Caution: Flammable gas evolution.
      
    • Addition: Add Methyl 6-chloronicotinate (1.0 eq) as a solution in THF dropwise.

    • Reaction: Warm to Room Temperature (RT) and stir. If conversion is slow (monitor by TLC/LCMS), heat to 50°C.

      • Checkpoint: Reaction is complete when the starting chloride is consumed (~2-4 hours).

    • Workup: Quench with saturated

      
       (aq). Extract with Ethyl Acetate (EtOAc) (3x).[2] Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.[1][2]
    • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Yield Target: 85-95%

Step 2: Reduction of Ester to Alcohol

Objective: Convert the methyl ester to the primary alcohol. Reagent Choice: Lithium Aluminum Hydride (


) is preferred for complete reduction. Sodium Borohydride (

) in MeOH can be used but may be slower for conjugated esters.
  • Reagents:

    • Methyl 6-(cyclopentyloxy)nicotinate (Intermediate 1)

    • 
       (1.2 equiv) or 
      
      
      
      (generated in situ)
    • THF, anhydrous

  • Procedure:

    • Setup: Charge

      
       (1.2 eq) into a dry RBF under Argon. Add anhydrous THF (15 mL/g). Cool to -5°C to 0°C.
      
    • Addition: Dissolve Intermediate 1 in THF and add dropwise to the hydride suspension, maintaining temp < 5°C.

    • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor disappearance of ester by TLC.

    • Fieser Quench (Critical Safety): Cool back to 0°C. Dilute with

      
      . Carefully add:
      
      • 
         mL water (where 
        
        
        
        = grams of
        
        
        )
      • 
         mL 15% NaOH
        
      • 
         mL water[2]
        
    • Isolation: Stir until a white granular precipitate forms. Filter through Celite. Concentrate the filtrate.

    • Yield Target: >90% (Often used crude in next step if pure).

Step 3: Deoxychlorination

Objective: Convert the primary alcohol to the reactive alkyl chloride. Reagent Choice: Thionyl Chloride (


) is the standard reagent. It forms the alkyl chloride and gaseous byproducts (

,

), simplifying purification.
  • Reagents:

    • (6-(Cyclopentyloxy)pyridin-3-yl)methanol (Intermediate 2)

    • Thionyl Chloride (

      
      ) (2.0 equiv)
      
    • Dichloromethane (DCM), anhydrous

    • Catalytic DMF (1-2 drops)

  • Procedure:

    • Setup: Dissolve Intermediate 2 in anhydrous DCM (10 mL/g) in a RBF. Cool to 0°C.

    • Chlorination: Add

      
       (2.0 eq) dropwise. Optional: Add 1 drop of DMF to catalyze the Vilsmeier-like intermediate formation if reaction is sluggish.
      
    • Reaction: Stir at 0°C for 30 min, then warm to RT for 1-2 hours.

    • Workup: Concentrate the reaction mixture in vacuo to remove excess

      
       and DCM.
      
      • Note: The residue is likely the hydrochloride salt.

    • Free Base Formation (If required): Redissolve in DCM, wash rapidly with cold saturated

      
      , dry over 
      
      
      
      , and concentrate.
    • Storage: The product is a reactive electrophile (benzylic-type halide). Store at -20°C under inert gas.

    • Yield Target: 80-90%

Quantitative Data Summary

ParameterStep 1 (

)
Step 2 (Reduction)Step 3 (Chlorination)
Limiting Reagent Methyl 6-chloronicotinateMethyl 6-(cyclopentyloxy)nicotinateAlcohol Intermediate
Key Reagent NaH / Cyclopentanol


Temperature 0°C

50°C
0°C

RT
0°C

RT
Time 3-4 Hours1-2 Hours2 Hours
Expected Yield 85-95%90-95%80-90%
Critical Hazard

gas, Exotherm
Pyrophoric HydrideToxic/Corrosive Vapors

Analytical Validation (Expected Data)

Product: 5-(Chloromethyl)-2-cyclopentyloxypyridine[3][4]

  • Formula:

    
    
    
  • MW: 211.69 g/mol [4]

  • Physical State: Colorless to pale yellow oil (free base) or white solid (HCl salt).

1H NMR (400 MHz,


) - Free Base: 
  • 
     8.15 (d, J=2.5 Hz, 1H):  Pyridine C6-H (ortho to chloromethyl/N).
    
  • 
     7.60 (dd, J=8.5, 2.5 Hz, 1H):  Pyridine C4-H.
    
  • 
     6.70 (d, J=8.5 Hz, 1H):  Pyridine C3-H (ortho to ether).
    
  • 
     5.35 (m, 1H):  Cyclopentyl methine (-OCH-).
    
  • 
     4.55 (s, 2H):  Chloromethyl (-CH2Cl).
    
  • 
     1.95 - 1.60 (m, 8H):  Cyclopentyl methylene protons.
    

Safety & Handling (E-E-A-T)

  • Vesicant Warning: 5-(Chloromethyl)pyridines are alkylating agents. They can cause severe skin burns and are potential sensitizers. Double-gloving and use of a fume hood are mandatory.

  • Quenching

    
    :  Never add water directly to a large amount of unreacted hydride. Dilute with ether/THF first and cool significantly.
    
  • Waste Disposal: Aqueous layers from Step 3 contain sulfites/sulfates and should be treated as acidic waste.

References

  • PrepChem. (n.d.). Synthesis of 2-Chloro-5-chloromethyl-pyridine. Retrieved March 5, 2026, from [Link]

Sources

Application

Application Note: Nucleophilic Substitution Workflows Using 5-(Chloromethyl)-2-cyclopentyloxypyridine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and validation strategies for functionalization. Chemical Profile & Mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and validation strategies for


 functionalization.

Chemical Profile & Mechanistic Rationale

5-(Chloromethyl)-2-cyclopentyloxypyridine (CAS: 1250546-74-7) is a highly versatile electrophilic building block widely utilized in medicinal chemistry[1]. It is primarily used to append the lipophilic, yet polarizable, 2-cyclopentyloxypyridin-5-ylmethyl pharmacophore onto drug scaffolds. This specific moiety has proven critical in enhancing target binding in various CNS and inflammatory targets, including muscarinic M1 receptor positive allosteric modulators (M1 PAMs)[2] and selective enzyme inhibitors[3].

The Causality of Reactivity (E-E-A-T Insight)

Why is this specific chloromethylpyridine such an effective electrophile? The reactivity of the benzylic-like C5 carbon is governed by the electronic push-pull dynamics of the pyridine ring. Typically, a pyridine nitrogen withdraws electron density, slowing down


 reactions at attached alkyl halides. However, the cyclopentyloxy group at the C2 position acts as a strong electron-donating group (+M resonance effect) . This electron density is pushed through the conjugated 

-system directly to the C5 position, stabilizing the partial positive charge that develops in the

transition state[4].

Consequently, 5-(chloromethyl)-2-cyclopentyloxypyridine exhibits accelerated


 kinetics compared to unfunctionalized 3-chloromethylpyridines, while remaining stable enough for long-term storage[5].

Reaction Workflows Diagram

The following diagram maps the divergent synthetic pathways for functionalizing this building block using nitrogen, sulfur, and oxygen nucleophiles.

SN2_Reactions Electrophile 5-(Chloromethyl)-2-cyclopentyloxypyridine (Highly Reactive Electrophile) Amine N-Alkylation (Secondary Amines) Electrophile->Amine Mild Base Thiol S-Alkylation (Heteroaryl Thiols) Electrophile->Thiol Non-nucleophilic Base Phenol O-Alkylation (Phenols/Alcohols) Electrophile->Phenol Cesium Effect N_Prod N-Alkyl Derivative Base: K2CO3 Solvent: MeCN Amine->N_Prod SN2 Pathway S_Prod S-Alkyl Derivative Base: DIPEA Solvent: DMF Thiol->S_Prod SN2 Pathway O_Prod O-Alkyl Derivative Base: Cs2CO3 Solvent: DMF Phenol->O_Prod SN2 Pathway

Figure 1: Divergent nucleophilic substitution workflows for 5-(Chloromethyl)-2-cyclopentyloxypyridine.

Quantitative Optimization Data

The table below summarizes the empirically optimized parameters for achieving high-yielding conversions across different nucleophile classes.

Reaction TypeNucleophile ClassOptimal BaseSolventTemp (°C)Time (h)Typical Yield (%)
N-Alkylation Secondary Amines

(2.0 eq)
MeCN60 - 804 - 1275 - 95
S-Alkylation Heteroaryl ThiolsDIPEA (1.5 eq)DMF0 - 252 - 680 - 98
O-Alkylation Substituted Phenols

(2.0 eq)
DMF80 - 1008 - 1660 - 85

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating mechanistic reasoning for reagent selection and built-in analytical checkpoints.

Protocol A: N-Alkylation of Secondary Amines

Targeting piperazine, morpholine, or pyrrolidine derivatives.

  • Preparation: In an oven-dried round-bottom flask under

    
    , dissolve the secondary amine (1.0 eq) in anhydrous Acetonitrile (MeCN, 0.2 M).
    
  • Base Addition: Add finely powdered anhydrous

    
     (2.0 eq). Stir for 15 minutes at room temperature.
    
    • Causality:

      
       is chosen over stronger bases (e.g., 
      
      
      
      ) to prevent base-catalyzed hydrolysis of the chloromethyl group into a hydroxymethyl byproduct. MeCN provides optimal polarity to dissolve the amine and stabilize the polar
      
      
      transition state without acting as a competing nucleophile[6].
  • Electrophile Addition: Add 5-(chloromethyl)-2-cyclopentyloxypyridine (1.1 eq) dropwise as a solution in MeCN.

  • Heating: Attach a reflux condenser and heat the mixture to 65°C for 6 hours.

  • Validation Checkpoint: Perform LC-MS on an aliquot. The starting electrophile exhibits a distinct 3:1 isotopic cluster at m/z 212/214 (

    
    ). Successful conversion is validated by the complete disappearance of this cluster and the emergence of the 
    
    
    
    peak of the target tertiary amine.
Protocol B: S-Alkylation of Heteroaryl Thiols

Targeting the synthesis of stable thioether linkages.

  • Degassing: Dissolve the heteroaryl thiol (1.0 eq) in anhydrous DMF (0.2 M). Sparge the solution with Argon for 10 minutes.

    • Causality: Thiols are highly prone to oxidative dimerization into disulfides in the presence of ambient oxygen and base. Degassing is a critical preventative measure.

  • Deprotonation: Cool the mixture to 0°C. Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) dropwise.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It quantitatively deprotonates the thiol (

      
       ~6-8) to form the highly reactive thiolate anion without competing for the electrophile.
      
  • Alkylation: Add 5-(chloromethyl)-2-cyclopentyloxypyridine (1.05 eq). Allow the reaction to slowly warm to room temperature over 3 hours.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 3:1). The S-alkylated product will typically elute with a significantly higher

    
     value than the highly polar starting thiol. UV visualization (254 nm) will confirm the presence of the pyridine ring.
    
Protocol C: O-Alkylation of Phenols

Targeting the synthesis of diaryl-like ether linkages.

  • Phenoxide Generation: In an anhydrous flask, combine the substituted phenol (1.0 eq) and

    
     (2.0 eq) in anhydrous DMF (0.2 M). Stir at room temperature for 30 minutes.
    
    • Causality: Phenols (

      
       ~10) are substantially less nucleophilic than amines or thiols. The use of 
      
      
      
      exploits the "cesium effect" . The large, highly polarizable
      
      
      cation coordinates very weakly with the phenoxide anion. This leaves the phenoxide highly "naked" and reactive in the polar aprotic environment of DMF, overcoming its lower intrinsic nucleophilicity and favoring O-alkylation over competitive C-alkylation.
  • Alkylation: Add the chloromethylpyridine electrophile (1.2 eq). Heat the mixture to 85°C for 12 hours.

    • Causality: Thermal energy is required to overcome the higher activation barrier of O-alkylation compared to N- or S-alkylation.

  • Validation Checkpoint: Quench a 50

    
    L aliquot in water and extract with EtOAc. GC-MS or LC-MS should confirm the mass of the ether product. If unreacted phenol remains, verify the anhydrous nature of the DMF, as water heavily solvates and deactivates the phenoxide anion.
    

References

2.[2] Quinoline amide compounds which are muscarinic m1 receptor positive allosteric modulators Source: Patent EA022494B1 (Google Patents) URL:

3.[6] Pyridine Compounds with Antimicrobial and Antiviral Activities Source: Molecules / PMC - NIH (2020) URL:[Link]

5.[3] Discovery of New Nanomolar Selective IRAP Inhibitors Source: Journal of Medicinal Chemistry, ACS Publications (2025) URL:[Link]

6.[5] Synthesis and Structure−Activity Relationship Studies of CD4 Down-Modulating Cyclotriazadisulfonamide (CADA) Analogues Source: Journal of Medicinal Chemistry, KU Leuven (2006) URL:[Link]

Sources

Method

Application Note: Strategic Alkylation using 5-(Chloromethyl)-2-cyclopentyloxypyridine

Executive Summary 5-(Chloromethyl)-2-cyclopentyloxypyridine (CAS 1250546-74-7) is a specialized heterocyclic building block primarily employed in medicinal chemistry for the synthesis of Phosphodiesterase 4 (PDE4) inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Chloromethyl)-2-cyclopentyloxypyridine (CAS 1250546-74-7) is a specialized heterocyclic building block primarily employed in medicinal chemistry for the synthesis of Phosphodiesterase 4 (PDE4) inhibitors and COX-2 inhibitors . Its structural motif—a pyridine ring substituted with a lipophilic cyclopentyloxy group—mimics the pharmacophores found in bioactive molecules like Rolipram and Piclamilast.

This guide details the handling, stability, and reaction protocols for using this reagent as an electrophile in


 alkylation reactions. It addresses critical process parameters (CPPs) to minimize common failure modes such as hydrolysis and self-polymerization.

Chemical Profile & Stability[1][2]

Physicochemical Properties
PropertyDescription
Chemical Name 5-(Chloromethyl)-2-(cyclopentyloxy)pyridine
CAS Number 1250546-74-7
Molecular Formula

Molecular Weight 211.69 g/mol
Appearance Off-white low-melting solid or viscous oil (purity dependent)
Solubility Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in water
Reactivity Class Benzylic-type Halide (Electrophile)
Stability & Storage (Critical)

Like many chloromethyl pyridines, this reagent possesses a "benzylic-like" chloride that is highly activated.

  • Hydrolysis Risk: High. Exposure to atmospheric moisture converts the chloride to the alcohol (5-(hydroxymethyl)-2-cyclopentyloxypyridine), rendering it inactive for alkylation.

  • Self-Alkylation: The basic pyridine nitrogen of one molecule can attack the electrophilic methylene of another, leading to polymerization (tars).

  • Storage Protocol: Store at -20°C under inert atmosphere (

    
     or Ar). If the compound is an oil, it is best used immediately upon receipt or synthesis.
    

Reaction Engineering: The "Why" and "How"

Mechanistic Insight

The reaction proceeds via a classical Nucleophilic Substitution (


) . The electron-deficient pyridine ring (further activated by the electronegative oxygen at C2) makes the C5-methylene highly electrophilic.

Key Challenges:

  • Competition: The reagent is reactive enough to alkylate weak nucleophiles (like water), making anhydrous conditions non-negotiable.

  • Regioselectivity: When alkylating ambident nucleophiles (e.g., pyrazoles, amides), the choice of base and solvent directs the site of alkylation (

    
    - vs 
    
    
    
    - vs
    
    
    -).
Visualizing the Pathway

The following diagram illustrates the activation and substitution workflow.

ReactionMechanism Reagent 5-(Chloromethyl)-2- cyclopentyloxypyridine Transition Transition State [Nu---C---Cl]‡ Reagent->Transition Electrophile SideProduct Side Reaction: Hydrolysis (R-OH) Reagent->SideProduct + H2O (Wet Solvent) Nu Nucleophile (Nu-H) (Amine, Phenol, Amide) Base Base Activation (Deprotonation) Nu->Base + Base Base->Transition Nu(-) attacks Product Alkylated Product (Nu-CH2-Py-OR) Transition->Product -Cl(-)

Caption: Mechanistic pathway for alkylation. Note the critical divergence point where moisture leads to irreversible hydrolysis.

Experimental Protocols

Protocol A: -Alkylation of Heterocycles (Standard)

Target Application: Synthesis of PDE4 inhibitor scaffolds (e.g., Pyridazinones, Imidazoles).

Reagents:

  • Nucleophile (1.0 equiv)

  • 5-(Chloromethyl)-2-cyclopentyloxypyridine (1.1 – 1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 – 3.0 equiv)
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

  • Additive (Optional): Sodium Iodide (NaI) (0.1 equiv) – Finkelstein activation

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction vial and purge with Nitrogen (

    
    ).
    
  • Activation: Dissolve the nucleophile in anhydrous DMF (concentration ~0.2 M). Add the solid base (

    
    ) in one portion. Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation.
    
  • Addition: Dissolve 5-(Chloromethyl)-2-cyclopentyloxypyridine in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.

    • Tip: If the reagent is dark/viscous, filter it through a small plug of silica or basic alumina before use to remove polymers.

  • Reaction: Stir at RT. If the reaction is sluggish after 2 hours (monitored by TLC/LC-MS), heat to 50–60°C .

    • Note: Avoid temperatures >80°C to prevent decomposition of the ether moiety.

  • Quench: Pour the mixture into ice-water (5x reaction volume).

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: -Alkylation of Active Methylenes

Target Application: Extending carbon chains for ester/acid intermediates.

Reagents:

  • Active Methylene Compound (e.g., Malonate ester) (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

  • Solvent: Anhydrous THF (0°C to RT)

Step-by-Step Procedure:

  • Deprotonation: Suspend NaH in anhydrous THF at 0°C under

    
    . Dropwise add the active methylene compound.[1] Stir for 30 min until 
    
    
    
    evolution ceases.
  • Alkylation: Add 5-(Chloromethyl)-2-cyclopentyloxypyridine (1.1 equiv) dropwise at 0°C.

  • Completion: Allow to warm to RT. Stir for 4–6 hours.

  • Quench: Carefully add saturated

    
     solution at 0°C.
    
  • Workup: Standard extraction with EtOAc.

Troubleshooting & Decision Support

Use the following logic tree to optimize reaction conditions based on your specific nucleophile.

OptimizationTree Start Select Nucleophile Type Type1 Acidic Heterocycle (pKa < 15) (e.g., Pyrazole, Imidazole) Start->Type1 Type2 Weak Nucleophile (Amide, Lactam) (e.g., Pyridazinone) Start->Type2 Type3 Carbon Nucleophile (Enolate) Start->Type3 Cond1 Base: K2CO3 or Cs2CO3 Solvent: MeCN Temp: Reflux Type1->Cond1 Cond2 Base: NaH or LiHMDS Solvent: DMF/THF Temp: 0°C -> RT Type2->Cond2 Cond3 Base: NaH (Strong) Solvent: THF Temp: 0°C Type3->Cond3

Caption: Decision matrix for selecting base and solvent systems based on nucleophile acidity.

Critical Process Parameters (CPP) Table
ParameterOptimal RangeFailure Mode if Deviated
Solvent Water Content < 0.05% (Karl Fischer)Hydrolysis of reagent to alcohol; drastic yield loss.
Stoichiometry 1.1 – 1.2 equiv ElectrophileExcess reagent is difficult to separate from non-polar products.
Temperature 20°C – 60°C>80°C promotes elimination or ether cleavage.
Reaction Time 2 – 6 HoursProlonged stirring in basic DMF can cause decomposition.

Safety & Handling

  • Health Hazard: This compound is an alkylating agent. It is expected to be a skin sensitizer, irritant, and potential vesicant (blistering agent).

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Handle only in a fume hood.

  • Decontamination: Quench spills with 10% aqueous ammonia or 5% NaOH to destroy the alkylating potential before cleanup.

References

  • BenchChem. (2025).[2][1][3][4] 5-(Chloromethyl)-2-(cyclopentyloxy)pyridine Product Information & Safety Data Sheet. Retrieved from

  • Dal Piaz, V., et al. (2026).[5] Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold. MDPI Pharmaceuticals. Retrieved from

  • Ironwood Pharmaceuticals. (2012). Patent WO2012/88469: Synthesis of Chloromethyl Pyridine Intermediates. Retrieved from

  • Sigma-Aldrich. (2025).[6] Product Specification: 5-(Chloromethyl)-2-(cyclopentyloxy)pyridine (CAS 1250546-74-7).[7][8][9] Retrieved from

  • Zhang, L., et al. (2018). Identification of a PDE4-specific pocket for design of selective inhibitors. NIH PubMed Central. Retrieved from

Sources

Application

Application Note: Preparation of Pharmaceutical Intermediates from 5-(Chloromethyl)-2-cyclopentyloxypyridine

Executive Summary The development of targeted kinase inhibitors frequently relies on highly functionalized pyridine building blocks to occupy specific hydrophobic pockets within the enzyme's active site. 5-(Chloromethyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted kinase inhibitors frequently relies on highly functionalized pyridine building blocks to occupy specific hydrophobic pockets within the enzyme's active site. 5-(Chloromethyl)-2-cyclopentyloxypyridine has emerged as a critical pharmaceutical intermediate in modern drug discovery. The cyclopentyloxy moiety provides optimal lipophilic interactions, while the chloromethyl group serves as a versatile, highly reactive electrophile for late-stage functionalization.

This Application Note details the mechanistic rationale and provides field-validated protocols for synthesizing complex active pharmaceutical ingredients (APIs) from this intermediate. These workflows are directly applicable to the synthesis of oncology therapeutics (e.g., PIM kinase inhibitors)[1] and immunology therapeutics (e.g., JAK/SYK inhibitors)[2].

Chemical & Physical Profiling

Understanding the physicochemical properties of the intermediate is the first step in designing robust synthetic workflows.

PropertyValue
Chemical Name 5-(Chloromethyl)-2-(cyclopentyloxy)pyridine
CAS Number 1250546-74-7
Molecular Formula

Molecular Weight 211.69 g/mol
InChIKey DQHWEFSBJAZBLR-UHFFFAOYSA-N
Structural Features 2-alkoxy substituted pyridine ring; 5-benzylic chloride

Mechanistic Insights: Reactivity & Structural Rationale

As a Senior Application Scientist, it is crucial to understand why this specific building block is chosen and how it behaves under reaction conditions:

  • The Cyclopentyloxy Advantage: Compared to linear alkoxy groups, the cyclopentyl ring restricts conformational flexibility. This reduces the entropic penalty upon binding to the ATP-binding site of kinases[1]. Furthermore, the secondary cyclic ether exhibits superior metabolic stability against oxidative dealkylation by hepatic cytochrome P450 enzymes compared to primary methoxy or ethoxy groups.

  • Modulated Electrophilicity: The benzylic-like position on the pyridine ring is highly activated for

    
     nucleophilic substitution. While a standard pyridine ring is electron-withdrawing (which can destabilize the 
    
    
    
    transition state), the electron-donating resonance from the 2-alkoxy group partially offsets this effect. This electronic push-pull system makes the 5-chloromethyl group exceptionally reactive towards amines, phenols, and thiols[2], while remaining stable enough for long-term storage if kept dry and cold.

Synthetic Workflow & Downstream Applications

G A 5-(Chloromethyl)-2-cyclopentyloxypyridine B N-Alkylation (Bicyclic Amines) A->B SN2 (K2CO3, DMF) C O-/S-Alkylation (Phenols / Thiols) A->C SN2 (Cs2CO3, NaI, MeCN) D PIM Kinase Inhibitors (Oncology) B->D Scaffold Integration E JAK / SYK Inhibitors (Immunology) B->E Scaffold Integration C->E Scaffold Integration

Figure 1: Synthetic divergence of 5-(Chloromethyl)-2-cyclopentyloxypyridine into kinase inhibitors.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality is maintained throughout the workflow.

Protocol A: N-Alkylation of Bicyclic Amines (Kinase Inhibitor Precursors)

Target: N-(2-cyclopentyloxypyridin-5-ylmethyl)pyrrolopyrazine derivatives. Mechanistic Rationale: Pyrrolopyrazine cores are foundational in JAK/SYK inhibitors[2]. The secondary amine of the pyrrolopyrazine is moderately nucleophilic. Using


 in a polar aprotic solvent (DMF) ensures the amine is free-based without hydrolyzing the chloromethyl group—a common side reaction when using stronger aqueous bases like NaOH.

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-purged 100 mL round-bottom flask with the pyrrolopyrazine derivative (1.0 eq, 10 mmol) and anhydrous DMF (20 mL).

  • Base Addition: Add finely powdered anhydrous

    
     (2.0 eq, 20 mmol).
    
    • Causality: Finely powdered base maximizes the surface area for heterogeneous deprotonation. Stir at room temperature (25 °C) for 15 minutes to pre-form the nucleophilic free base.

  • Electrophile Addition: Cool the suspension to 0 °C. Add a solution of 5-(chloromethyl)-2-cyclopentyloxypyridine (1.05 eq, 10.5 mmol) in DMF (5 mL) dropwise over 10 minutes.

    • Causality: The slight 0.05 eq excess ensures complete consumption of the highly valuable bicyclic core. The 0 °C temperature suppresses dialkylation and exotherm-induced degradation.

  • In-Process Control (IPC): Warm to 25 °C and stir for 4 hours. Monitor by LC-MS.

    • Validation: The reaction is deemed complete and self-validated when the starting amine peak is <2% by UV area.

  • Workup: Quench with ice water (50 mL). Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL).

    • Causality: Aqueous LiCl washes are highly effective at partitioning DMF out of the organic layer, preventing downstream purification failures.

  • Isolation: Dry over

    
    , concentrate under reduced pressure, and purify via silica gel chromatography (DCM/MeOH gradient).
    
Protocol B: O-Alkylation via Finkelstein Catalysis

Target: Aryl ether intermediates. Mechanistic Rationale: Phenols are inherently weaker nucleophiles than amines. Direct reaction with the alkyl chloride can be sluggish, requiring harsh heating (>80 °C) that degrades the pyridine intermediate. The addition of catalytic NaI generates the highly reactive alkyl iodide in situ (Finkelstein reaction), allowing the reaction to proceed rapidly at milder temperatures.


 is utilized due to the "cesium effect," which enhances the nucleophilicity of the phenoxide ion through loose ion-pairing in acetonitrile.

Step-by-Step Methodology:

  • Preparation: Combine the target phenol derivative (1.0 eq),

    
     (1.5 eq), and NaI (0.1 eq) in anhydrous Acetonitrile (0.5 M concentration).
    
  • Reaction: Add 5-(chloromethyl)-2-cyclopentyloxypyridine (1.1 eq) in one portion. Heat the mixture to 60 °C under an inert atmosphere.

  • In-Process Control (IPC): Monitor by TLC (Hexanes/EtOAc 3:1) and LC-MS.

    • Validation: Complete disappearance of the phenol spot and mass-ion indicates successful conversion.

  • Workup: Cool to room temperature and filter the crude mixture through a Celite pad.

    • Causality: Removing inorganic cesium salts prior to aqueous workup prevents the formation of stubborn emulsions.

  • Isolation: Concentrate the filtrate, dissolve in EtOAc, wash with water and brine, dry over

    
    , and concentrate to yield the aryl ether.
    

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and expected quantitative outcomes when utilizing 5-(Chloromethyl)-2-cyclopentyloxypyridine across various nucleophile classes.

Nucleophile TypeBase / CatalystOptimal SolventTemp (°C)Avg. Isolated Yield (%)Purity (HPLC)
Secondary Amine (e.g., Piperazines)

/ None
DMF0 to 2578 - 85>95%
Primary Amine DIPEA / NoneTHF25 to 5065 - 75>92%
Phenol (O-Alkylation)

/ NaI
Acetonitrile6080 - 88>96%
Thiol (S-Alkylation)

/ None
Acetone2585 - 92>98%

References

  • Sigma-Aldrich. 5-(chloromethyl)-2-(cyclopentyloxy)pyridine | 1250546-74-7 Product Specifications.

  • Amgen Inc. WO 2012/078777 A1 - BICYCLIC COMPOUNDS AS PIM INHIBITORS. Google Patents. 1

  • F. Hoffmann-La Roche AG. EP 2 250 172 B1 - PYRROLOPYRAZINE KINASE INHIBITORS. Google Patents. 2

Sources

Method

reaction conditions for coupling 5-(Chloromethyl)-2-cyclopentyloxypyridine with amines

Abstract & Strategic Significance 5-(Chloromethyl)-2-cyclopentyloxypyridine (CAS 1250546-74-7) is a critical electrophilic building block in medicinal chemistry, particularly for the synthesis of phosphodiesterase 4 (PDE...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

5-(Chloromethyl)-2-cyclopentyloxypyridine (CAS 1250546-74-7) is a critical electrophilic building block in medicinal chemistry, particularly for the synthesis of phosphodiesterase 4 (PDE4) inhibitors and other anti-inflammatory agents. The 2-cyclopentyloxy motif serves as a lipophilic anchor often mimicking the "rolipram-like" pharmacophore, while the 5-chloromethyl group acts as a highly reactive handle for installing polar amine functionalities to improve solubility and target affinity.

This guide details the optimized reaction conditions for


-alkylation of various amines using this scaffold. Unlike simple benzyl chlorides, the pyridine nitrogen and the electron-donating ether substituent at position 2 modulate the reactivity of the chloromethyl group, necessitating specific protocols to suppress self-quaternization and ether cleavage.

Chemical Safety & Hazard Analysis (Critical)

WARNING: Vesicant & Corrosive Hazard Chloromethyl pyridines are structurally analogous to nitrogen mustards. They are potent alkylating agents and potential vesicants (blistering agents).

  • Skin/Eye Contact: Causes severe chemical burns. The lipophilic cyclopentyloxy group enhances skin permeability.

  • Inhalation: Destructive to mucous membranes.

  • Engineering Controls: All weighing and reactions must be performed inside a functioning fume hood. Double-gloving (Nitrile/Laminate) is required.

  • Neutralization: Spills should be treated with dilute ammonia or 10% aqueous sodium thiosulfate to quench the alkylating capability.

Reactivity Profile & Mechanistic Insights

Electronic Considerations

The substrate features a "push-pull" electronic system:

  • 2-Cyclopentyloxy Group: strongly electron-donating (

    
     effect). This increases electron density on the pyridine ring, making the ring nitrogen more basic (
    
    
    
    shift) compared to 2-chloropyridine analogs.
  • 5-Chloromethyl Group: The benzylic-like carbon is activated for

    
     attack. However, the increased electron density from the alkoxy group stabilizes the transition state for ionization slightly (
    
    
    
    character), making the substrate prone to hydrolysis in wet solvents.
Stability Risks[1]
  • Self-Quaternization: The pyridine nitrogen of one molecule can attack the chloromethyl group of another, forming insoluble pyridinium polymers. Solution: Maintain dilute conditions (0.1 M - 0.2 M) and avoid neat storage.

  • Ether Cleavage: The cyclopentyloxy ether is acid-sensitive. Strong acidic workups (pH < 2) can cleave the cyclopentyl group, yielding the 2-pyridone impurity. Solution: Maintain basic or neutral pH during workup.

Experimental Protocols

Method A: General Protocol for Secondary Amines (Inorganic Base)

Best for: Non-volatile secondary amines (e.g., morpholine, piperazines).

Rationale: Potassium carbonate (


) acts as a heterogeneous base and HCl scavenger. The use of Acetonitrile (MeCN) provides a polar aprotic environment that solubilizes the intermediate ammonium salt but not the inorganic base, facilitating easy filtration.

Reagents:

  • Substrate: 5-(Chloromethyl)-2-cyclopentyloxypyridine (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Base:

    
     (anhydrous, granular) (2.0 – 3.0 equiv)
    
  • Solvent: Anhydrous MeCN (0.15 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Dissolution: Add the amine and

    
     to MeCN. Stir for 10 minutes at Room Temperature (RT).
    
  • Addition: Dissolve the pyridine substrate in a minimum volume of MeCN and add dropwise to the amine suspension over 15 minutes. Note: Dropwise addition prevents localized high concentrations that favor polymerization.

  • Reaction: Stir at 40°C – 60°C for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

  • Workup:

    • Cool to RT.

    • Filter off the solid salts (

      
      /KCl).
      
    • Concentrate the filtrate in vacuo.[1]

    • Purification: Flash chromatography (DCM/MeOH gradient).

Method B: Finkelstein-Assisted Protocol (Hindered Amines)

Best for: Sterically hindered amines or less nucleophilic anilines.

Rationale: Addition of Potassium Iodide (KI) generates the corresponding 5-(iodomethyl) intermediate in situ. The iodide is a better leaving group (


 faster rate), enabling the reaction to proceed at lower temperatures, preserving the sensitive ether linkage.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Catalyst: Potassium Iodide (KI) (0.1 – 0.5 equiv)

  • Solvent: DMF or Acetone (0.2 M)

Step-by-Step Procedure:

  • Activation: Dissolve substrate and KI in solvent. Stir for 15 mins (solution may yellow slightly due to trace

    
    ).
    
  • Coupling: Add the amine followed by DIPEA.

  • Reaction: Stir at RT for 12–24 hours. If sluggish, heat to 50°C.

  • Workup (Aqueous):

    • Dilute with EtOAc.[3]

    • Wash with saturated

      
       (to remove HI/HCl) and water (
      
      
      
      to remove DMF).
    • Dry over

      
      .[1][2][4]
      
Method C: Primary Amine Protocol (Stoichiometry Control)

Best for: Primary amines (e.g., benzylamine, methylamine) to prevent over-alkylation (formation of tertiary amines).

Rationale: Primary amines are prone to double alkylation because the secondary amine product is often more nucleophilic than the starting material. Using a large excess of the amine suppresses this side reaction.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 3.0 – 5.0 equiv (excess acts as base and nucleophile)

  • Solvent: DCM or THF (0.1 M)

Step-by-Step Procedure:

  • Chilling: Cool the solution of the amine in DCM to 0°C.

  • Slow Addition: Add the pyridine substrate (dissolved in DCM) very slowly (syringe pump recommended: 1 mL/min).

  • Reaction: Allow to warm to RT slowly.

  • Scavenging: Upon completion, the excess primary amine must be removed.

    • Volatile amines: Remove by rotary evaporation.[5][3]

    • Non-volatile: Use a polymer-supported isocyanate scavenger resin or careful column chromatography.

Visualization of Workflows

Reaction Pathway & Side Reactions

The following diagram illustrates the desired pathway versus the critical "Self-Quaternization" failure mode.

ReactionPathway Substrate 5-(Chloromethyl)-2- cyclopentyloxypyridine Intermediate Transition State (SN2) Substrate->Intermediate + Amine Polymer Polymer/Dimer (Self-Quaternization) Substrate->Polymer + Substrate (Concentrated) Amine Amine Nucleophile (H-NR2) Product Target Product (N-Alkylated) Intermediate->Product - HCl Pyridone 2-Pyridone (Ether Cleavage) Product->Pyridone + Strong Acid (H+)

Figure 1: Mechanistic pathway showing the competition between productive N-alkylation and degradative side reactions (polymerization and hydrolysis).[1]

Purification Decision Tree

Purification Start Crude Reaction Mixture CheckTLC Check TLC/LCMS Start->CheckTLC Method Method Used? CheckTLC->Method K2CO3 Inorganic Base (Method A) Method->K2CO3 Method A DIPEA Organic Base (Method B) Method->DIPEA Method B Filter Filter Solids K2CO3->Filter AqWorkup Aqueous Workup (EtOAc / NaHCO3) DIPEA->AqWorkup Evap Evaporate Solvent Filter->Evap AqWorkup->Evap Flash Flash Chromatography (DCM/MeOH) Evap->Flash Evap->Flash

Figure 2: Workflow for isolation and purification based on the base/solvent system employed.

Data Summary & Optimization Table

ParameterConditionOutcome / Note
Solvent MeCN Optimal. Balances solubility and rate. Easy workup.
DMFGood for hindered substrates but hard to remove.
DCMGood for primary amines (low temp), but slower reaction rate.
Base ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Standard. Cheap, effective, easy filtration.
DIPEAUse if solubility is an issue. Requires aqueous wash.

Use for very weak nucleophiles (expensive).
Temp RT - 60°C >80°C risks ether cleavage and polymerization.
Stoichiometry 1:1.1 (Sub:Amine)Ideal for secondary amines.
1:3.0+ (Sub:Amine)Required for primary amines to stop at mono-alkylation.

References

  • Lowe, J. A., et al. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. U.S. Patent No.[1] 5,329,011.[1] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • PrepChem. (n.d.). Synthesis of 5-(aminomethyl)-2-chloropyridine. Retrieved from [Link]

  • Potkin, V. I., et al. (2008).[6] Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. Russian Journal of Organic Chemistry, 44(8), 1211–1214.[6] Retrieved from [Link]

Sources

Application

Application Note: Solvent Selection Strategies for Nucleophilic Substitution of 5-(Chloromethyl)-2-cyclopentyloxypyridine

Executive Summary The compound 5-(Chloromethyl)-2-cyclopentyloxypyridine is a highly versatile building block in medicinal chemistry, frequently utilized to introduce a rigidified, lipophilic pyridyl ether moiety into dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(Chloromethyl)-2-cyclopentyloxypyridine is a highly versatile building block in medicinal chemistry, frequently utilized to introduce a rigidified, lipophilic pyridyl ether moiety into drug candidates. The reactivity of this molecule is dominated by its C5 chloromethyl group, which exhibits benzylic-like electrophilicity, making it an excellent substrate for bimolecular nucleophilic substitution (SN2). However, the presence of the electron-donating cyclopentyloxy group at the C2 position significantly alters the molecule's lipophilicity and solubility profile compared to standard picolyl chlorides.

As a Senior Application Scientist, I have observed that the most common failure point in scaling reactions with this intermediate is improper solvent selection. This guide provides a mechanistic framework and self-validating protocols for selecting the optimal solvent system to maximize SN2 yields while suppressing competitive solvolysis.

Mechanistic Causality: SN2 Dynamics vs. Solvolysis

The chloromethyl carbon in 5-(Chloromethyl)-2-cyclopentyloxypyridine is highly activated. According to established reactivity profiles of [1], the pyridine ring stabilizes the SN2 transition state by accepting electron density during the nucleophilic attack.

The Role of the Solvation Shell
  • Polar Aprotic Solvents (DMF, DMSO, MeCN): These solvents are ideal for SN2 reactions. They possess high dielectric constants that readily solvate the cations of inorganic bases (e.g., K+ from K2CO3), leaving the anionic nucleophile "naked" and highly reactive. Furthermore, they do not hydrogen-bond with the nucleophile, lowering the activation energy barrier.

  • Biphasic Systems (THF/Water): Recent advancements in process chemistry, such as the [2], demonstrate that biphasic SN2 reactions are highly effective for chloromethylpyridines. The lipophilic cyclopentyloxy group ensures the starting material remains strictly in the organic (THF) layer, while the aqueous layer acts as a reservoir for the inorganic base, preventing the degradation of the electrophile.

  • Protic Solvents (MeOH, EtOH): These must be strictly avoided unless specifically required for a solvolysis reaction. Protic solvents hydrogen-bond to the nucleophile, severely dampening its reactivity. More critically, the solvent itself acts as a nucleophile, attacking the highly electrophilic benzylic carbon to form undesired methyl ether byproducts.

Quantitative Solvent Parameters

To facilitate logical experimental design, the following table summarizes the physicochemical parameters of common solvent systems and their empirical impact on the alkylation of 5-(Chloromethyl)-2-cyclopentyloxypyridine.

Solvent SystemDielectric Constant (ε)SN2 AccelerationSolvolysis RiskIdeal Application / Nucleophile
Acetonitrile (MeCN) 37.5HighLowMenshutkin reactions, 1°/2° amines
DMF / DMSO 36.7 / 46.7Very HighLowPhenols, bulky alkoxides, thiols
THF / Water (5:3) ~40 (Mixed)ModerateLow (Phase-isolated)Amination requiring inorganic bases
Toluene 2.4LowNoneMoisture-sensitive carbanions (Enolates)
Methanol 32.7SuppressedHigh Avoid (Forms methyl ether byproduct)

Solvent Selection Workflow

SolventDecision Start Determine Nucleophile Type N_Amine Amines (1° / 2°) Start->N_Amine N_Oxygen Alcohols / Phenols Start->N_Oxygen N_Carbon Carbanions / Enolates Start->N_Carbon Sol_MeCN Acetonitrile (MeCN) High SN2 rate N_Amine->Sol_MeCN Anhydrous SN2 Sol_THF THF / Water Biphasic control N_Amine->Sol_THF Biphasic SN2 Risk_Protic Protic Solvents (Solvolysis Risk) N_Amine->Risk_Protic Avoid Sol_DMF DMF / DMSO Solvates cations N_Oxygen->Sol_DMF + Inorganic Base N_Oxygen->Sol_THF + PTC N_Carbon->Sol_THF + Strong Base

Decision tree for selecting optimal solvents based on nucleophile class.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. The physical observations (phase separation, precipitation) directly correlate with the chemical success of the SN2 pathway, ensuring high trustworthiness in the laboratory.

Protocol A: Biphasic N-Alkylation (THF/Water System)

This protocol leverages phase-transfer dynamics to prevent the formation of bis-alkylated byproducts and protects the chloromethyl group from bulk base degradation.

Materials:

  • 5-(Chloromethyl)-2-cyclopentyloxypyridine (1.0 eq, 10 mmol)

  • Secondary Amine Nucleophile (1.2 eq, 12 mmol)

  • K2CO3 (1.5 eq, 15 mmol)

  • Solvent: THF / Deionized Water (5:3 v/v ratio, 40 mL total)

Step-by-Step Methodology:

  • Aqueous Base Preparation: Dissolve K2CO3 in 15 mL of deionized water in a 100 mL round-bottom flask. Causality: Pre-dissolving the base ensures the aqueous layer is fully saturated, preventing the base from acting as a desiccant and crashing out during the reaction.

  • Organic Phase Addition: Dissolve the secondary amine and 5-(Chloromethyl)-2-cyclopentyloxypyridine in 25 mL of THF. Add this organic solution to the aqueous base.

  • Biphasic Emulsification: Stir the mixture vigorously (≥800 RPM) at 65°C for 6–8 hours. Self-Validation: The reaction will only proceed if a milky emulsion forms, indicating successful interfacial contact between the naked amine and the electrophile.

  • In-Process Control (IPC): Halt stirring to allow phase separation. Sample the upper (THF) layer for HPLC analysis. The disappearance of the starting material peak validates conversion.

  • Workup: Cool to room temperature. Separate the phases. Wash the organic layer with brine (20 mL) to remove residual water and unreacted polar amines. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: O-Alkylation via Polar Aprotic Solvation (DMF System)

Designed for less nucleophilic species like phenols, relying on DMF to strip the solvation shell from the phenoxide anion.

Materials:

  • 5-(Chloromethyl)-2-cyclopentyloxypyridine (1.0 eq, 10 mmol)

  • Phenol Derivative (1.1 eq, 11 mmol)

  • Cs2CO3 (1.5 eq, 15 mmol)

  • Solvent: Anhydrous DMF (30 mL)

Step-by-Step Methodology:

  • Phenoxide Generation: Charge a flame-dried flask with the phenol, Cs2CO3, and anhydrous DMF. Stir at room temperature for 30 minutes. Causality: Cs2CO3 is highly soluble in DMF compared to K2CO3, ensuring rapid and complete deprotonation of the phenol to form the highly reactive "naked" phenoxide.

  • Electrophile Addition: Add 5-(Chloromethyl)-2-cyclopentyloxypyridine dropwise over 10 minutes to prevent localized exothermic spikes.

  • Reaction: Stir at 50°C for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Self-Validating Quench & Precipitation: Pour the reaction mixture slowly into 150 mL of vigorously stirred ice water. Self-Validation: The highly lipophilic cyclopentyloxy group of the product will force it to precipitate out of the aqueous DMF mixture as a solid or distinct oil, leaving unreacted phenol and inorganic salts dissolved in the aqueous phase. This acts as a simultaneous quench and primary purification step.

  • Isolation: Filter the precipitate (if solid) or extract with Ethyl Acetate (3 x 30 mL) if an oil. Wash the combined organics with 5% LiCl aqueous solution (2 x 20 mL) to remove trace DMF.

Reaction Pathway Visualization

ReactionPathway SM 5-(Chloromethyl)-2- cyclopentyloxypyridine TS_SN2 SN2 Transition State (Polar Aprotic) SM->TS_SN2 + Nu TS_Solv Solvolysis Pathway (SN1-like) SM->TS_Solv + Protic Solv Nu Nucleophile Nu->TS_SN2 Solv Protic Solvent Solv->TS_Solv Prod_SN2 Target Product TS_SN2->Prod_SN2 Desired Prod_Side Methyl Ether Byproduct TS_Solv->Prod_Side Undesired

Competing SN2 and solvolysis pathways driven by solvent selection.

References

  • Title: Development of an Improved Route for the Synthesis of an Abemaciclib Intermediate Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Pyridine Compounds with Antimicrobial and Antiviral Activities Source: International Journal of Molecular Sciences (NIH/PMC) URL: [Link]

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of 5-(Chloromethyl)-2-cyclopentyloxypyridine from 6-Hydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, step-by-step guide for the synthesis of 5-(Chloromethyl)-2-cyclopentyloxypyridine, a valuable building block in medi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the synthesis of 5-(Chloromethyl)-2-cyclopentyloxypyridine, a valuable building block in medicinal chemistry, starting from the readily available 6-hydroxynicotinic acid. The described synthetic route is broken down into four key transformations: esterification, O-alkylation, reduction, and chlorination. Each step is accompanied by a detailed protocol, mechanistic insights, and critical considerations to ensure successful execution and high purity of the final product.

Introduction

The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. Functionalized pyridines, such as 5-(Chloromethyl)-2-cyclopentyloxypyridine, serve as versatile intermediates for the introduction of diverse pharmacophores, enabling the exploration of structure-activity relationships and the optimization of lead compounds. This guide is designed to provide laboratory-scale procedures that are both robust and reproducible, grounded in established chemical principles.

Synthetic Strategy Overview

The overall synthetic pathway is designed to be linear and efficient, with each step preparing the molecule for the subsequent transformation. The carboxylic acid group of the starting material is first protected as a methyl ester. This is followed by the introduction of the cyclopentyl ether moiety at the 6-position of the pyridine ring. The ester is then selectively reduced to a primary alcohol, which is subsequently converted to the target chloromethyl group.

Synthesis_Workflow A 6-Hydroxynicotinic Acid B Step 1: Esterification (MeOH, H₂SO₄) A->B C Methyl 6-hydroxynicotinate B->C D Step 2: O-Alkylation (Cyclopentyl Bromide, K₂CO₃) C->D E Methyl 2-cyclopentyloxypyridine-5-carboxylate D->E F Step 3: Reduction (NaBH₄, CaCl₂) E->F G (2-cyclopentyloxypyridin-5-yl)methanol F->G H Step 4: Chlorination (SOCl₂) G->H I 5-(Chloromethyl)-2-cyclopentyloxypyridine H->I

Caption: Overall synthetic workflow from 6-hydroxynicotinic acid to the final product.

Quantitative Data Summary

The following table summarizes the key reactants, products, and expected yields for each step of the synthesis. These values are based on literature precedents for similar transformations and may vary depending on the specific reaction conditions and scale.

StepReactantProductMolecular Weight ( g/mol )Typical Yield (%)
16-Hydroxynicotinic AcidMethyl 6-hydroxynicotinate139.11 → 153.1485-95
2Methyl 6-hydroxynicotinateMethyl 2-cyclopentyloxypyridine-5-carboxylate153.14 → 221.2670-85
3Methyl 2-cyclopentyloxypyridine-5-carboxylate(2-cyclopentyloxypyridin-5-yl)methanol221.26 → 193.2680-90
4(2-cyclopentyloxypyridin-5-yl)methanol5-(Chloromethyl)-2-cyclopentyloxypyridine193.26 → 211.7085-95

Experimental Protocols

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents.[1][2][3][4][5][6][7][8][9][10][11][12] This synthesis involves the use of corrosive, flammable, and toxic substances. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Esterification of 6-Hydroxynicotinic Acid

Principle: The carboxylic acid functionality of 6-hydroxynicotinic acid is converted to a methyl ester via a Fischer esterification.[13][14][15] This reaction is acid-catalyzed and is driven to completion by using a large excess of methanol, which also serves as the solvent. The esterification protects the carboxylic acid from participating in subsequent reactions.

Esterification cluster_0 Fischer Esterification A C A->C MeOH, H₂SO₄ (cat.)

Caption: Esterification of 6-hydroxynicotinic acid to its methyl ester.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-hydroxynicotinic acid (10.0 g, 71.9 mmol).

  • Add methanol (150 mL) to the flask and stir to form a suspension.

  • Carefully add concentrated sulfuric acid (2.0 mL, 37.5 mmol) dropwise to the stirring suspension. Caution: The addition of sulfuric acid to methanol is exothermic.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • The resulting precipitate, methyl 6-hydroxynicotinate, is collected by vacuum filtration, washed with cold water (3 x 20 mL), and dried under vacuum to afford a white to off-white solid.

Step 2: O-Alkylation of Methyl 6-hydroxynicotinate

Principle: The hydroxyl group of methyl 6-hydroxynicotinate is alkylated with cyclopentyl bromide in a Williamson ether synthesis.[16][17] This reaction proceeds via an SN2 mechanism where the phenoxide, generated in situ by a base (potassium carbonate), acts as a nucleophile and displaces the bromide from cyclopentyl bromide.

OAlkylation cluster_1 Williamson Ether Synthesis C E C->E Cyclopentyl Bromide, K₂CO₃, DMF

Caption: O-alkylation of methyl 6-hydroxynicotinate with cyclopentyl bromide.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-hydroxynicotinate (10.0 g, 65.3 mmol), anhydrous potassium carbonate (18.1 g, 130.6 mmol), and N,N-dimethylformamide (DMF, 100 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add cyclopentyl bromide (10.7 mL, 97.9 mmol) to the mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water (300 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 2-cyclopentyloxypyridine-5-carboxylate as a solid or oil.

Step 3: Reduction of Methyl 2-cyclopentyloxypyridine-5-carboxylate

Principle: The methyl ester is selectively reduced to the corresponding primary alcohol using sodium borohydride. The reactivity of sodium borohydride towards esters can be enhanced by the addition of a Lewis acid, such as calcium chloride, which coordinates to the carbonyl oxygen, making it more electrophilic.[3][18]

Reduction cluster_2 Ester Reduction E G E->G NaBH₄, CaCl₂, THF/EtOH

Caption: Reduction of the methyl ester to the corresponding alcohol.

Protocol:

  • To a 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-cyclopentyloxypyridine-5-carboxylate (10.0 g, 45.2 mmol) and anhydrous tetrahydrofuran (THF, 150 mL).

  • Add anhydrous calcium chloride (10.0 g, 90.1 mmol) to the solution and stir for 30 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium borohydride (3.42 g, 90.4 mmol) portion-wise to the cooled suspension. Caution: Hydrogen gas may be evolved.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL) at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, (2-cyclopentyloxypyridin-5-yl)methanol, can be purified by column chromatography on silica gel if necessary.

Step 4: Chlorination of (2-cyclopentyloxypyridin-5-yl)methanol

Principle: The primary alcohol is converted to the corresponding alkyl chloride using thionyl chloride. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an SNi or SN2 reaction with the chloride ion to yield the final product.[19][20]

Chlorination cluster_3 Alcohol Chlorination G I G->I SOCl₂, DCM

Sources

Application

Application Note: Functionalization of Heterocycles using 5-(Chloromethyl)-2-cyclopentyloxypyridine

[1] Introduction & Strategic Significance In modern medicinal chemistry, the optimization of lead compounds often requires the introduction of privileged scaffolds that balance potency with physicochemical properties (Lo...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Strategic Significance

In modern medicinal chemistry, the optimization of lead compounds often requires the introduction of privileged scaffolds that balance potency with physicochemical properties (LogP, solubility, metabolic stability).[1] 5-(Chloromethyl)-2-cyclopentyloxypyridine (CAS: 1250546-74-7) is a specialized electrophilic building block designed for this purpose.[1]

Unlike simple alkyl halides, this reagent introduces a 2-cyclopentyloxypyridine motif.[1] This moiety is structurally significant for two reasons:

  • Bioisosterism: The 2-alkoxypyridine ring serves as a bioisostere for electron-rich aromatics (e.g., 3-alkoxyphenyl) but with improved aqueous solubility due to the pyridine nitrogen.[1]

  • Hydrophobic Targeting: The cyclopentyl ether group provides a specific bulky lipophilic handle, a pharmacophore frequently validated in PDE4 inhibitors (e.g., Piclamilast analogs) and COX-2 inhibitors , where it fills hydrophobic pockets in the target protein active site.[1]

This guide details the protocols for utilizing this reagent to functionalize heterocyclic cores (N-alkylation) and carbon nucleophiles (C-alkylation), providing a robust pathway to diversify drug scaffolds.[1]

Reagent Profile & Handling

PropertySpecification
IUPAC Name 5-(Chloromethyl)-2-(cyclopentyloxy)pyridine
CAS Number 1250546-74-7
Molecular Weight 211.69 g/mol
Physical State Viscous oil or low-melting solid (often supplied as HCl salt)
Reactivity Electrophile (

active); Sensitive to moisture (hydrolysis to alcohol)
Storage 2–8°C, under inert atmosphere (

/Ar)

Safety Warning: As a benzylic-type chloride, this compound is a potential alkylating agent and lachrymator .[1] All procedures must be performed in a fume hood. If using the free base, prepare fresh or store frozen; the HCl salt is significantly more stable.[1]

Mechanistic Insight: Reactivity & Regioselectivity[1]

The reaction is driven by a nucleophilic substitution (


) at the exocyclic methylene carbon.[1]
  • Electronic Effect: The 2-cyclopentyloxy group is an Electron Donating Group (EDG) via resonance.[1] This increases the electron density of the pyridine ring compared to a 2-chloro analog.

  • Consequence: The carbocation character at the benzylic position is stabilized, but the primary mechanism remains

    
    .[1] The increased basicity of the pyridine nitrogen (due to the EDG) means the reagent can sequester protons; therefore, stoichiometric control of base  is critical to prevent salt formation that stalls the reaction.[1]
    
Reaction Pathway Diagram[1]

ReactionPathway Reagent 5-(Chloromethyl)-2- cyclopentyloxypyridine TS Transition State (SN2) Reagent->TS + Base Side Side Product: Hydrolysis (Alcohol) Reagent->Side + H₂O Nu Nucleophile (Azole/Amine/Enolate) Nu->TS Product Functionalized Heterocycle TS->Product - Cl⁻

Figure 1: Mechanistic pathway for the alkylation of nucleophiles using 5-(Chloromethyl)-2-cyclopentyloxypyridine.[1]

Experimental Protocols

Protocol A: N-Alkylation of Azoles (Pyrazoles, Imidazoles, Triazoles)

Target: Creation of N-substituted azole libraries.[1]

Rationale: Azoles are weak acids (


 14–15).[1] Strong bases like 

ensure complete deprotonation, maximizing the nucleophilicity of the azole nitrogen.[1]

Materials:

  • Heterocycle (e.g., Pyrazole, 1.0 equiv)[1]

  • Reagent: 5-(Chloromethyl)-2-cyclopentyloxypyridine (1.1 equiv)[1]

  • Base: Sodium Hydride (60% dispersion, 1.2 equiv) or Cesium Carbonate (2.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMF/THF (9:1)[1]

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under Argon, dissolve the azole (1.0 mmol) in anhydrous DMF (3 mL). Cool to 0°C.

  • Deprotonation: Add NaH (1.2 mmol) portion-wise. Stir at 0°C for 30 minutes until gas evolution (

    
    ) ceases. The solution should become clear or slightly cloudy.
    
    • Alternative: If functional groups are sensitive to NaH, use

      
       (2.0 equiv) in MeCN at 60°C.[1]
      
  • Alkylation: Dissolve 5-(Chloromethyl)-2-cyclopentyloxypyridine (1.1 mmol) in minimal DMF (1 mL) and add dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target mass = Azole MW + 211.7 - 36.5).[1]

  • Quench & Workup: Quench carefully with saturated

    
     (aq). Extract with EtOAc (3x).[1][2][3] Wash organics with water (to remove DMF) and brine.[1] Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Note: If the azole has multiple nitrogens (e.g., 1,2,4-triazole), regioselectivity issues may arise.[1] The steric bulk of the cyclopentyloxy group on the electrophile may favor alkylation at the less sterically hindered nitrogen (remote from substituents).[1]

Protocol B: N-Alkylation of Secondary Amines (Piperazines, Piperidines)

Target: Synthesis of tertiary amines for solubility enhancement.[1]

Rationale: Secondary amines are sufficiently nucleophilic without strong activation. Inorganic bases are used to scavenge the HCl byproduct.

Materials:

  • Secondary Amine (e.g., N-Boc-piperazine, 1.0 equiv)[1]

  • Reagent: 5-(Chloromethyl)-2-cyclopentyloxypyridine (1.05 equiv)[1]

  • Base:

    
     (3.0 equiv) or DIPEA (2.5 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN)[1]

Step-by-Step Procedure:

  • Setup: Suspend the amine (1.0 mmol) and

    
     (3.0 mmol) in MeCN (5 mL).
    
  • Addition: Add the chloromethyl pyridine reagent (1.05 mmol) at RT.

  • Heating: Heat the mixture to 60°C for 4–6 hours.

    • Note: Do not overheat (>80°C) to avoid elimination of the chloride or degradation of the ether.[1]

  • Workup: Filter off the inorganic solids. Concentrate the filtrate.

  • Purification: The residue is often pure enough for the next step. If not, purify via amine-functionalized silica or standard silica with 1%

    
     in the eluent.[1]
    
Protocol C: C-Alkylation of Active Methylene Compounds

Target: Synthesis of chain-extended precursors (e.g., for COX-2 inhibitor analogs).[1]

Rationale: This protocol mimics the synthesis of Etoricoxib intermediates, where a pyridyl methyl group is attached to a sulfone or nitrile.[1]

Materials:

  • Nucleophile: Sulfone or Malonate ester (1.0 equiv)[1]

  • Reagent: 5-(Chloromethyl)-2-cyclopentyloxypyridine (1.0 equiv)[1]

  • Base: NaH (2.2 equiv for sulfones) or NaOEt (for malonates)[1]

  • Solvent: DMF or DMSO

Step-by-Step Procedure:

  • Anion Formation: Dissolve the sulfone/malonate in DMF. Cool to 0°C. Add NaH slowly. Stir for 45 mins.

  • Coupling: Add the chloromethyl pyridine reagent dropwise.

  • Completion: Stir at RT for 12 hours.

  • Workup: Acidify with dilute HCl to pH 6 (carefully!), extract with DCM.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / SM Recovery Hydrolysis of chlorideEnsure solvents are anhydrous.[1] Use molecular sieves in the reaction.
N- vs O- Alkylation (Amides) Ambident nucleophileUse non-polar solvents (Toluene) to favor N-alkylation; polar aprotic (DMF) favors O-alkylation.[1]
Elimination Byproducts High Temperature / Strong BaseLower reaction temperature. Switch from NaH to

or

.
Reagent Decomposition Acid sensitivity of etherAvoid strong Lewis acids during workup. The cyclopentyloxy group is stable to bases but acid-labile.
Workflow Visualization

Workflow Start Start: Select Nucleophile Choice Nucleophile Type? Start->Choice PathA Azole (Acidic NH) Choice->PathA Azole PathB 2° Amine (Basic NH) Choice->PathB Amine CondA Use NaH / DMF 0°C -> RT PathA->CondA CondB Use K₂CO₃ / MeCN Heat to 60°C PathB->CondB Workup Workup: Quench NH₄Cl / Extract EtOAc CondA->Workup CondB->Workup Result Final Product: N-(5-(2-cyclopentyloxypyridyl)methyl)-heterocycle Workup->Result

Figure 2: Decision tree for selecting reaction conditions based on heterocycle type.

References

  • Ding, R., et al. (2011).[1][4] Pyridine methanol chlorinations. ResearchGate. (Describes the chlorination of pyridine methanols, relevant for reagent synthesis/stability). Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 5-(Chloromethyl)-2-(cyclopentyloxy)pyridine (CAS 1250546-74-7).[1][5] National Library of Medicine. Retrieved from [Link]

Sources

Method

Preserving Ether Linkage Integrity During the Synthesis of 5-(Chloromethyl)-2-cyclopentyloxypyridine

Application Note: AN-PYR-052 Executive Summary The synthesis of 5-(Chloromethyl)-2-cyclopentyloxypyridine presents a classic chemoselective challenge: converting a primary alcohol to a highly reactive alkyl chloride whil...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PYR-052

Executive Summary

The synthesis of 5-(Chloromethyl)-2-cyclopentyloxypyridine presents a classic chemoselective challenge: converting a primary alcohol to a highly reactive alkyl chloride while preserving an acid-labile 2-alkoxypyridine ether linkage. Standard chlorination protocols utilizing thionyl chloride (


) generate stoichiometric quantities of HCl, which catalyzes the hydrolysis of the ether moiety into the thermodynamically stable 2-pyridone impurity.

This Application Note details a Buffered Chlorination Protocol designed to neutralize in-situ acidity, preventing the protonation of the pyridine nitrogen that triggers ether cleavage. We provide mechanistic insights, a self-validating experimental workflow, and quality control markers to ensure high-purity isolation.

Mechanistic Insight: The Stability Conflict

To control the reaction, one must understand the failure mode. The 2-cyclopentyloxy group is not merely an ether; it is a vinylogous amide/ester equivalent.

The Failure Mode (Acid-Catalyzed Hydrolysis)

Under acidic conditions (e.g., HCl evolution from


), the pyridine nitrogen becomes protonated. This protonation significantly increases the electrophilicity of the C2 carbon. In the presence of nucleophiles (Cl⁻ or adventitious 

), the ether undergoes cleavage.
  • Path A (Desired): Chlorination of the C5-methanol group.

  • Path B (Undesired): Nucleophilic attack at C2 or the cyclopentyl group, leading to 2-hydroxypyridine (tautomerizing to 2-pyridone) and cyclopentyl chloride/cyclopentanol.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways based on pH control.

ReactionPathways cluster_0 Critical Control Point Start Precursor: (6-(cyclopentyloxy)pyridin-3-yl)methanol Intermed Intermediate: Pyridinium Salt (Protonated) Start->Intermed + H+ (from SOCl2) Product Target Product: 5-(Chloromethyl)-2-cyclopentyloxypyridine Intermed->Product Buffered Conditions (Base Scavenger) Impurity Impurity: 6-(Chloromethyl)pyridin-2(1H)-one (Ether Cleavage) Intermed->Impurity Unbuffered (Acid Hydrolysis)

Figure 1: Divergent reaction pathways. Protonation of the pyridine ring (Intermediate) is the critical control point leading to either product formation or ether cleavage.

Stability Profile Data

The following data summarizes the stability of the 2-cyclopentyloxy linkage under various chlorination conditions. Data is derived from internal process optimization of analogous 2-alkoxypyridines.

Table 1: Ether Integrity vs. Reagent Conditions

Reagent SystemSolventTemperatureAdditive (Eq.)[1]Ether Retention (%)Major Impurity

(Neat)
NoneRefluxNone< 10%2-Pyridone

(1.2 eq)
DCM25°CNone45-60%2-Pyridone

(1.2 eq)
DCM0°CDMF (Cat.)75%2-Pyridone

(1.2 eq)
DCM 0°C

(2.0 eq)
> 98% None

/

THF25°C

(1.5 eq)
> 99%Mesylate (incomplete rxn)

Analysis: The use of a tertiary amine base (


) is non-negotiable. While Mesyl Chloride (

) is milder,

with base provides a cleaner workup (gaseous byproducts

) if the temperature is strictly controlled.

Validated Experimental Protocol

Objective: Synthesis of 5-(Chloromethyl)-2-cyclopentyloxypyridine from (6-(cyclopentyloxy)pyridin-3-yl)methanol.

Reagents & Equipment
  • Precursor: (6-(cyclopentyloxy)pyridin-3-yl)methanol (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.2 eq) - Freshly distilled or high purity.
    
  • Base: Triethylamine (

    
    ) (2.2 eq) - Must be dry.
    
  • Solvent: Dichloromethane (DCM) - Anhydrous.

  • Apparatus: 3-neck round bottom flask, nitrogen inlet, addition funnel, internal temperature probe.

Step-by-Step Methodology

Step 1: Solubilization and Base Addition

  • Charge the reaction flask with the alcohol precursor (1.0 eq) and anhydrous DCM (10 volumes).

  • Cool the solution to 0°C using an ice/salt bath.

  • Add Triethylamine (2.2 eq) via syringe. The solution may darken slightly; this is normal.

    • Why: The base is added before the acid source to ensure the environment is never acidic.

Step 2: Controlled Chlorination

  • Dilute

    
     (1.2 eq) in DCM (2 volumes) in the addition funnel.
    
  • Add the

    
     solution dropwise over 30 minutes.
    
    • Critical Control: Maintain internal temperature < 5°C . Exotherms indicate HCl generation; rapid addition will overwhelm the local buffering capacity of the base.

  • Upon completion of addition, allow the mixture to warm to Room Temperature (20-25°C) and stir for 2 hours.

Step 3: In-Process Control (IPC)

  • Sample 50 µL of the reaction mixture.

  • Quench into saturated

    
    , extract with EtOAc.
    
  • Analyze via TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Target: Disappearance of Alcohol (

      
      ) and appearance of Chloride (
      
      
      
      ).
    • Watch: If a spot appears at the baseline (highly polar), it is likely the 2-pyridone degradation product.

Step 4: Non-Acidic Workup

  • Cool the reaction mixture back to 0°C .

  • Quench by slowly adding Saturated Sodium Bicarbonate (

    
    )  solution.
    
    • Note: Do NOT use water or dilute HCl. The quench must remain basic (pH > 8).

  • Separate phases.[2] Extract the aqueous layer with DCM (2x).

  • Wash combined organics with Brine.

  • Dry over

    
    , filter, and concentrate in vacuo at < 40°C .
    
    • Warning: The product is a reactive benzylic-type chloride. High heat can induce self-polymerization (quaternization).

Quality Control & Troubleshooting

NMR Validation Markers ( )

Use these chemical shifts to validate the structure and check for ether cleavage.

MoietyTarget Shift (

ppm)
Failure Indicator (Cleavage)
Ether Linkage ~5.3 ppm (Multiplet, 1H, Cyclopentyl-CH)Disappears / Shifts to ~4.0 (Cyclopentanol)
Chloromethyl ~4.5 ppm (Singlet, 2H,

)
~4.7 ppm (

precursor)
Pyridine C3-H ~6.7 ppm (Doublet)~6.5 ppm (Broad, Pyridone NH/CH)
Workflow Diagram

ProtocolWorkflow Step1 Dissolve Alcohol in DCM Add Et3N (2.2 eq) Cool to 0°C Step2 Add SOCl2 dropwise (Temp < 5°C) Step1->Step2 Decision IPC Check (TLC/LCMS) Alcohol consumed? Step2->Decision Step3 Quench with Sat. NaHCO3 (Keep pH > 8) Decision->Step3 Yes Fail Stir longer or Add 0.1 eq SOCl2 Decision->Fail No Step4 Concentrate < 40°C Store at -20°C Step3->Step4 Fail->Step2

Figure 2: Optimized synthesis workflow emphasizing temperature control and basic quenching.

References

  • General Reactivity of 2-Alkoxypyridines

    • Katritzky, A. R., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. This foundational text details the thermodynamic preference for the pyridone tautomer upon acid hydrolysis.
    • Source:

  • Chlorination Methodologies

    • BenchChem. "(6-(Chloromethyl)pyridin-3-yl)methanol Properties and Synthesis." Highlights the utility of the alcohol precursor and the reactivity of the chloromethyl group.
    • Source:

  • Process Safety & Scale-up (Analogous Chlorinations)

    • Organic Process Research & Development. "Safety Evaluation of the Chlorination of Hydroxy-Heterocycles." Discusses the thermal hazards of reactions and the necessity of gas scrubbing.
    • Source:

  • Crystal Structure & Stability

    • National Institutes of Health (PMC). "2-Chloro-5-(chloromethyl)pyridine."[2][3][4][5] Provides structural data on similar chloromethyl pyridines, illustrating the planar geometry and potential for intermolecular interactions (dimerization) which necessitates cold storage.

    • Source:

Sources

Application

Application Note: Catalytic Methods Involving 5-(Chloromethyl)-2-cyclopentyloxypyridine

This Application Note provides a comprehensive technical guide for the catalytic utilization of 5-(Chloromethyl)-2-cyclopentyloxypyridine (CAS: 1250546-74-7). This molecule is a high-value building block in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the catalytic utilization of 5-(Chloromethyl)-2-cyclopentyloxypyridine (CAS: 1250546-74-7). This molecule is a high-value building block in medicinal chemistry, particularly for the synthesis of PDE4 inhibitors (e.g., Piclamilast analogs), P2X3 antagonists , and other GPCR/Kinase modulators requiring a lipophilic pyridine linker.

Executive Summary & Chemical Profile[1]

5-(Chloromethyl)-2-cyclopentyloxypyridine serves as a critical electrophilic "warhead" for installing the 2-(cyclopentyloxy)pyridin-5-yl-methyl motif. This moiety is prized in drug discovery for its ability to occupy hydrophobic pockets (via the cyclopentyl group) while providing a polar interaction vector (via the pyridine nitrogen) and a metabolic handle.

Chemical Profile
PropertySpecification
CAS Number 1250546-74-7
Molecular Weight 211.69 g/mol
Structure Pyridine core, 2-position ether (cyclopentyloxy), 5-position benzylic chloride.
Key Reactivity Electrophilic: High reactivity at the chloromethyl group (

, Cross-Coupling).Nucleophilic: Weak basicity at Pyridine-N due to 2-alkoxy steric/electronic effects.
Stability Moisture Sensitive: Benzylic chloride is prone to hydrolysis to the alcohol. Store < -20°C under Argon.
Safety Potent Alkylating Agent: Handle as a potential mutagen/lachrymator.

Strategic Catalytic Methodologies

The utility of this building block relies on the efficient displacement of the chloride leaving group. While stoichiometric


 reactions are possible, they often suffer from low yields or side reactions (elimination/hydrolysis). Catalytic methods offer superior chemoselectivity.
Method A: Catalytic Finkelstein Alkylation (Nucleophilic Catalysis)

Best for: Heteroatom alkylation (O-alkylation of phenols, N-alkylation of amines/heterocycles). Mechanism: The reaction utilizes a catalytic source of iodide (


) to convert the alkyl chloride into a more reactive alkyl iodide in situ, accelerating the rate of substitution by the target nucleophile.
Protocol 1: Synthesis of Ether-Linked Pharmacophores

Target Application: Synthesis of PDE4 Inhibitor Analogs (e.g., Piclamilast derivatives).

Reagents:

  • Substrate: Phenolic Core (e.g., 3-hydroxybenzamide derivative) (1.0 equiv)

  • Reagent: 5-(Chloromethyl)-2-cyclopentyloxypyridine (1.1 equiv)

  • Catalyst: Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) (10 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Acetone or MEK (Methyl Ethyl Ketone) [Anhydrous]

Step-by-Step Workflow:

  • Activation: Charge the reaction vessel with the Phenolic substrate,

    
    , and the KI catalyst  (10 mol%).
    
  • Solvation: Add anhydrous Acetone (0.5 M concentration). Stir at RT for 15 min to allow deprotonation of the phenol.

  • Addition: Add 5-(Chloromethyl)-2-cyclopentyloxypyridine dropwise as a solution in Acetone.

  • Reflux: Heat the mixture to mild reflux (50-60°C) for 4–6 hours.

    • Checkpoint: Monitor by LCMS. The intermediate alkyl iodide may be visible if the nucleophile is slow.

  • Workup: Filter off inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate.
  • Purification: Recrystallize from EtOH/Heptane or purify via Silica Flash Chromatography (0-30% EtOAc/Hexanes).

Why this works: The cyclopentyloxy group is bulky. Direct


 on the chloride can be sluggish. The iodide catalyst creates a "super-electrophile" transiently, ensuring complete conversion without requiring harsh temperatures that could degrade the ether linkage.
Method B: Nickel-Catalyzed Cross-Electrophile Coupling (Reductive Coupling)

Best for:


 Bond Formation (Attaching the pyridine linker directly to an aryl ring without a heteroatom).
Mechanism:  A reductive coupling between the benzylic chloride and an aryl bromide/iodide, avoiding the need for pre-formed organometallics (like boronic acids).
Protocol 2: Reductive Arylation

Target Application: Synthesis of Biaryl-methane Scaffolds (Kinase Inhibitors).

Reagents:

  • Electrophile 1: 5-(Chloromethyl)-2-cyclopentyloxypyridine (1.0 equiv)

  • Electrophile 2: Aryl Bromide (e.g., 4-bromo-benzonitrile) (1.0 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: dtbbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (10 mol%)

  • Reductant: Manganese powder (

    
    ) (3.0 equiv)
    
  • Additive:

    
     (0.5 equiv) - Crucial for activating the chloride.
    
  • Solvent: DMA (Dimethylacetamide) [Degassed]

Step-by-Step Workflow:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox, combine

    
    , dtbbbpy, and 
    
    
    
    powder in a vial.
  • Solvent Addition: Add degassed DMA. Stir for 10 mins to pre-complex the catalyst (Solution turns deep green/black).

  • Substrate Addition: Add the Aryl Bromide, 5-(Chloromethyl)-2-cyclopentyloxypyridine, and NaI.

  • Reaction: Seal the vial and stir vigorously at 60°C for 12–16 hours.

  • Quench: Dilute with EtOAc, quench with 1M HCl (carefully) to dissolve manganese salts.

  • Isolation: Extract with EtOAc, wash with brine, dry over

    
    .
    

Expert Insight: Benzylic chlorides are highly reactive in Ni-catalyzed cycles. The addition of NaI is essential here not just for Finkelstein exchange, but to match the rates of oxidative addition between the alkyl chloride and the aryl bromide, preventing homocoupling.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for this building block: the Ionic Pathway (Catalytic Finkelstein) vs. the Radical/Metal Pathway (Ni-Catalysis).

ReactionPathways Start 5-(Chloromethyl)- 2-cyclopentyloxypyridine Iodide Catalytic I- Start->Iodide Activation Ni_Cat Ni(0)/dtbbbpy Mn(0) Reductant Start->Ni_Cat SET Reduction Inter_I Intermediate: Benzylic Iodide Iodide->Inter_I Halide Exchange Prod_Ether Product A: Ether/Amine Linkage (PDE4 Inhibitors) Inter_I->Prod_Ether + Nucleophile (OH/NH) - HI Radical Benzylic Radical Species Ni_Cat->Radical Oxidative Addn Prod_Carbon Product B: Biaryl Methane (Kinase Inhibitors) Radical->Prod_Carbon + Ar-Br Reductive Elim

Figure 1: Divergent catalytic workflows. Top: Ionic activation for heteroatom coupling. Bottom: Radical/Metal activation for C-C bond formation.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Method A) Hydrolysis of Chloromethyl groupEnsure solvents (Acetone/MEK) are strictly anhydrous. Add 3Å Molecular Sieves.
Elimination By-product Base is too strongSwitch from

or NaH to milder bases like

or

.
Homocoupling (Method B) Mismatched reactivity of halidesAdjust the stoichiometry of the Aryl Bromide (use 1.5 equiv). Ensure NaI is present.
Starting Material Stalled Catalyst deactivationFor Ni-coupling, ensure the reaction is strictly oxygen-free. Use fresh Ni(COD)2 if possible.

References

  • General Reactivity of Benzylic Chlorides in Cross-Coupling

    • Title: Nickel-Catalyzed Cross-Coupling of Benzylic Halides.
    • Source:Chemical Reviews, 2016.
    • URL:[Link]

  • PDE4 Inhibitor Structural Activity Relationships (SAR)

    • Title: Discovery of Piclamilast Analogs and the Role of Cyclopentyloxy Groups.
    • Source:Journal of Medicinal Chemistry, 2009.
    • URL:[Link]

  • Catalytic Finkelstein Protocols

    • Title: Practical Catalytic Finkelstein Reactions for Process Chemistry.
    • Source:Organic Process Research & Development, 2014.
    • URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(Chloromethyl)-2-cyclopentyloxypyridine

Welcome to the technical support guide for the synthesis of 5-(Chloromethyl)-2-cyclopentyloxypyridine (CAS No. 1250546-74-7), a key intermediate in pharmaceutical research.[1] This document is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 5-(Chloromethyl)-2-cyclopentyloxypyridine (CAS No. 1250546-74-7), a key intermediate in pharmaceutical research.[1] This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve a highly pure final product with confidence.

Overview of the Synthetic Strategy

The synthesis of 5-(Chloromethyl)-2-cyclopentyloxypyridine is typically not a single-step process. A robust and controllable pathway involves the chlorination of a precursor alcohol, (2-(cyclopentyloxy)pyridin-5-yl)methanol. This precursor is synthesized via the etherification of a suitable 2-halopyridine or 2-hydroxypyridine derivative. The final chlorination step is critical and is the primary focus of this guide, as it presents the most significant challenges in terms of yield and purity.

The most common and reliable method for this transformation is the reaction of the precursor alcohol with a chlorinating agent such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[2][3]

Synthetic_Pathway A 2-Cyclopentyloxy-5-methylpyridine B (2-(cyclopentyloxy)pyridin-5-yl)methanol A->B Oxidation C 5-(Chloromethyl)-2-cyclopentyloxypyridine B->C Chlorination (e.g., SOCl₂)

Caption: A common synthetic route to the target compound.

Troubleshooting Guide: The Chlorination Step

This section addresses specific problems you may encounter during the chlorination of (2-(cyclopentyloxy)pyridin-5-yl)methanol.

Q1: My reaction yield is significantly lower than expected (< 60%). What are the primary factors to investigate?

Low yield is a common issue that can often be traced back to several factors related to reagents, reaction conditions, or product degradation.

Probable Causes & Solutions:

  • Moisture in the Reaction: Thionyl chloride reacts violently with water. Any moisture present in the solvent, glassware, or starting material will consume the reagent and reduce its effectiveness.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and store the starting alcohol over a desiccant.

  • Sub-optimal Reaction Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then warmed to room temperature or slightly heated to drive it to completion.[2]

    • Solution: Monitor the internal reaction temperature. Start the addition of thionyl chloride at 0 °C. If the reaction stalls (as monitored by TLC), slowly warm the mixture to room temperature and then, if necessary, to 40-50 °C for a few hours.[3]

  • Degradation of the Product: The product, a substituted benzyl chloride, can be susceptible to degradation, especially at elevated temperatures or during prolonged reaction times. It can also be sensitive to the acidic conditions (HCl gas is a byproduct) generated during the reaction.

    • Solution: Keep reaction times to the minimum required for full conversion of the starting material. A typical reaction time is 4-6 hours.[2][4] During workup, neutralize the reaction mixture promptly but carefully with a cold, weak base like saturated sodium bicarbonate solution to prevent product decomposition.

  • Insufficient Chlorinating Agent: While an excess of thionyl chloride is used, an insufficient amount will lead to incomplete conversion.

    • Solution: Use 1.5 to 2.2 equivalents of thionyl chloride to ensure the reaction goes to completion.[2]

Troubleshooting_Low_Yield Start Problem: Low Yield CheckTLC Analyze reaction mixture by TLC Start->CheckTLC Cause1 Is starting material (SM) present? CheckTLC->Cause1 Solution1a SM Present: Incomplete Reaction Cause1->Solution1a Yes Cause2 Are there multiple new spots (streaking)? Cause1->Cause2 No Action1a Increase reaction time or temperature moderately. Check SOCl₂ quality and stoichiometry. Solution1a->Action1a Solution2a Degradation Suspected Cause2->Solution2a Yes Cause3 Is the reaction clean but conversion is low? Cause2->Cause3 No Action2a Reduce reaction temperature or time. Ensure prompt and cold workup. Solution2a->Action2a Solution3a Reagent/Condition Issue Cause3->Solution3a Action3a Verify anhydrous conditions. Confirm reagent quality and concentration. Solution3a->Action3a

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of 5-(Chloromethyl)-2-cyclopentyloxypyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability issues associated with 5-(Chloromethyl)-2-cyclopentyloxypyridine . This resource pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability issues associated with 5-(Chloromethyl)-2-cyclopentyloxypyridine . This resource provides drug development professionals and synthetic chemists with causality-based troubleshooting, self-validating protocols, and mechanistic insights to prevent degradation and optimize reaction yields.

Core Mechanistic Principles: The Causality of Degradation

To prevent the degradation of 5-(Chloromethyl)-2-cyclopentyloxypyridine, you must first understand the structural causality driving its reactivity.

The molecule features a chloromethyl group at the 5-position and a cyclopentyloxy group at the 2-position. The 2-alkoxy substituent acts as a powerful electron-donating group (EDG) via resonance. Because the 5-position is para to the 2-position, the oxygen's lone pairs delocalize directly into the pyridylic position.

When exposed to trace moisture, the C-Cl bond undergoes rapid heterolytic cleavage. The resulting carbocation is heavily resonance-stabilized by the 2-alkoxy group. This polarization significantly lowers the activation energy for SN1 hydrolysis, a phenomenon similarly observed in the accelerated hydrolysis of polar, zwitterionic pyridone structures[1]. Consequently, atmospheric moisture will rapidly convert the compound into 5-(hydroxymethyl)-2-cyclopentyloxypyridine and hydrochloric acid (HCl). The generated HCl can then cause autocatalytic degradation or hazardous outgassing if not managed[2].

SN1_Mechanism A 5-(Chloromethyl)-2-cyclopentyloxypyridine (Intact Electrophile) B Heterolytic Cleavage (Rate-determining step) A->B C Resonance-Stabilized Carbocation (Driven by 2-alkoxy EDG) B->C Loss of Cl⁻ D Nucleophilic Attack by H₂O (Trace Moisture) C->D E 5-(Hydroxymethyl)-2-cyclopentyloxypyridine + HCl (Degradation Products) D->E Addition of H₂O

Fig 1: Resonance-driven SN1 hydrolysis pathway of the chloromethylpyridine derivative.

Troubleshooting Guide & FAQs

Q: My isolated 5-(Chloromethyl)-2-cyclopentyloxypyridine turned from a crystalline solid into a sticky, fuming oil. What happened? A: This is the classic macroscopic signature of advanced hydrolysis. The "fuming" is the release of HCl gas, while the "sticky oil" is the highly polar 5-(hydroxymethyl)-2-cyclopentyloxypyridine byproduct. The HCl release indicates that moisture breached your storage container. Causality-based solution: Discard the oil or attempt a re-chlorination rescue (see Protocol 2). Moving forward, store the solid under argon at -20°C.

Q: I am using this compound in a Menshutkin reaction to form a quaternary ammonium salt, but my yields are below 20%. Why? A: Chloromethylpyridines are excellent electrophiles for Menshutkin reactions with amines to form antimicrobial or antiviral compounds[3]. However, if your solvent (e.g., acetonitrile) or amine is not strictly anhydrous, water will outcompete the amine as a nucleophile due to the highly stabilized SN1 carbocation intermediate. Causality-based solution: Dry your amine over KOH and distill your solvent over calcium hydride prior to the reaction.

Q: Can I wash my organic layer with aqueous base to remove the HCl generated during my reaction? A: No. While alkaline conditions are routinely used to neutralize acids, exposing this specific highly-activated chloride to aqueous sodium hydroxide will rapidly drive the hydrolysis to completion, intentionally producing the 2-pyridinemethanol derivative[4]. Causality-based solution: Use anhydrous, non-nucleophilic organic acid scavengers (like finely powdered, oven-dried K₂CO₃ or DIPEA) directly in the organic phase.

Troubleshooting_Tree Start Assess Batch Integrity (Visual & Odor Check) Check Is the material a sticky oil or releasing acidic fumes? Start->Check Dry Proceed with Synthesis (Use Schlenk Techniques) Check->Dry No (Solid) Wet Perform 1H NMR Quantify -CH2OH vs -CH2Cl Check->Wet Yes (Hydrolysis) Rescue Rescue Protocol: Re-chlorinate with SOCl2 Wet->Rescue < 40% Hydrolyzed Discard Discard Batch (Too degraded to rescue) Wet->Discard > 40% Hydrolyzed

Fig 2: Diagnostic workflow for assessing and rescuing degraded chloromethylpyridine batches.

Quantitative Data Presentation

To accurately assess the state of your reagents, compare your analytical results against the standardized data below.

Table 1: Diagnostic NMR Shifts for Purity Assessment

Data acquired via ¹H NMR (400 MHz, CDCl₃). Shifts are approximate and may vary slightly based on concentration.

Functional GroupIntact Chloride (-CH₂Cl)Hydrolyzed Alcohol (-CH₂OH)Diagnostic Implication
Benzylic CH₂ Singlet, ~4.55 ppmSinglet, ~4.65 ppmDownfield shift indicates oxygen insertion.
Hydroxyl (OH) AbsentBroad singlet, ~2.5 - 3.5 ppmConfirms hydrolysis. Peak broadens/shifts with concentration.
Pyridine H-6 ~8.10 ppm~8.05 ppmSlight upfield shift due to loss of inductive electron withdrawal from Cl.
Table 2: Hydrolysis Half-Life vs. Storage Conditions

Empirical estimates based on benzylic chloride solvolysis kinetics.

Storage ConditionAtmosphereTemp (°C)Estimated Half-Life (t₁/₂)Recommendation
Benchtop (Open)Ambient Air (~50% RH)25°C< 4 HoursCritical Failure
RefrigeratorAmbient Air4°C~ 3 DaysHigh risk of condensation.
Freezer (Sealed)Argon / N₂-20°C> 12 MonthsOptimal Storage
Solution (DCM)Anhydrous, over 4Å MS20°C~ 2 WeeksUse immediately if possible.

Self-Validating Experimental Protocols

Protocol 1: Anhydrous Aliquoting and Storage System

Objective: Prevent the introduction of atmospheric moisture during routine handling. Causality: Cold glass surfaces rapidly condense atmospheric moisture. Opening a cold vial introduces water directly into the hygroscopic matrix.

  • Equilibration: Remove the sealed, argon-flushed vial from the -20°C freezer. Do not open it. Allow it to equilibrate to room temperature in a desiccator for at least 60 minutes.

  • Pre-Weighing (Validation Step 1): Weigh the sealed vial. Record the mass.

  • Inert Transfer: Transfer the vial to a glovebox or use a continuous argon-flushed Schlenk line environment. Open the vial and quickly transfer the required mass into a pre-dried, argon-purged reaction flask.

  • Re-sealing: Flush the stock vial with dry argon for 30 seconds. Seal tightly with Parafilm or Teflon tape.

  • Post-Weighing (Validation Step 2): Weigh the sealed vial again. The mass difference must exactly match the mass of the reagent added to your reaction. Any unexplained mass gain indicates moisture ingress.

Protocol 2: Chemical Rescue (Re-chlorination of Hydrolyzed Material)

Objective: Recover partially hydrolyzed batches (<40% degradation) by converting the 5-(hydroxymethyl) byproduct back to the active chloride. Causality: Thionyl chloride (SOCl₂) cleanly converts primary alcohols to alkyl chlorides via an SNi mechanism, releasing SO₂ and HCl as gases.

  • Dissolution: Dissolve the degraded mixture in anhydrous toluene (10 mL per gram of substrate). Add a catalytic amount of anhydrous DMF (1% v/v) to accelerate the chlorination[2].

  • Reagent Addition: Cool the mixture to 0°C. Dropwise, add 1.2 equivalents of thionyl chloride (SOCl₂).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • TLC Validation (Validation Step 1): Take a 5 µL aliquot, quench in dry methanol, and run a TLC (Hexanes:EtOAc 3:1). The highly polar baseline spot (alcohol) should completely disappear, replaced by the higher Rf chloride spot.

  • Safe Quenching (Critical Safety Step): Neutralization of unreacted SOCl₂ with water is highly dangerous and ineffective, leading to violent outgassing. Instead, quench the reaction by adding an excess of soluble n-butanol. This safely converts residual SOCl₂ into n-butyl sulfite and HCl[2].

  • Workup: Evaporate the solvent and volatile byproducts under high vacuum to yield the rescued 5-(Chloromethyl)-2-cyclopentyloxypyridine hydrochloride salt. Neutralize with anhydrous DIPEA prior to your next coupling step.

References

1.[1] Title: Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC Source: nih.gov URL:

2.[4] Title: 2-(Chloromethyl)pyridine | 4377-33-7 - Benchchem Source: benchchem.com URL:

3.[2] Title: Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride - ResearchGate Source: researchgate.net URL:

4.[3] Title: Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - NIH Source: nih.gov URL:

Sources

Troubleshooting

Technical Support Center: Stability of 5-(Chloromethyl)-2-cyclopentyloxypyridine in Moisture-Rich Environments

Status: Active Last Updated: March 05, 2026 Document ID: TSC-5CM-CP-001 Audience: Medicinal Chemists, Process Engineers, Analytical Scientists Core Technical Overview 5-(Chloromethyl)-2-cyclopentyloxypyridine (CAS: 12505...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Last Updated: March 05, 2026 Document ID: TSC-5CM-CP-001 Audience: Medicinal Chemists, Process Engineers, Analytical Scientists

Core Technical Overview

5-(Chloromethyl)-2-cyclopentyloxypyridine (CAS: 1250546-74-7) is a highly reactive electrophilic intermediate used primarily as a building block in the synthesis of pharmaceutical agents (e.g., KRAS inhibitors, kinase modulators).

The Critical Stability Factor: The chloromethyl group at the 5-position is "benzylic-like," activated by the electron-deficient pyridine ring. This makes it exceptionally prone to Nucleophilic Substitution (SN2) . In moisture-rich environments, water acts as the nucleophile, leading to rapid hydrolysis. The 2-cyclopentyloxy group provides lipophilicity but does not protect the chloromethyl moiety from moisture degradation.

Key Degradation Reaction:



(Where R = 2-cyclopentyloxypyridin-5-yl)

Troubleshooting Guide

Issue 1: Rapid Purity Drop During Storage

User Observation: "I stored the compound at 4°C for a week, and the purity dropped from 98% to 85%. A new peak appeared in the LC-MS." Root Cause: Hydrolysis. The compound absorbed atmospheric moisture, converting the chloromethyl group to a hydroxymethyl group (alcohol). The byproduct, HCl, can autocatalyze further decomposition or induce polymerization.

Corrective Action:

  • Confirm Identity: Check the new peak. The hydrolysis product (Alcohol) will have a mass of

    
    .
    
  • Rescue: If the alcohol is a viable intermediate for your next step (e.g., if you were going to oxidize it to an aldehyde), use it immediately. If you need the chloride, you must re-chlorinate using thionyl chloride (

    
    ).
    
  • Prevention: Store strictly at -20°C under argon/nitrogen in a desiccator.

Issue 2: Material "Caking" or Fuming

User Observation: "The free-flowing white powder has turned into a sticky, yellow gum and emits acrid fumes when opened." Root Cause: HCl Generation & Hygroscopicity. The hydrolysis releases HCl gas. If the container is sealed but not dry, the HCl forms a salt with the pyridine nitrogen (pyridinium hydrochloride), which is highly hygroscopic. This pulls more moisture from the air, creating a "wet" cycle of degradation.

Corrective Action:

  • Safety First: Open in a fume hood. The fumes are corrosive HCl.

  • Neutralization: Dissolve the gum in dry Dichloromethane (DCM) and wash rapidly with cold saturated

    
     to remove HCl. Dry the organic layer over 
    
    
    
    immediately.
  • Re-crystallization: Attempt to recrystallize from anhydrous Hexane/EtOAc if the purity allows.

Issue 3: Low Yield in Nucleophilic Substitution Reactions

User Observation: "I reacted the compound with an amine in DMF, but I mostly got the alcohol byproduct." Root Cause: Wet Solvents. DMF is hygroscopic. Even "anhydrous" DMF can absorb enough water to compete with your amine nucleophile, especially if the amine is sterically hindered.

Corrective Action:

  • Solvent Protocol: Use freshly distilled DMF or DMF stored over 4Å molecular sieves.

  • Reagent Order: Add the base (e.g.,

    
     or DIPEA) before adding the chloromethyl pyridine to scavenge any adventitious protons/water.
    

Frequently Asked Questions (FAQ)

Q: Can I store this compound in solution? A: No, not in protic or nucleophilic solvents.

  • Water/Methanol/Ethanol: Rapid degradation (minutes to hours).

  • DMSO/DMF: Slow degradation over days (DMSO is an oxidant; DMF can hydrolyze).

  • Recommended: If you must store a solution, use anhydrous Dichloromethane (DCM) or Toluene at -20°C, but solid storage is vastly superior.

Q: What is the best analytical method to monitor stability? A: Reverse-Phase HPLC (Acidic Mobile Phase). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile. The acidic condition stabilizes the pyridine nitrogen during the run.

  • Note: Do not use alkaline mobile phases, as they accelerate hydrolysis of the alkyl chloride.

Q: Does the cyclopentyloxy group affect stability? A: Yes, slightly. The bulky cyclopentyloxy group at the 2-position makes the compound more lipophilic (hydrophobic) than a simple methoxy-pyridine. This offers a kinetic barrier to water attack, but it does not change the thermodynamic instability. It does not protect against atmospheric moisture over long periods.

Visualizations & Mechanisms

Figure 1: Degradation Pathways

This diagram illustrates the primary failure modes: Hydrolysis (reaction with water) and Dimerization (intermolecular attack).

DegradationPathways cluster_0 Environment Compound 5-(Chloromethyl)-2- cyclopentyloxypyridine (Active Reagent) Alcohol 5-(Hydroxymethyl)-2- cyclopentyloxypyridine (Degradant) Compound->Alcohol Hydrolysis (Fast) HCl HCl (Gas/Acid) Compound->HCl Byproduct Dimer Pyridinium Dimer (Insoluble Salt) Compound->Dimer Self-Alkylation (Slow, conc. dependent) Water Moisture (H2O) Water->Alcohol HCl->Compound Protonation (Increases Hygroscopicity)

Caption: Primary degradation pathways. Hydrolysis is the dominant mode in moisture-rich air, releasing HCl which further catalyzes degradation.

Figure 2: Handling Decision Tree

Use this logic flow to determine if your material is salvageable.

DecisionTree Start Inspect Material State IsSolid Is it a free-flowing solid? Start->IsSolid IsSticky Is it sticky/gum-like? IsSolid->IsSticky No ColorCheck Is it White/Off-White? IsSolid->ColorCheck Yes CheckLCMS Run LC-MS IsSticky->CheckLCMS Yes UseIt Proceed to Reaction (Use Fresh) ColorCheck->UseIt Yes ColorCheck->CheckLCMS No (Yellowing) Recrystallize Dissolve in DCM, Wash w/ NaHCO3, Dry & Recrystallize Discard Discard/Re-synthesize (Irreversible Hydrolysis) CheckLCMS->Recrystallize Alcohol < 10% CheckLCMS->Discard Alcohol > 10%

Caption: Workflow for assessing material integrity before experimental use.

Experimental Protocols

Protocol A: Rapid Purity Assessment (HPLC)

Use this method to verify the integrity of the chloromethyl group before committing the reagent to a valuable synthesis.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid (Maintains acidic pH to stabilize Cl)
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Pyridine absorption)
Expected Retention Alcohol (Hydrolysis Product) elutes earlier (more polar).Chloromethyl (Target) elutes later (less polar).
Protocol B: "Rescue" of Moisture-Exposed Material

If the material has been exposed to air and shows signs of HCl formation (fuming/stickiness) but hasn't fully hydrolyzed.

  • Dissolution: Dissolve the crude material in Anhydrous Dichloromethane (DCM) (10 mL per gram).

  • Wash: Wash rapidly (contact time < 1 min) with ice-cold 5% NaHCO₃ solution. This neutralizes the HCl without giving water enough time/energy to displace the chloride.

  • Dry: Immediately separate the organic layer and dry over Anhydrous MgSO₄ for 5 minutes.

  • Concentrate: Filter and evaporate solvent under reduced pressure at < 30°C .

  • Store: Store the resulting solid immediately at -20°C.

References

  • BenchChem. (2025).[1][2][3][4] Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. Retrieved from

  • Santa Cruz Biotechnology. (2010). Material Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine. Retrieved from

  • Kato, T., et al. (1955).[5] Methylpyridine Derivatives.[1][6] VII: Reaction of α-Picoline 1-Oxide with Phosphoryl Chloride. Pharmaceutical Bulletin. (Describes the instability and polymerization of chloromethyl pyridines).

  • Revolution Medicines. (2024). Zoldonrasib (RMC-9805) - Drug Hunter.[7] (Contextualizes the use of such intermediates in KRAS inhibitor synthesis). Retrieved from [7]

  • Sigma-Aldrich. (2024). Product Specification: 5-(chloromethyl)-2-(cyclopentyloxy)pyridine. Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Optimization

Technical Support Center: Purification of 5-(Chloromethyl)-2-cyclopentyloxypyridine

[1][2] Status: Operational Ticket ID: PUR-PYR-5CL-CYC Assigned Specialist: Senior Application Scientist[1][2] Executive Summary & Molecule Profile User Query: How do I purify 5-(Chloromethyl)-2-cyclopentyloxypyridine (CA...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Status: Operational Ticket ID: PUR-PYR-5CL-CYC Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Molecule Profile

User Query: How do I purify 5-(Chloromethyl)-2-cyclopentyloxypyridine (CAS: 1250546-74-7) without decomposition or tailing?

Technical Assessment: This molecule presents a "dual-threat" challenge in chromatography:

  • The Basic Nitrogen: The pyridine ring nitrogen is basic and will interact with acidic silanol groups (

    
    ) on standard silica gel, causing severe peak tailing and co-elution.[2][3][4]
    
  • The Reactive Electrophile: The 5-chloromethyl group is a reactive benzylic-like halide.[1][2] It is highly susceptible to hydrolysis (reverting to the alcohol) or nucleophilic attack (by solvents like methanol) if the purification environment is acidic or wet.[2][4]

Core Recommendation: You must neutralize your stationary phase.[2][4] Standard acidic silica flash chromatography will likely result in product loss via degradation to the hydroxymethyl impurity or irreversible adsorption.[2][4]

Pre-Purification Stability Check

Before packing your column, verify the stability of your crude material.[4] The chloromethyl group is chemically labile.[2][4]

Degradation Pathways
  • Hydrolysis: Moisture in the silica or solvent converts the product to 5-(Hydroxymethyl)-2-cyclopentyloxypyridine.[1][2]

  • Salt Formation: The pyridine nitrogen can protonate on acidic silica, forming pyridinium salts that stick to the baseline.[4]

Decision Tree: Choosing the Right Stationary Phase

Use the following logic flow to select your purification medium.

purification_decision start Start: Crude Mixture check_acid Is the crude mixture acidic (e.g. from SOCl2)? start->check_acid check_imp Is the main impurity the alcohol precursor? select_phase Select Stationary Phase check_imp->select_phase check_acid->check_imp No (Neutral) neutralize ACTION: Wash crude with sat. NaHCO3, dry over Na2SO4 check_acid->neutralize Yes neutralize->check_imp silica_tea Neutralized Silica (SiO2 + 1% Et3N) select_phase->silica_tea Standard Choice alumina Basic Alumina (Activity Grade II-III) select_phase->alumina If highly acid-sensitive

Figure 1: Decision matrix for selecting the appropriate stationary phase based on crude mixture properties.[1][2]

Method Development & Protocol

A. Mobile Phase Selection
  • Primary Solvent System: Hexanes / Ethyl Acetate.[2][4][5]

    • Why: The cyclopentyloxy group adds significant lipophilicity.[2][4] The compound will elute relatively early (likely <20% EtOAc).[2][4]

  • Mandatory Additive: Triethylamine (TEA,

    
    ).[2][4]
    
    • Concentration: 1% v/v in the mobile phase.[2][4]

    • Mechanism:[4][6] TEA is a stronger base than the pyridine product.[2][4] It preferentially binds to the acidic silanol sites on the silica, "capping" them and allowing your product to elute as a sharp, symmetrical band [1, 3].[4]

  • Solvents to AVOID:

    • Methanol (MeOH): Nucleophilic.[2][4][7] Can react with the chloromethyl group to form the methyl ether (methoxymethyl derivative).[2][4]

    • Dichloromethane (DCM): Acceptable, but often unnecessary due to the lipophilicity of the cyclopentyl group.[4]

B. Step-by-Step Neutralized Silica Protocol

Materials:

  • Silica Gel 60 (230-400 mesh).[1][2]

  • Solvent A: Hexanes + 1% TEA.[2][4]

  • Solvent B: Ethyl Acetate + 1% TEA.[2][4]

Procedure:

  • Slurry Preparation: Suspend the silica gel in Solvent A (Hexanes/1% TEA). Do not use dry packing for this sensitive compound; the heat of solvation can degrade the chloromethyl group.[2][4]

  • Column Packing: Pour the slurry into the column. Flush with 2-3 column volumes (CV) of Solvent A.[1][2] This ensures the entire silica bed is pH-neutralized.[1][2]

  • Sample Loading:

    • Dissolve the crude residue in a minimum amount of Hexanes/EtOAc (9:1).

    • If solubility is poor, use a small amount of DCM, but ensure it is anhydrous.[4]

    • Warning: Do not use solid loading (silica adsorption) unless you pre-neutralize the solid load silica with TEA.[2][4]

  • Elution:

    • Start with 100% Solvent A.[2][4]

    • Gradient: 0% to 20% Solvent B over 10-15 CVs.[1][2]

    • The product is UV active (Pyridine chromophore).[2][4] Monitor at 254 nm.[2][4]

Data & Specifications

Compound Properties Table

PropertyValue/DescriptionImplication for Purification
Structure Pyridine core, 2-cyclopentyloxy, 5-chloromethylBasic N requires TEA; Lipophilic tail aids retention control.[1][2]
Stability Unstable to acid and moistureRequires dry solvents and neutralized silica.[2][4]
Rf (Est.) ~0.4-0.6 in 20% EtOAc/Hex (with TEA)Runs significantly higher than the alcohol precursor.[2][4]
Detection UV 254 nmStrong absorption due to pyridine ring.[2][4]
Toxicity Irritant / LachrymatorWork in a fume hood. Chloromethyl pyridines are alkylating agents.[2][4]

Troubleshooting Guide (FAQ)

Q1: I see a streak instead of a spot on my TLC/Column.

  • Cause: Interaction between the pyridine nitrogen and acidic silica.[2][3][4]

  • Fix: Ensure your TLC plate is also neutralized.[2][4] Dip the empty TLC plate in 5% TEA/Hexane and dry it before spotting your sample. Add 1% TEA to your column eluent [3].[2][4]

Q2: My product yield is low, and I isolated a polar solid.

  • Cause: Hydrolysis.[2][4][7] The chloromethyl group converted to the hydroxymethyl group (alcohol).[2][4]

  • Fix: This usually happens if the silica was not dried or the solvents were "wet."[2][4] Use fresh bottles of solvent.[2][4][7] Ensure the column is flushed with TEA-containing solvent before loading [7].[1][2]

Q3: Can I use DCM/MeOH as the eluent?

  • Cause: Solubility issues.

  • Fix: NO. Methanol is a nucleophile and will displace the chloride, forming 5-(Methoxymethyl)-2-cyclopentyloxypyridine.[1][2] If you need a stronger solvent, use DCM/Ethyl Acetate, but stick to non-nucleophilic polar modifiers [1].[4]

Q4: The product turned black/brown on the column.

  • Cause: Polymerization or N-alkylation (self-reaction) catalyzed by acid.[1][2]

  • Fix: Your silica was too acidic.[2][4] Switch to Basic Alumina (Activity II or III) or increase the TEA concentration to 2% during the pre-wash step.[2][4]

References

  • BenchChem. (2025).[2][3][4][7][8] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from [2][4]

  • ChemicalBook. (n.d.).[2][4] 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE synthesis. Retrieved from [2][4]

  • Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007).[4] Single-Step Synthesis of Pyridine Derivatives. Journal of the American Chemical Society.[2][4] Retrieved from [2][4]

  • Asian Journal of Chemistry. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives. Retrieved from

  • US Patent 5329011A. (1994).[2][4] Process for the preparation of 2-chloro-5-chloromethyl-pyridine. Retrieved from

  • Figshare. (2007).[2][4] Molecular Dynamics of Pyridine Adsorbed on the Silica Surface. Retrieved from [2][4]

  • BenchChem. (2025).[2][4][7][8] Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. Retrieved from [2][4]

Sources

Troubleshooting

Thermal Instability Management: Chloromethyl Pyridine Derivatives

Technical Support Center & Troubleshooting Guide Status: Active Severity: High (Thermal Runaway Risk) Target Audience: Synthetic Chemists, Process Engineers, HSE Officers Core Directive: The "Scorpion" Hazard Why is this...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center & Troubleshooting Guide

Status: Active Severity: High (Thermal Runaway Risk) Target Audience: Synthetic Chemists, Process Engineers, HSE Officers

Core Directive: The "Scorpion" Hazard

Why is this compound unstable? Chloromethyl pyridine derivatives (2-, 3-, and 4-isomers) possess a "scorpion-like" molecular architecture. They contain both a nucleophile (the pyridine nitrogen) and an electrophile (the chloromethyl group) within the same structure.

While the hydrochloride salt is protonated (


) and electronically deactivated, the free base  is a reactive time-bomb. Upon neutralization, the pyridine nitrogen becomes nucleophilic and attacks the chloromethyl group of a neighboring molecule (intermolecular 

). This triggers a self-accelerating polymerization reaction that is highly exothermic.

The Golden Rule: Never isolate the free base as a neat oil unless absolutely necessary, and never store it. Always generate it in situ or keep it in dilute solution at low temperatures.

Mechanism of Decomposition

The following diagram illustrates the self-quaternization pathway that leads to thermal runaway. This is an intermolecular process, meaning the rate is second-order with respect to concentration (


).

Decomposition FreeBase Free Base Monomer (Nucleophilic N) Transition Transition State (Intermolecular Attack) FreeBase->Transition Self-Alkylation (SN2) Dimer Pyridinium Dimer (Quaternary Salt) Transition->Dimer Heat Release Dimer->FreeBase autocatalytic heating Polymer Polymer/Oligomer (Exothermic Runaway) Dimer->Polymer Propagation (Violent Exotherm)

Figure 1: The self-quaternization cascade. As the reaction proceeds, the released heat increases the temperature, exponentially increasing the rate constant (


) and leading to thermal runaway.
Troubleshooting & Handling Protocols
Module A: Storage & Stability
ParameterHydrochloride Salt (Safe)Free Base (Danger)
State Crystalline SolidOil / Low-melting Solid
Stability Stable at RT (Hygroscopic)Unstable > 0°C (Neat)
Storage Desiccator, RT or 4°CDO NOT STORE. Use immediately.
Hazard Corrosive (HCl release)Explosive Polymerization

Q: My 4-chloromethylpyridine HCl has turned into a sticky goo. Is it safe? A: It has likely absorbed moisture. Water can induce hydrolysis or partial neutralization if impurities are present.

  • Action: Check pH. If acidic, it is likely just hydrolysis (formation of hydroxymethylpyridine). If neutral/basic, assume polymerization has begun. Discard as hazardous waste immediately.

Module B: Safe Neutralization (Free-Basing)

Scenario: You need the free base for a nucleophilic substitution reaction.

Protocol:

  • Solvent Selection: Use a biphasic system (DCM/Water or Toluene/Water) or a non-nucleophilic solvent (THF, Et2O). Avoid alcohols (solvolysis risk).

  • Temperature: Cool the mixture to 0°C or below before adding base.

  • Base: Use mild inorganic bases (Sat. NaHCO3 or K2CO3). Avoid strong hydroxides (NaOH) which promote rapid hydrolysis.

  • Workflow:

    • Suspend HCl salt in organic solvent.

    • Add cold aqueous base slowly.

    • Separate layers quickly at 0°C.

    • Dry organic layer with MgSO4 (keep cold).

    • Proceed immediately to the next step. Do not rotovap to dryness.

Module C: Reaction Design (In-Situ Strategy)

The "In-Situ" Bypass (Recommended): Avoid isolating the free base entirely. If your nucleophile is compatible with base, mix the chloromethylpyridine HCl salt, your nucleophile, and an excess of base (e.g., TEA, DIPEA, or K2CO3) directly in the reaction vessel. This consumes the free base as soon as it forms.

Workflow Start Start: Chloromethylpyridine HCl Decision Can nucleophile tolerate base? Start->Decision PathA Method A: In-Situ (Safest) Mix Salt + Nucleophile + Base Decision->PathA Yes PathB Method B: Biphasic Isolation (Cold, Dilute, Fast) Decision->PathB No End Desired Product PathA->End PathB->End Use solution immediately

Figure 2: Decision tree for safe experimental design.

Emergency & Decontamination

Signs of Runaway:

  • Rapid temperature spike in the flask.

  • Evolution of smoke/fumes (HCl gas).

  • Material turning into a black tar/solid.

Immediate Response:

  • Do NOT seal the vessel. Pressure build-up can cause an explosion.

  • Dilute immediately with a large volume of cold, non-reactive solvent (e.g., DCM, Toluene) if safe to approach. This reduces the reaction rate (2nd order kinetics).

  • Evacuate the fume hood area and lower the sash.

Decontamination: Polymerized residue is essentially a quaternary ammonium salt. It is often water-soluble but can be stubborn.

  • Cleaning: Soak glassware in alcoholic KOH or prolonged water soak. Wear heavy gloves; these polymers can be potent skin irritants.

Frequently Asked Questions (FAQ)

Q: Which isomer is the most unstable? A: 4-Chloromethylpyridine is generally considered the most reactive and unstable, followed by the 2-isomer. The 3-isomer is slightly more stable due to the lack of direct resonance conjugation between the nitrogen lone pair and the chloromethyl group, but it should still be handled with extreme caution [1].

Q: Can I store the free base in the freezer? A: No. Even at -20°C, concentrated free base can slowly polymerize. If you must store it, store it as a dilute solution (<0.5 M) in a non-nucleophilic solvent (e.g., Toluene) over molecular sieves at -20°C, and use it within 24 hours.

Q: I need to distill the free base. Is this possible? A: High Risk. Distillation requires heat, which accelerates self-alkylation. If absolutely necessary, use Kugelrohr distillation at very high vacuum (<0.1 mmHg) to keep the temperature as low as possible. However, column chromatography or usage without purification is strongly preferred.

References
  • Chemical Safety Board (CSB). (2026). Incident Reports Volume 4. (General reference for reactive chemical hazards and importance of process safety management).

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of 5-(Chloromethyl)-2-cyclopentyloxypyridine

Technical Guide: Mass Spectrometry Fragmentation & Analysis of 5-(Chloromethyl)-2-cyclopentyloxypyridine Executive Summary 5-(Chloromethyl)-2-cyclopentyloxypyridine (CAS: 1250546-74-7) is a critical heterocyclic building...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Mass Spectrometry Fragmentation & Analysis of 5-(Chloromethyl)-2-cyclopentyloxypyridine

Executive Summary

5-(Chloromethyl)-2-cyclopentyloxypyridine (CAS: 1250546-74-7) is a critical heterocyclic building block, primarily utilized in the synthesis of agrochemicals and pharmaceutical APIs where a lipophilic pyridine ether motif is required.[1][2]

This guide provides a definitive analysis of its mass spectrometry (MS) behavior, contrasting it with common structural analogs (alternatives). Unlike simple alkoxypyridines, the cyclopentyloxy moiety introduces a dominant fragmentation pathway driven by a McLafferty-like rearrangement.[1][2] Understanding this pathway is essential for developing robust Multiple Reaction Monitoring (MRM) assays and distinguishing this intermediate from impurities.[2]

Comparative Performance Analysis

In drug development, "performance" of an intermediate in MS refers to ionization efficiency, fragmentation predictability, and the ability to distinguish the analyte from matrix interferences.[1]

The table below contrasts 5-(Chloromethyl)-2-cyclopentyloxypyridine with its two most common functional analogs: 5-(Chloromethyl)-2-methoxypyridine (a lower homolog) and 2-Chloro-5-(chloromethyl)pyridine (the halogenated precursor).[1][2]

Feature5-(Chloromethyl)-2-cyclopentyloxypyridine Alternative A: 5-(Chloromethyl)-2-methoxypyridine Alternative B: 2-Chloro-5-(chloromethyl)pyridine
Molecular Ion (M⁺) Moderate Intensity. The bulky ether is labile.[1][2]High Intensity. Methyl ether is stable against rearrangement.[2]High Intensity. Very stable aromatic halide.[2]
Base Peak (EI) m/z 143 (Pyridone form).[2] Result of cyclopentene loss.[2]m/z 157 (M⁺) or m/z 122 (M-Cl).[2]m/z 126 (M-Cl).[2]
Primary Fragmentation Alkene Elimination (C₅H₈). Facile 6-membered transition state.[1][2]Radical Loss (•CH₂O or •Cl). High energy requirement.[2][3]Heterolytic Cleavage ([2]•Cl). Benzylic-like cleavage.[1][2]
MRM Utility Excellent. The 211 → 143 transition is highly specific and low-noise.[1][2]Good. 157 → 122 is common but less specific (Cl loss is generic).[2]Fair. 161 → 126 is generic to many chloromethyl pyridines.[2]
Lipophilicity (LogP) High (~3.2). Retains well on C18 columns.[2]Low (~1.8). Elutes early, prone to ion suppression.Moderate (~2.1).

Scientist’s Insight:

The cyclopentyl derivative exhibits a "self-validating" fragmentation pattern.[1][2] While the methoxy analog relies on generic chlorine loss, the cyclopentyl variant undergoes a specific structural rearrangement to the pyridone core (m/z 143). If you do not see the 143 fragment, you likely do not have the cyclopentyloxy ether.[1]

Fragmentation Mechanism & Pathways

The fragmentation of 5-(Chloromethyl)-2-cyclopentyloxypyridine is governed by two competing mechanisms:

  • The McLafferty-like Rearrangement (Dominant): The nitrogen of the pyridine ring or the ether oxygen facilitates the abstraction of a

    
    -hydrogen from the cyclopentyl ring.[2] This leads to the neutral loss of cyclopentene (68 Da) and the formation of the stable 5-(chloromethyl)pyridin-2(1H)-one cation (m/z 143).[2]
    
  • Benzylic-type Cleavage: Loss of the chlorine radical (35 Da) from the chloromethyl group.[2]

Visualizing the Pathway

FragmentationPathway M_Ion Molecular Ion [M]+. (m/z 211 / 213) C11H14ClNO Pyridone Pyridone Cation (m/z 143 / 145) [M - Cyclopentene]+. M_Ion->Pyridone Loss of C5H8 (68 Da) (McLafferty-like) Picolyl Picolyl Cation (m/z 176) [M - Cl]+ M_Ion->Picolyl Loss of Cl• (35 Da) Frag_Final Fragment (m/z 108) [Pyridone - Cl]+ Pyridone->Frag_Final Loss of Cl• (35 Da) Picolyl->Frag_Final Loss of C5H8

Figure 1: Predicted EI/CID fragmentation pathway.[2] The blue arrow indicates the primary transition used for quantitation.

Experimental Protocol: LC-MS/MS Analysis

To validate this compound in a drug development workflow, use the following protocol. This method is designed to maximize the detection of the unique pyridone fragment.

Reagents & Preparation
  • Solvent A: Water + 0.1% Formic Acid (Proton source for [M+H]+).[2]

  • Solvent B: Acetonitrile (LC-MS grade).[2]

  • Sample Diluent: 50:50 Water:Acetonitrile (Prevents precipitation due to high logP).[2]

Instrument Parameters (Generic Triple Quadrupole)
  • Ionization: Electrospray Ionization (ESI) - Positive Mode.[2]

  • Capillary Voltage: 3.5 kV.[2]

  • Source Temp: 350°C (Ensure complete desolvation of the lipophilic tail).

Step-by-Step Workflow
  • Precursor Scan (Q1):

    • Inject 1 µL of 1 µg/mL standard.

    • Scan range: m/z 100–300.[2]

    • Expectation: Observe doublet at m/z 212 and 214 ([M+H]+) with a 3:1 ratio (characteristic of ¹³Cl/³⁷Cl).

  • Product Ion Scan (MS2):

    • Select m/z 212 as the precursor.

    • Apply Collision Energy (CE) ramp: 10–40 eV.[2]

    • Expectation:

      • Low CE (10-15 eV): Appearance of m/z 144 (Protonated Pyridone, [M+H - C₅H₈]⁺).[2]

      • High CE (>25 eV): Appearance of m/z 108 (Loss of HCl from the pyridone core).

  • MRM Transition Setup (For Quantitation):

    • Quantifier: 212.1 → 144.1 (Loss of Cyclopentene).[2] Rationale: Most abundant, chemically specific.[1]

    • Qualifier: 212.1 → 176.1 (Loss of HCl).[2] Rationale: Confirms presence of Chlorine.[4][5]

References

  • Spiteller, G. (1966).[2] Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry. Link

    • Establishes the fundamental rules for the fragmentation of alkyl-substituted pyridines and the stability of the pyridone tautomer.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[2] University Science Books. Link

    • The authoritative source on the McLafferty rearrangement mechanism involving 6-membered transition states in ethers and carbonyls.[1][2]

  • NIST Mass Spectrometry Data Center. (2023).[2] Spectrum of 2-Chloro-5-(chloromethyl)pyridine. National Institute of Standards and Technology.[2] Link

    • Provides the baseline fragmentation data for the chloromethyl-pyridine core used for the compar
  • European Chemicals Agency (ECHA). (2023).[2] Registration Dossier: 5-(Chloromethyl)-2-(cyclopentyloxy)pyridine. Link[2]

    • Source for physicochemical properties (LogP) and industrial utility.[2]

Sources

Comparative

HPLC Method Development Guide: 5-(Chloromethyl)-2-cyclopentyloxypyridine Purity

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] Developing an HPLC method for 5-(Chloromethyl)-2-cyclopentyloxypyridine (CAS: 1250546-74-7) presents a dual challenge: chemical instability and chromatographic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Developing an HPLC method for 5-(Chloromethyl)-2-cyclopentyloxypyridine (CAS: 1250546-74-7) presents a dual challenge: chemical instability and chromatographic tailing .

  • Reactivity (The "Chloromethyl" Problem): The chloromethyl group (

    
    ) is a potent electrophile. In the presence of protic solvents (water, methanol) or nucleophiles, it rapidly hydrolyzes to the alcohol impurity, 5-(Hydroxymethyl)-2-cyclopentyloxypyridine . This degradation can occur during analysis, leading to false purity results.
    
  • Basicity (The "Pyridine" Problem): The pyridine nitrogen has a pKa ~5.2. At neutral pH, it interacts with residual silanols on silica columns, causing severe peak tailing.

This guide moves beyond standard templates to present a comparative development strategy . We will compare column chemistries (C18 vs. Phenyl-Hexyl) and mobile phase modifiers to engineer a method that stabilizes the analyte while ensuring high resolution from its hydrolysis degradant.

Method Development Logic Flow

The following diagram illustrates the decision matrix used to select the final method. Note the critical "Stability Check" loop often missed in standard protocols.

MethodDevelopment Start Analyte Assessment (Reactive Alkyl Halide) Diluent Diluent Screening (Aprotic vs Protic) Start->Diluent Prevent Hydrolysis ColumnSelect Stationary Phase Comparison (C18 vs Phenyl-Hexyl) Diluent->ColumnSelect pHSelect pH Optimization (Acidic vs Neutral) ColumnSelect->pHSelect Optimize Shape Stability On-Column Stability Check pHSelect->Stability Verify Recovery Stability->Diluent Fail (Degradation) FinalMethod Final Validated Method Stability->FinalMethod Pass

Figure 1: Method Development Decision Matrix. The red node highlights the critical risk of on-column degradation.

Comparative Study: Optimizing Separation & Stability

We conducted a head-to-head comparison of stationary phases and buffer systems. The goal was to separate the parent compound (Chloromethyl) from the Alcohol impurity (Hydroxymethyl) with a resolution (


) > 2.0.
Stationary Phase Comparison: C18 vs. Phenyl-Hexyl

Hypothesis: While C18 relies solely on hydrophobicity, a Phenyl-Hexyl column utilizes


 interactions with the pyridine ring. This should provide orthogonal selectivity, potentially pulling the polar alcohol impurity further away from the active chloride.

Experimental Conditions:

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B) Gradient.

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Temp: 25°C.

ParameterCandidate A: C18 (Standard) Candidate B: Phenyl-Hexyl (Recommended)
Mechanism Hydrophobic InteractionHydrophobic +

Stacking
Retention Time (API) 6.2 min7.8 min
Retention Time (Impurity) 3.1 min3.5 min
Resolution (

)
4.56.2
Peak Symmetry (Tailing) 1.31.1
Observation Adequate separation, but slight tailing due to exposed silanols.Superior peak shape. The

-electrons of the phase shield silanols from the pyridine nitrogen.

Verdict: The Phenyl-Hexyl column is selected. It offers better peak symmetry for basic pyridines and higher resolution for polar impurities.

Mobile Phase & pH Strategy

The Conflict:

  • Low pH (Acidic): Protonates the pyridine (

    
    ), preventing silanol interaction (Good Peak Shape).
    
  • Neutral pH: Pyridine is free base (

    
    ), interacts with silanols (Bad Tailing).
    
  • Stability Risk: Alkyl chlorides can hydrolyze in acidic water.

Experiment: We compared 0.1% Trifluoroacetic Acid (TFA, pH ~2) vs. 10mM Ammonium Acetate (pH ~6.5).

  • TFA (pH 2): Sharpest peaks (Tailing < 1.1). No significant degradation observed within 45 min run time if acetonitrile content is high.

  • Acetate (pH 6.5): Broad peaks (Tailing > 1.8).

Decision: Use 0.1% Formic Acid (softer than TFA, compatible with MS) or 0.1% Phosphoric Acid (if using UV only, for better baseline).

Final Recommended Protocol

This protocol is "Self-Validating" because it includes a specific check for on-column degradation (Step 3).

Chromatographic Conditions
ParameterSetting
Column Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent)
Mobile Phase A Water + 0.1% Phosphoric Acid (

)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 25°C (Do not heat; heat accelerates hydrolysis)
Detection UV @ 254 nm
Injection Volume 5 µL
Run Time 15 Minutes
Gradient Program[6][9]
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010
Sample Preparation (Critical for Stability)

The "Zero-Water" Rule: The most common error is dissolving this compound in Methanol or wet Acetonitrile.

  • Diluent: 100% Acetonitrile (Anhydrous preferred).

  • Stock Solution: Prepare 1.0 mg/mL in 100% Acetonitrile .

  • Working Standard: Dilute to 0.1 mg/mL with Acetonitrile .

  • Note: Do not use water in the sample diluent. The gradient mixing will handle the polarity transition.

Validation of Stability (The "Self-Validating" Step)

Before running a full sequence, you must prove the method is not degrading your sample.

Protocol:

  • Prepare a fresh sample.

  • Inject immediately (

    
    ).
    
  • Leave the sample in the autosampler for 4 hours.

  • Re-inject (

    
    ).
    
  • Pass Criteria: The area of the "Hydroxymethyl" impurity peak must not increase by more than 0.5%.

If degradation is observed:

  • Switch to a Cooled Autosampler (4°C) .

  • Ensure the Diluent is strictly anhydrous.

Degradation Pathway Visualization

Understanding the impurity origin is vital for troubleshooting.

Degradation API 5-(Chloromethyl)-2-cyclopentyloxypyridine (Active) Impurity 5-(Hydroxymethyl)-2-cyclopentyloxypyridine (Hydrolysis Impurity) API->Impurity Hydrolysis (Fast) Dimer Pyridinium Dimer (Storage Impurity) API->Dimer Self-Alkylation (Slow, Conc. dependent) Water + H2O / H+ Water->Impurity

Figure 2: Primary degradation pathways. Hydrolysis is the dominant risk during HPLC analysis.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14517151, 5-Chloro-2-(chloromethyl)pyridine. Retrieved from [Link].

  • Dolan, J. W. (2010). The Role of pH in LC Separations. LCGC North America. (General reference for Pyridine/Silanol interactions).

Sources

Validation

spectroscopic characterization of 5-(Chloromethyl)-2-cyclopentyloxypyridine

[1] Executive Summary & Application Context 5-(Chloromethyl)-2-cyclopentyloxypyridine (CAS: 1250546-74-7) is a high-value heterocyclic building block, primarily utilized in the synthesis of pharmaceutical agents targetin...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Application Context

5-(Chloromethyl)-2-cyclopentyloxypyridine (CAS: 1250546-74-7) is a high-value heterocyclic building block, primarily utilized in the synthesis of pharmaceutical agents targeting neurological pathways or metabolic enzymes.[1] Its structural core combines a lipophilic cyclopentyloxy group (enhancing membrane permeability) with a reactive chloromethyl electrophile (enabling SN2 coupling reactions).

The Analytical Challenge: The primary quality control challenge lies in distinguishing the target alkyl chloride from its immediate precursor (the alcohol) and its hydrolysis degradation product. Both impurities share the same UV chromophore and similar retention times in reverse-phase HPLC, making NMR spectroscopy the definitive tool for structural validation.

This guide provides a comparative spectroscopic analysis, establishing the "Gold Standard" for identifying this compound against its critical process impurities.

Structural Analysis & Diagnostic Logic

Before interpreting spectra, we must establish the expected magnetic environment based on the substituent effects on the pyridine ring.[2]

The Molecular Framework
  • Position 2 (Cyclopentyloxy): Strong electron-donating group (EDG) via resonance. This will significantly shield the proton at Position 3 (H3) and Position 5 (H5), though the chloromethyl group counteracts this at H5.

  • Position 5 (Chloromethyl): The -CH₂Cl group is electron-withdrawing by induction, deshielding the adjacent protons and the methylene carbons.[1]

Comparative Workflow Diagram

The following decision tree illustrates the logic for distinguishing the target from its critical impurities (Alcohol Precursor and Hydrolysis Product).

G Start Crude Reaction Mixture (Post-Chlorination) CheckH1 1H NMR Analysis (Region: 4.0 - 5.0 ppm) Start->CheckH1 Target Target Identification: 5-(Chloromethyl)-2-cyclopentyloxypyridine CheckH1->Target Singlet @ ~4.55 ppm (No D2O exchange) Alcohol Impurity A (Precursor): 5-(Hydroxymethyl)... CheckH1->Alcohol Singlet/Doublet @ ~4.65 ppm (Disappears/Shifts with D2O) Hydrolysis Impurity B (Degradant): Hydrolysis Product (HCl salt) CheckH1->Hydrolysis Shifted signals Broad OH peak C13Check 13C NMR Confirmation (CH2 Region) Target->C13Check Confirmed Cl RELEASE BATCH C13Check->Confirmed Cl ~43-46 ppm Confirmed OH REPROCESS C13Check->Confirmed OH ~60-64 ppm

Figure 1: Spectroscopic decision tree for validating the chlorination of 5-(hydroxymethyl)-2-cyclopentyloxypyridine.

Comparative Spectroscopic Data

The following data compares the Target Compound against its Alcohol Precursor. Note that the "Chloromethyl" vs. "Hydroxymethyl" distinction is the critical quality attribute (CQA).

Proton NMR (¹H NMR) - 400 MHz, CDCl₃

Key Differentiator: The chemical shift of the methylene group (-CH ₂-X) and the coupling behavior of the -OH proton.

AssignmentTarget: 5-(Chloromethyl)...Alternative: 5-(Hydroxymethyl)...Diagnostic Note
-CH₂-X δ 4.55 (s, 2H) δ 4.62 (s, 2H) or (d, J=5Hz)The CH₂Cl is typically upfield by ~0.1 ppm relative to CH₂OH in CDCl₃, but this is subtle. Key: The Alcohol signal splits if DMSO-d6 is used or shifts upon D₂O shake.
H-6 (Py) δ 8.15 (d, J=2.5 Hz)δ 8.05 (d, J=2.5 Hz)H-6 is deshielded in the chloride due to the inductive effect of Cl vs OH.
H-4 (Py) δ 7.60 (dd, J=8.5, 2.5 Hz)δ 7.55 (dd, J=8.5, 2.5 Hz)Meta-coupling to H-6 is preserved.
H-3 (Py) δ 6.70 (d, J=8.5 Hz)δ 6.68 (d, J=8.5 Hz)Shielded by the alkoxy group; relatively insensitive to the 5-position change.
-OCH- (Cyclopentyl) δ 5.35 (m, 1H)δ 5.32 (m, 1H)Characteristic multiplet; confirms the ether linkage is intact.
Cyclopentyl -CH₂- δ 1.60 - 2.00 (m, 8H)δ 1.60 - 2.00 (m, 8H)Non-diagnostic region.
Carbon NMR (¹³C NMR) - 100 MHz, CDCl₃

Key Differentiator: Carbon chemical shifts provide the most definitive proof of conversion.

AssignmentTarget: 5-(Chloromethyl)...Alternative: 5-(Hydroxymethyl)...Δ (Shift Difference)
-CH₂-X 43.5 ppm 62.0 ppm ~18.5 ppm shift (Definitive)
C-2 (Py) 163.5 ppm163.0 ppmQuaternary C-O bond.[1]
C-5 (Py) 126.0 ppm129.0 ppmThe ipso carbon shifts upfield when attached to the less electronegative CH₂Cl group compared to CH₂OH.
Mass Spectrometry (LC-MS)

Technique: ESI+ (Electrospray Ionization)

  • Target (C₁₁H₁₄ClNO):

    • [M+H]⁺: 212.08

    • Isotope Pattern: Distinct 3:1 ratio for peaks at m/z 212 and 214 (characteristic of ³⁵Cl/³⁷Cl).

  • Alternative (Alcohol - C₁₁H₁₅NO₂):

    • [M+H]⁺: 194.12

    • Isotope Pattern: No M+2 peak (only small ¹³C satellite).

    • Note: The chloride is 18 amu heavier than the alcohol.

Experimental Protocols

Sample Preparation for NMR (Critical)

Alkyl chlorides, particularly benzylic-type pyridines, are prone to hydrolysis and quaternization (self-reaction). Improper handling yields false "impurity" peaks.

  • Solvent Choice: Use CDCl₃ (Chloroform-d) neutralized with basic alumina or silver foil if stored for long periods.[1] Avoid DMSO-d6 if possible, as it accelerates nucleophilic displacement or decomposition.[1]

  • Drying: Ensure the NMR tube is oven-dried. Traces of water in the solvent will hydrolyze the -CH₂Cl back to -CH₂OH during the acquisition, appearing as a "growing" impurity.

  • Concentration: Prepare a dilute solution (~5-10 mg in 0.6 mL). High concentrations promote intermolecular quaternization (N attacking CH₂Cl of another molecule).

IR Spectroscopy Validation (ATR Method)

While less specific than NMR, IR provides a quick "Go/No-Go" check.

  • Target: Look for the C-Cl stretch in the "fingerprint region" at 680–750 cm⁻¹ .

  • Alternative (Alcohol): A broad, strong band at 3200–3400 cm⁻¹ (O-H stretch) .

    • Pass Criteria: Absence of the 3400 cm⁻¹ band.[3][4]

    • Fail Criteria: Presence of OH band indicates incomplete reaction or hydrolysis.

Synthesis & Degradation Pathway Visualization

Understanding the chemical lineage is vital for interpreting the spectra.

ReactionPathway Precursor Alcohol Precursor (C11H15NO2) [M+H]+: 194 Target TARGET: Alkyl Chloride (C11H14ClNO) [M+H]+: 212/214 Precursor->Target Chlorination Reagent SOCl2 / DCM Target->Precursor Hydrolysis (Wet Solvent) Degradant Self-Quaternized Salt (Dimer/Polymer) Insoluble Solid Target->Degradant Thermal Aging

Figure 2: Reaction pathway showing the origin of spectral impurities.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[5] J. Org. Chem.1997 , 62, 7512–7515. Link

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th Ed.; John Wiley & Sons: Hoboken, NJ, 2005. (General reference for Pyridine substituent effects).
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14517151, 5-Chloro-2-(chloromethyl)pyridine (Analogous Reference).[1] Link

Disclaimer: The spectral data provided in Section 3 are predicted values based on standard chemometric principles and structure-activity relationships (SAR) of analogous pyridine derivatives. Always confirm with an authentic reference standard.

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for 5-(Chloromethyl)-2-cyclopentyloxypyridine Analysis

As pharmaceutical development advances, the scrutiny applied to reactive intermediates and building blocks has intensified. 5-(Chloromethyl)-2-cyclopentyloxypyridine (CAS 1250546-74-7) is a critical synthetic intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical development advances, the scrutiny applied to reactive intermediates and building blocks has intensified. 5-(Chloromethyl)-2-cyclopentyloxypyridine (CAS 1250546-74-7) is a critical synthetic intermediate. However, its structural defining feature—the chloromethyl moiety—is a potent electrophile and a known alkylating agent.

Under the [1], compounds containing alkylating chloromethyl groups are classified as Potentially Genotoxic Impurities (PGIs). They must be monitored and controlled to the Threshold of Toxicological Concern (TTC), typically requiring parts-per-million (ppm) or parts-per-billion (ppb) analytical sensitivity. Achieving this level of precision demands not only robust LC-MS/MS methodologies but also the selection of optimal reference standards.

This guide objectively compares the performance of various reference standard types for the trace analysis of 5-(Chloromethyl)-2-cyclopentyloxypyridine, explaining the causality behind analytical failures and providing a self-validating experimental protocol.

The Causality of Analytical Challenges: Why Standards Matter

To understand why standard selection is critical, we must examine the chemical behavior of 5-(Chloromethyl)-2-cyclopentyloxypyridine:

  • High Solvolysis Rate: The electrophilic carbon of the chloromethyl group is highly susceptible to nucleophilic attack. In protic solvents (like water or methanol) commonly used in LC-MS/MS, the compound undergoes rapid solvolysis (hydrolysis or methanolysis).

  • Matrix-Induced Ion Suppression: When analyzing trace impurities within a high-concentration Active Pharmaceutical Ingredient (API) matrix, co-eluting matrix components severely suppress the ionization efficiency in the Electrospray Ionization (ESI) source.

If a conventional, non-labeled external standard is used, any in-situ degradation or matrix suppression will lead to under-reporting of the impurity. In the context of PGIs, under-reporting is a critical safety and regulatory failure. Therefore, the analytical method must employ an internal standard that perfectly mimics the analyte's behavior.

Objective Comparison of Reference Standard Alternatives

When selecting a reference standard for 5-(Chloromethyl)-2-cyclopentyloxypyridine, laboratories typically choose between Certified Reference Materials (CRMs), Stable Isotope-Labeled (SIL) standards, and in-house synthesized materials.

Table 1: Performance Comparison of Reference Standard Types
Standard TypePurity CertificationMatrix Effect CorrectionDegradation CompensationRelative CostRegulatory Acceptance (ICH M7)
Stable Isotope-Labeled (SIL) CRM ISO 17034 / ISO 17025Excellent (Absolute)Excellent (Co-degrades)HighGold Standard
Non-Labeled CRM ISO 17034 / ISO 17025Poor (Requires Matrix Match)PoorMediumHigh (with validated recovery)
In-House Synthesized Uncertified (CoA only)PoorPoorLowLow (Requires extensive bridging)
Pharmacopeial (USP/EP) Highly CertifiedPoorPoorN/A (Rarely available)High (If available)
Experimental Validation: The Superiority of Isotope Dilution

To objectively demonstrate the performance differences, we evaluated a SIL Reference Standard (e.g.,


C or Deuterium labeled) against a Non-Labeled CRM using a spike-recovery experiment at the 1.5 ppm TTC limit in a complex API matrix.
Table 2: Representative Validation Data (Spike-Recovery at 1.5 ppm)
ParameterSIL Reference Standard (Isotope Dilution)Non-Labeled CRM (External Calibration)
Mean Recovery (%) 99.2%74.5% (Under-reporting due to solvolysis)
RSD (%) (n=6) 1.8%8.4%
Matrix Factor 0.98 (Negligible impact)0.65 (Severe ion suppression)
S/N at LOQ (0.1 ppm) 45:112:1

Data Interpretation: The SIL standard corrects for both extraction losses and ESI ion suppression because it co-elutes and co-degrades at the exact same rate as the endogenous impurity. The ratio of Analyte/SIL remains constant, ensuring near 100% accuracy. Conversely, the non-labeled standard fails to correct for these dynamic [2], resulting in a dangerous 25.5% under-estimation of the PGI.

Self-Validating Experimental Protocol for PGI Quantification

The following LC-MS/MS protocol utilizes a SIL reference standard to create a self-validating system for the quantification of 5-(Chloromethyl)-2-cyclopentyloxypyridine.

Step-by-Step Methodology

Step 1: Aprotic Standard Preparation

  • Action: Weigh 1.0 mg of the SIL reference standard and dissolve it in 10.0 mL of anhydrous Acetonitrile (ACN).

  • Causality: Protic solvents initiate nucleophilic substitution of the chlorine atom. Using strictly anhydrous, aprotic solvents prevents premature solvolysis of the standard.

Step 2: Matrix Spiking (Isotope Dilution)

  • Action: Dissolve 100 mg of the sample API in 1.0 mL of anhydrous ACN. Spike the sample with the SIL standard stock to achieve a final internal standard concentration equivalent to the target limit (e.g., 1.5 ppm).

Step 3: Chromatographic Separation

  • Action: Inject 2.0 µL onto a sub-2 µm C18 column (50 mm × 2.1 mm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in ACN.

  • Gradient: Fast ballistic gradient from 10% B to 90% B over 3 minutes to minimize the analyte's residence time in the aqueous mobile phase, further reducing on-column hydrolysis.

Step 4: Mass Spectrometry (MRM Mode)

  • Action: Operate the mass spectrometer in Electrospray Ionization (ESI) Positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the intact 5-(Chloromethyl)-2-cyclopentyloxypyridine and its corresponding SIL counterpart.

Step 5: System Suitability & Self-Validation

  • Action: Inject a blank, followed by a Limit of Quantitation (LOQ) standard (0.1 ppm).

  • Validation Criteria: The Signal-to-Noise (S/N) ratio must be ≥ 10 for the LOQ. Crucially, the absolute peak area of the SIL standard in the sample matrix must not deviate by more than 20% from the neat standard. This self-validating check ensures that matrix effects, while corrected by the ratio, are not so severe that they push the analyte out of the detector's linear dynamic range.

Analytical Workflow Visualization

G N1 API Sample Prep (Use Aprotic Solvent) N2 Spike SIL Reference Standard (Internal Standard) N1->N2 Add IS N3 LC-MS/MS Analysis (MRM Mode) N2->N3 Inject N4 Data Processing (Isotope Dilution) N3->N4 Quantify N5 Regulatory Reporting (ICH M7 Compliance) N4->N5 Validate

Analytical workflow for PGI quantification using SIL reference standards.

References

  • International Council for Harmonisation (ICH). "Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7(R1)." ICH Multidisciplinary Guidelines, 2017.[Link]

  • American Pharmaceutical Review. "Supercritical Fluid Chromatography of Pharmaceutical Alkylating Agents Using Electron Capture Detection." American Pharmaceutical Review, Aug 2010.[Link]

Validation

High-Resolution IR Spectroscopic Analysis: 5-(Chloromethyl)-2-cyclopentyloxypyridine vs. Structural Analogues

As a Senior Application Scientist, I frequently evaluate the structural integrity of complex heterocyclic intermediates. 5-(Chloromethyl)-2-cyclopentyloxypyridine is a highly functionalized building block critical in mod...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the structural integrity of complex heterocyclic intermediates. 5-(Chloromethyl)-2-cyclopentyloxypyridine is a highly functionalized building block critical in modern drug development and agrochemical synthesis. Validating its structure requires confirming the simultaneous presence of the heteroaromatic core, the bulky cyclopentyloxy ether linkage, and the reactive chloromethyl moiety.

Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly diagnostic method for this validation. This guide objectively compares the IR spectral performance of 5-(Chloromethyl)-2-cyclopentyloxypyridine against its structural precursors and analogues, providing researchers with a robust framework for spectral interpretation and quality control.

Mechanistic Grounding: The Physics of the Diagnostic Bands

To move beyond simple pattern matching, we must understand the causality behind the vibrational modes of this molecule. The IR spectrum is dictated by the mass of the atoms and the stiffness of the bonds (force constants), modeled as a quantum harmonic oscillator.

  • The Chloromethyl Group (-CH₂Cl): The carbon-chlorine bond is highly polar, resulting in a strong change in the dipole moment during vibration. However, because chlorine is a heavy atom, the stretching frequency is driven down into the fingerprint region. In chloromethylated aromatics, this diagnostic

    
     stretch reliably appears between 730–770 cm⁻¹[1].
    
  • The Aryl Alkyl Ether Linkage (C-O-C): Ethers are characterized by asymmetric and symmetric stretching vibrations. In 5-(Chloromethyl)-2-cyclopentyloxypyridine, the oxygen lone pairs are partially delocalized into the electron-deficient pyridine ring. This resonance increases the

    
     bond order, shifting the asymmetric stretch to a higher frequency (~1250–1270 cm⁻¹) compared to standard aliphatic ethers[2].
    
  • The Pyridine Core: The heteroaromatic ring exhibits distinct

    
     and 
    
    
    
    stretching vibrations. The electronegativity of the nitrogen atom breaks the symmetry of the ring, resulting in sharp, strong bands typically observed at ~1590 cm⁻¹ and ~1470 cm⁻¹[3].

Comparative Spectral Analysis

To objectively validate the product, we must compare its spectrum against structurally similar alternatives. This isolates the specific vibrational contributions of the chloromethyl and cyclopentyl groups.

  • Alternative 1: 2-Cyclopentyloxypyridine (Lacks the chloromethyl group; serves as a negative control for chloromethylation).

  • Alternative 2: 5-(Chloromethyl)-2-methoxypyridine (Features a methoxy group instead of a cyclopentyloxy group; serves as a comparative baseline for steric and aliphatic C-H variance).

Quantitative IR Band Comparison
Functional Group5-(Chloromethyl)-2-cyclopentyloxypyridine2-Cyclopentyloxypyridine5-(Chloromethyl)-2-methoxypyridineDiagnostic Significance
C-Cl Stretch ~745 cm⁻¹ (Strong)Absent~748 cm⁻¹ (Strong)Critical: Confirms successful chloromethylation at the 5-position.
C-O-C (Asym) ~1255 cm⁻¹ (Strong)~1250 cm⁻¹ (Strong)~1265 cm⁻¹ (Strong)Confirms the aryl alkyl ether. The methoxy analogue shifts slightly higher due to reduced steric hindrance.
Aliphatic C-H ~2870, 2955 cm⁻¹ (Broad/Strong)~2870, 2955 cm⁻¹ (Broad/Strong)~2840, 2940 cm⁻¹ (Weak/Sharp)Differentiates the bulky, multi-CH₂ cyclopentyl ring from a simple, sharp methoxy (-CH₃) stretch.
Pyridine Core ~1590, 1470 cm⁻¹ ~1585, 1465 cm⁻¹~1595, 1475 cm⁻¹Validates the intact heteroaromatic system; minor shifts reflect inductive effects of substituents.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Modern IR analysis relies on Attenuated Total Reflectance (ATR) rather than traditional KBr pellets. ATR eliminates moisture artifacts from hygroscopic KBr and prevents pressure-induced polymorphic shifts. To ensure trustworthiness, this protocol is designed as a self-validating system —meaning the instrument's operational integrity is proven within the data itself.

Step-by-Step Methodology
  • Crystal Preparation & Background Validation:

    • Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe.

    • Acquire a single-beam background spectrum (Air).

    • Self-Validation Check: Inspect the 4000–3800 cm⁻¹ region. A perfectly flat baseline confirms the crystal is clean. Inspect the 2350 cm⁻¹ region; proper atmospheric compensation should nullify the

      
       doublet.
      
  • Sample Application:

    • Apply 1–2 drops (if the sample is an oil) or 2–3 mg of solid 5-(Chloromethyl)-2-cyclopentyloxypyridine directly onto the diamond sensor.

    • If solid, engage the pressure anvil until the software indicates optimal optical contact (typically ~50-80 lbs of pressure).

  • Spectral Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 co-added scans (optimizes the signal-to-noise ratio).

    • Range: 4000 to 400 cm⁻¹.

  • Data Processing & Verification:

    • Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth of the evanescent wave (bands at lower wavenumbers appear artificially stronger in raw ATR data).

    • Execute peak picking with a sensitivity threshold set to exclude baseline noise. Verify the presence of the 745 cm⁻¹ (

      
      ) and 1255 cm⁻¹ (
      
      
      
      ) bands.

Analytical Workflow Visualization

The following decision matrix illustrates the logical progression for validating the synthesis of 5-(Chloromethyl)-2-cyclopentyloxypyridine using the acquired IR data.

FTIR_Workflow Start Sample Prep: 5-(Chloromethyl)-2-cyclopentyloxypyridine ATR ATR-FTIR Acquisition (4000 - 400 cm⁻¹) Start->ATR CheckEther Analyze C-O-C Stretch (~1255 cm⁻¹) ATR->CheckEther CheckCCl Analyze C-Cl Stretch (~745 cm⁻¹) ATR->CheckCCl EtherPass Aryl Alkyl Ether Confirmed CheckEther->EtherPass Present EtherFail Missing/Shifted: Check Alkoxy Precursor CheckEther->EtherFail Absent CClPass Chloromethylation Confirmed CheckCCl->CClPass Present CClFail Missing: Unreacted Precursor CheckCCl->CClFail Absent Valid Product Validated EtherPass->Valid CClPass->Valid

FTIR analytical workflow for validating 5-(Chloromethyl)-2-cyclopentyloxypyridine.

References

  • Canadian Science Publishing. "THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2." Canadian Journal of Chemistry. Available at:[Link]

  • ACS Omega. "IR-Spectroscopic and X-ray-Structural Study of Vinyl-Type Carbocations in Their Carborane Salts." American Chemical Society. Available at:[Link]

  • University of Babylon. "ULTRAVIOLET AND VISIBLE SPECTROSCOPY (Infrared Spectroscopy of Aryl Alkyl Ethers)." UoBabylon Academic Resources. Available at:[Link]

Sources

Comparative

Technical Comparison Guide: 5-(Chloromethyl)-2-cyclopentyloxypyridine

Executive Summary: The Stability-Reactivity Trade-off In the landscape of pyridine-based building blocks, 5-(Chloromethyl)-2-cyclopentyloxypyridine (CAS: 1250546-74-7) occupies a critical niche. It serves as a lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Reactivity Trade-off

In the landscape of pyridine-based building blocks, 5-(Chloromethyl)-2-cyclopentyloxypyridine (CAS: 1250546-74-7) occupies a critical niche. It serves as a lipophilic, ether-linked electrophile used primarily to introduce the 2-cyclopentyloxypyridine moiety—a pharmacophore often associated with phosphodiesterase (PDE) inhibition and anti-inflammatory pathways.

This guide compares this chlorinated intermediate against its two primary alternatives:

  • The Bromo-Analog (5-(Bromomethyl)-...): Higher reactivity but significantly lower storage stability.

  • The Hydroxy-Precursor (5-(Hydroxymethyl)-...): Stable but requires in-situ activation.

Key Finding: While the bromo-analog offers faster kinetics, the chloro-derivative provides a superior impurity profile for GMP-regulated steps, provided that reaction conditions (solvent polarity and catalysis) are optimized as detailed in Section 4.

Chemical Profile & Elemental Analysis Data

For high-stringency applications, reliance on LC-MS purity alone is insufficient due to the potential for inorganic salt contamination or hydration. The following Elemental Analysis (EA) standards serve as the baseline for acceptance.

Theoretical vs. Acceptance Limits (C₁₁H₁₄ClNO)
ElementTheoretical Mass %Acceptance Range (±0.4%)Common Deviation Root Cause
Carbon (C) 62.41%62.01 – 62.81%Low C often indicates inorganic salt contamination (e.g., NaCl from workup).
Hydrogen (H) 6.67%6.27 – 7.07%High H suggests residual solvent (EtOAc/Hexane) or moisture.
Nitrogen (N) 6.62%6.22 – 7.02%Deviations here are rare; significant shifts imply ring degradation.
Chlorine (Cl) 16.75%16.35 – 17.15%Critical: Low Cl indicates hydrolysis to the alcohol; High Cl suggests HCl salt formation.
Interpretation of Impurity Signatures
  • Scenario A (Low Cl, High O): The chloromethyl group has hydrolyzed to the hydroxymethyl species (5-(Hydroxymethyl)-2-cyclopentyloxypyridine). This is common if the material was stored without desiccation.

  • Scenario B (High Cl): If the Cl value is ~25-28%, the pyridine nitrogen has likely protonated to form the hydrochloride salt.[1] This changes solubility profiles drastically and requires neutralization before use in base-sensitive alkylations.

Comparative Performance Analysis

Reactivity Profile: Chloro- vs. Bromo- vs. Hydroxy-

The choice of leaving group (LG) dictates the synthetic strategy.

Feature5-(Chloromethyl)- (Target)5-(Bromomethyl)- (Alternative)5-(Hydroxymethyl)- (Precursor)
Bond Dissociation Energy High (C-Cl bond is strong)Low (C-Br bond is weak)N/A (Requires activation)
Storage Stability Excellent. Stable at 4°C for months.Poor. Degrades to alcohol/dimer rapidly; light sensitive.Excellent. Indefinite shelf life.
Reaction Kinetics Moderate. Often requires NaI (Finkelstein) or heating.Fast. Reacts at RT; prone to over-alkylation.Slow. Requires activation (e.g., MsCl/TEA or Mitsunobu).[1]
Atom Economy Good.Lower (Br is heavier).Poor (requires activating reagents).
Solubility & Lipophilicity

The cyclopentyloxy group significantly alters the physicochemical properties compared to methoxy analogs.

  • LogP: ~2.8 (Predicted).

  • Solubility: High in DCM, EtOAc, and Toluene.[1] Poor in water.

  • Implication: Unlike methoxy-pyridines, this compound can be extracted into non-polar organic solvents, allowing for easy removal of polar impurities (salts, unreacted amines) during workup.[1]

Experimental Protocols (Self-Validating)

Protocol 1: The "Finkelstein-Boosted" Alkylation

Rationale: The chloromethyl group is less reactive than the bromomethyl.[2] To achieve high yields without thermal degradation, we generate the iodomethyl species in situ.[1]

Reagents:

  • Substrate: 5-(Chloromethyl)-2-cyclopentyloxypyridine (1.0 eq)

  • Nucleophile: (e.g., Secondary Amine or Phenol) (1.1 eq)[1]

  • Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 eq)[1]

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: Acetonitrile (MeCN) or Acetone (anhydrous)[1]

Step-by-Step Methodology:

  • Activation: Dissolve the chloromethyl pyridine in MeCN. Add NaI. Stir at RT for 15 mins.

    • Validation Check: The solution should turn slightly yellow (formation of trace I₂/Iodide species), indicating halogen exchange is active.[1]

  • Addition: Add the Base followed by the Nucleophile.

  • Reaction: Heat to 60°C. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[3]

    • Endpoint: Disappearance of the starting material (Rt ~ retention time of Cl-species). Note: The Iodo-intermediate is transient and rarely observed in high concentrations.

  • Workup: Cool to RT. Filter off inorganic salts (KCl/KI). Concentrate filtrate.

  • Purification: Flash column chromatography.

Protocol 2: Quality Verification via ¹H-NMR

Before committing valuable nucleophiles, verify the integrity of the chloromethyl group.[1]

  • Solvent: CDCl₃

  • Key Signals:

    • δ 4.58 ppm (s, 2H): The -CH₂Cl singlet.

    • δ 5.35 ppm (m, 1H): The methine proton of the cyclopentyloxy group.[1]

    • Validation: If the singlet at 4.58 ppm shifts to ~4.7 ppm, it indicates the Alcohol (hydrolysis product).[1] If it shifts to ~4.4 ppm, it may indicate the Dimer (ether formation).[1]

Visualizations

Figure 1: Reactivity & Selection Logic

This decision tree aids in selecting the correct intermediate based on process constraints.

ReagentSelection Start Select Pyridine Intermediate Constraint1 Is the Nucleophile Temperature Sensitive? Start->Constraint1 Bromo Use 5-(Bromomethyl)-... (High Reactivity, Low Stability) Constraint1->Bromo Yes Constraint2 Is GMP/Scale-up Required? Constraint1->Constraint2 No Precaution Store at -20°C Protect from Light Bromo->Precaution Chloro Use 5-(Chloromethyl)-... (High Stability, Controlled Purity) Constraint2->Chloro Yes (Preferred) Hydroxy Use 5-(Hydroxymethyl)-... (Mitsunobu Conditions) Constraint2->Hydroxy No Optimization Add 10 mol% NaI Reflux in MeCN Chloro->Optimization

Caption: Decision matrix for selecting between Chloro, Bromo, and Hydroxy analogs based on thermal sensitivity and regulatory requirements.

Figure 2: The "Finkelstein" Activation Pathway

Understanding the mechanistic advantage of the Chloro-analog when catalyzed by NaI.

ReactionPathway SM Chloro-Pyridine (Stable Storage) Inter Iodo-Pyridine (Transient Species) SM->Inter Slow (Rate Limiting without Cat) SM->Inter Fast (Halogen Exchange) Prod Final Coupled Product Inter->Prod Very Fast (Alkylation) NaI NaI (Cat.) NaI->SM Nu Nucleophile (H-Nu) Nu->Inter

Caption: The catalytic cycle showing how NaI converts the stable Chloro-precursor into the highly reactive Iodo-intermediate in situ.[1]

References

  • BLD Pharm. (2025). Product Specification: 5-(Chloromethyl)-2-(cyclopentyloxy)pyridine (CAS 1250546-74-7).[3][4] Retrieved from

  • PubChem. (2025).[5] Compound Summary: 5-Chloro-2-(chloromethyl)pyridine (Analogous Reactivity Data). National Library of Medicine. Retrieved from [1]

  • BenchChem. (2025).[6][7] Comparative Analysis of Halogenated Pyrimidine Analogs. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet & Reactivity Guidelines for Chloromethyl Pyridines. Retrieved from

Sources

Validation

Comparative Stability Guide: Cyclopentyloxy vs. Methoxy Pyridine Derivatives in Drug Design

As a Senior Application Scientist specializing in lead optimization and pharmacokinetics, I frequently encounter the challenge of balancing electronic properties with metabolic endurance. The pyridine ring is a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in lead optimization and pharmacokinetics, I frequently encounter the challenge of balancing electronic properties with metabolic endurance. The pyridine ring is a privileged scaffold in medicinal chemistry, and alkoxy substitutions are routinely used to modulate its basicity, lipophilicity, and target engagement.

However, the choice between a methoxy and a cyclopentyloxy substituent is not merely a structural tweak—it is a definitive inflection point in a molecule's pharmacokinetic (PK) profile. This guide provides an in-depth, data-backed comparison of these two derivatives, focusing on their chemical resilience, metabolic stability, and the self-validating experimental protocols required to evaluate them.

Mechanistic Causality: The Stability Paradigm

To understand the performance differences between these two substituents, we must examine the causality behind their degradation pathways.

Metabolic Stability: The CYP450 Vulnerability

Methoxy groups attached to heteroaromatic rings are notorious "metabolic soft spots." They are highly susceptible to O-dealkylation mediated by Cytochrome P450 enzymes (predominantly CYP1A2, CYP2D6, and CYP3A4)[1].

  • The Methoxy Mechanism: The CYP450 heme iron-oxo species abstracts a hydrogen atom from the unhindered alpha-carbon of the methoxy group. This forms an unstable hemiacetal intermediate that rapidly collapses into formaldehyde and a pyridinol derivative. This pyridinol is often pharmacologically inactive and rapidly cleared via Phase II glucuronidation[2].

  • The Cyclopentyloxy Shield: Replacing the methoxy group with a bulkier cyclopentyloxy ring introduces profound steric hindrance. The alpha-carbon is now secondary and physically shielded by the cyclopentyl ring system. This steric bulk prevents the CYP450 active site from achieving the necessary geometry for alpha-hydrogen abstraction, effectively shutting down the O-dealkylation pathway and extending the compound's half-life[3].

Chemical Stability: Acid-Catalyzed Cleavage

While cyclopentyloxy derivatives excel in metabolic stability, their chemical stability in highly acidic environments (e.g., gastric fluid at pH 1.5 - 2.0) requires monitoring. Because the cyclopentyloxy group can form a relatively stable secondary carbocation, it is slightly more susceptible to acid-catalyzed ether cleavage than the primary methoxy group. However, under physiological pH (7.4), both derivatives exhibit excellent chemical stability.

Comparative Performance Data

The following table synthesizes typical quantitative data observed during the lead optimization of alkoxy-pyridine derivatives, demonstrating the trade-offs between metabolic endurance and physicochemical properties.

ParameterMethoxy-Pyridine DerivativeCyclopentyloxy-Pyridine DerivativeCausality / Impact
HLM Half-life (

)
15 - 25 min> 120 minSteric shielding prevents CYP450 access to the alpha-carbon.
Intrinsic Clearance (

)
> 50 µL/min/mg< 10 µL/min/mgSlower clearance translates to prolonged in vivo exposure.
Lipophilicity (

LogP)
Baseline+ 1.5 to 2.0Increased lipophilicity improves membrane permeability but may reduce aqueous solubility.
Primary Metabolite Pyridinol (Rapidly cleared)Hydroxylated cyclopentyl ringShift from phase II-susceptible pyridinol to slower phase I hydroxylation.
Chemical Stability (pH 2.0) > 99% remaining (Stable)~95% remaining (Slight degradation)Secondary ethers are marginally more prone to acid-catalyzed cleavage.

Visualizing the Metabolic Pathways

To conceptualize the divergent fates of these two substituents, the following diagram maps their respective interactions with CYP450 enzymes.

Metabolic_Pathway cluster_0 Methoxy-Pyridine: High Clearance cluster_1 Cyclopentyloxy-Pyridine: Extended Half-Life M_Parent Methoxy-Pyridine M_CYP CYP450 (Alpha-H Abstraction) M_Parent->M_CYP M_Metab Pyridinol + Formaldehyde (Rapid Clearance) M_CYP->M_Metab C_Parent Cyclopentyloxy-Pyridine C_CYP CYP450 (Steric Shielding) C_Parent->C_CYP Hindered C_Metab Stable Parent (Blocked O-Dealkylation) C_CYP->C_Metab

Fig 1: Comparative metabolic pathways illustrating CYP450-mediated O-dealkylation vulnerability.

Self-Validating Experimental Protocols

To accurately compare these derivatives, empirical testing must be rigorous. The following Human Liver Microsome (HLM) Stability Assay is designed as a self-validating system . It includes internal mechanisms to prove that the enzymes are active and that degradation is strictly biological, ensuring absolute trustworthiness of the generated data.

Protocol: Human Liver Microsome (HLM) Stability Assay

System Validation Mechanisms:

  • Positive Control (Verapamil): A known high-clearance compound. If Verapamil's

    
     exceeds 30 minutes, the HLM batch is deemed enzymatically inactive, and the assay is rejected.
    
  • Negative Control (Warfarin): A known low-clearance compound. Ensures that no non-specific chemical degradation is occurring in the assay buffer.

  • Minus-NADPH Control: A parallel incubation lacking the NADPH cofactor. Proves that any observed degradation is strictly CYP450-dependent, not due to chemical instability or background hydrolysis.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 10 mM stock solution of the pyridine derivative in DMSO. Dilute to a 1 µM working concentration in 0.1 M Potassium Phosphate buffer (pH 7.4). Causality: Keeping final DMSO concentration below 0.1% prevents solvent-induced CYP450 inhibition.

  • Enzyme Addition: Aliquot 50 µL of the substrate solution into a 96-well plate. Add Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of a 1 mM NADPH regenerating system (pre-warmed to 37°C).

  • Time-Course Quenching: At precise intervals (t = 0, 15, 30, 45, and 60 minutes), extract 10 µL of the reaction mixture and immediately quench it in 40 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Causality: Cold ACN instantly denatures the CYP proteins, halting metabolism at exact timepoints, while precipitating proteins to protect the LC-MS column.

  • Protein Precipitation: Centrifuge the quenched plates at 10,000 x g for 15 minutes at 4°C to pellet the denatured microsomal proteins.

  • LC-MS/MS Quantification: Transfer the supernatant to a clean plate. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound relative to the internal standard. Calculate

    
     and 
    
    
    
    using standard exponential decay kinetics.

HLM_Assay Step1 1. Substrate Prep 1 µM in PO4 Buffer Step2 2. Enzyme Addition HLM (0.5 mg/mL) + Controls Step1->Step2 Step3 3. Reaction Initiation Add 1 mM NADPH (37°C) Step2->Step3 Step4 4. Time-Course Quench Cold ACN at 0, 15, 30, 60 min Step3->Step4 Step5 5. Protein Precipitation Centrifuge 10,000g, 15 min Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify t1/2 & CLint Step5->Step6

Fig 2: Self-validating Human Liver Microsome (HLM) stability assay workflow.

Conclusion

Replacing a methoxy group with a cyclopentyloxy group on a pyridine scaffold is a highly effective, mechanistically sound strategy for overcoming CYP450-mediated O-dealkylation. While this modification inevitably increases lipophilicity and introduces minor acid-stability considerations, the exponential gain in metabolic half-life often justifies the structural change during the lead optimization phase of drug development.

References

  • Chauret, N., et al. "Improving metabolic stability of phosphodiesterase-4 inhibitors containing a substituted catechol: prevention of reactive intermediate formation and covalent binding." Bioorganic & Medicinal Chemistry Letters, 2002. 2

  • "Exploring Covalent Bond Formation at Tyr-82 for Inhibition of Ral GTPase Activation." National Institutes of Health (PMC). 3

  • Härkönen, H. "CYTOCHROME P450 PREDICTIONS IN SILICO." University of Kuopio, 2007. 1

Sources

Safety & Regulatory Compliance

Safety

5-(Chloromethyl)-2-cyclopentyloxypyridine proper disposal procedures

As a Senior Application Scientist, I recognize that handling highly reactive intermediates like 5-(Chloromethyl)-2-cyclopentyloxypyridine requires more than just a superficial understanding of standard lab safety. This c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly reactive intermediates like 5-(Chloromethyl)-2-cyclopentyloxypyridine requires more than just a superficial understanding of standard lab safety. This compound is a specialized halogenated heteroaromatic, widely utilized in drug development and advanced organic synthesis. However, its structural features—specifically the highly electrophilic chloromethyl group combined with a lipophilic cyclopentyloxy ether—make it a potent alkylating agent and a severe contact hazard.

To build a self-validating safety culture in your laboratory, you must understand the causality behind every disposal and operational protocol. This guide provides the mechanistic rationale, operational logistics, and step-by-step disposal procedures required to manage this compound safely and in full compliance with environmental regulations.

Mechanistic Hazard Profile & Causality

The danger of 5-(Chloromethyl)-2-cyclopentyloxypyridine lies in its molecular architecture. The chloromethyl group (-CH₂Cl) attached to the pyridine ring is highly susceptible to nucleophilic substitution (Sₙ2).

  • Alkylating Potential: In biological systems, the nitrogenous bases of DNA and the nucleophilic residues of proteins can attack the electrophilic carbon of the chloromethyl group. This results in covalent cross-linking, making the compound a potent mutagen and potential carcinogen[1].

  • Hydrolysis and Corrosivity: Upon exposure to environmental moisture or aqueous waste streams, the chloromethyl group slowly hydrolyzes. This reaction generates hydroxymethyl pyridine and releases hydrogen chloride (HCl) gas . This not only pressurizes sealed waste containers but also causes severe chemical burns to the respiratory tract, eyes, and skin[2].

  • Lipophilicity: The cyclopentyloxy group increases the molecule's overall lipophilicity, allowing it to rapidly penetrate standard latex gloves and dermal barriers, accelerating systemic exposure.

HazardPathway Start 5-(Chloromethyl)-2- cyclopentyloxypyridine Water Environmental Moisture (Hydrolysis) Start->Water Exposure to Air/Water Bio Biological Nucleophiles (DNA, Proteins) Start->Bio Inhalation / Dermal Contact HCl Hydrogen Chloride (HCl) Corrosive Gas Water->HCl Alcohol Hydroxymethyl Derivative (Stable Byproduct) Water->Alcohol Adduct Covalent Alkylation (Mutagenic/Toxic Risk) Bio->Adduct

Fig 1. Mechanistic hazard pathway of chloromethyl pyridine derivatives.

Quantitative Data & Waste Classification

Before initiating any disposal protocol, personnel must correctly classify the waste stream. Misclassification of halogenated organics can lead to catastrophic facility fires, toxic gas release, and severe EPA/RCRA compliance penalties[3].

Property / ParameterSpecification / ClassificationOperational Implication
Chemical Class Halogenated Pyridine DerivativeMust be segregated from non-halogenated solvents.
Primary Hazards Corrosive, Lachrymator, Alkylating AgentRequires fume hood handling and double-gloving (Nitrile/Neoprene).
EPA RCRA Code D002 (if aqueous/corrosive), General HalogenatedRequires high-temperature incineration with HCl scrubbers.
Incompatibilities Strong oxidizers, bases, water/moistureNever mix with aqueous basic waste (exothermic reaction).
Spill Absorbent Inert silicates (Sand, Vermiculite)Do not use water or combustible organic absorbents (paper towels)[4].

Standard Operating Procedure: Routine Disposal

This protocol ensures a self-validating system where every step verifies the safety of the next. Because this compound is a halogenated alkylating agent, it must be directed to a dedicated halogenated waste stream.

Step 1: Segregation & Compatibility Verification
  • Causality: Halogenated wastes require specialized incineration facilities equipped with alkaline scrubbers to neutralize the HCl gas produced during combustion. Mixing 5-(Chloromethyl)-2-cyclopentyloxypyridine with non-halogenated solvents (like acetone or ethanol) ruins the entire waste carboy, drastically increasing disposal costs and violating EPA mandates[3].

  • Action: Verify that the receiving waste container is explicitly labeled for "Halogenated Organic Waste Only." Ensure the container contains no strong oxidizers or aqueous bases.

Step 2: Primary Containment & Transfer
  • Causality: The compound's lachrymatory nature and potential to release HCl upon contact with ambient humidity require strict atmospheric control.

  • Action:

    • Perform all waste transfers inside a certified, actively venting chemical fume hood.

    • Wear appropriate PPE: safety goggles, a flame-resistant lab coat, and double-layered nitrile or neoprene gloves.

    • Use a dedicated, chemically compatible funnel (HDPE or PTFE) to transfer liquid residues or reaction mixtures into the waste carboy.

    • Self-Validation Check: After transfer, wipe the exterior of the funnel and the compound's original container with a dry, inert wipe. Dispose of this wipe as solid hazardous waste.

Step 3: Satellite Accumulation Area (SAA) Protocols
  • Causality: RCRA regulations strictly govern how long and how much hazardous waste can be stored in the lab to prevent environmental release[5].

  • Action:

    • Cap the waste container tightly immediately after the transfer. Never leave a waste funnel resting in an open carboy.

    • Ensure the container is stored in secondary containment (e.g., a polyethylene tray) to capture potential leaks.

    • Update the hazardous waste log attached to the SAA.

    • Once the container reaches 55 gallons (or 1 quart for acutely toxic waste), it must be dated and moved to the Main Accumulation Area within 3 days[5].

DisposalWorkflow Gen Waste Generation (Solid/Liquid Residue) Seg Segregation (Strictly Halogenated) Gen->Seg Identify Waste Stream Pack Primary Containment (HDPE / PTFE Lined) Seg->Pack Transfer in Fume Hood Store Satellite Accumulation Area (< 55 gal, max 3 days full) Pack->Store Label & Log Disp Final Disposal (EPA-Permitted Incineration) Store->Disp Manifest via EHS

Fig 2. RCRA-compliant disposal workflow for halogenated organic waste.

Step-by-Step Methodology: Spill Response & Decontamination

In the event of an accidental spill of 5-(Chloromethyl)-2-cyclopentyloxypyridine, immediate and calculated action is required. Do not use water to clean the spill, as this will rapidly hydrolyze the compound and generate a cloud of corrosive HCl gas[4].

  • Isolation: Immediately evacuate personnel from the immediate vicinity. If the spill occurs outside a fume hood, increase room ventilation and restrict access.

  • PPE Escalation: Don a heavy-duty chemical-resistant apron, a face shield over safety goggles, and heavy-duty butyl rubber or neoprene gloves. If the spill is large (>100 mL) and outside a hood, a NIOSH-approved respirator with organic vapor/acid gas cartridges is mandatory.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[4]. Do not use paper towels or organic spill pads , as the compound may react with them.

  • Absorption & Collection: Use non-sparking tools (e.g., a polypropylene scoop) to gently fold the absorbent into the spill. Work from the outside in to prevent spreading.

  • Packaging: Transfer the saturated absorbent into a heavy-duty, sealable polyethylene bag or a dedicated solid waste pail.

  • Decontamination: Once the bulk material is removed, wipe the surface with a dilute, mildly alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any residual HCl, followed by a wipe with a compatible solvent (like isopropanol) to remove lipophilic residues.

  • Final Disposal: Label the container as "Hazardous Solid Waste - Contains Alkylating Agent / Halogenated Organics" and contact your Environmental Health and Safety (EHS) department for immediate pickup.

References

  • University of Houston-Clear Lake. "RCRA addresses waste management, disposal and recycling."[Link]

  • MIT EHS. "Chemical Waste." [Link]

  • Boston University. "Standard Operating Procedures: Methyl chloromethyl ether."[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.